molecular formula C46H69N7O15 B15606623 YM-254890

YM-254890

Cat. No.: B15606623
M. Wt: 960.1 g/mol
InChI Key: QVYLWCAYZGFGNF-UHFFFAOYSA-N
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Description

YM-254890 is a cyclodepsipeptide.
structure in first source

Properties

IUPAC Name

[1-[21-acetamido-18-benzyl-3-(1-methoxyethyl)-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] 2-acetamido-3-hydroxy-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYLWCAYZGFGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69N7O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to YM-254890: Discovery, Origin, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and key experimental protocols associated with YM-254890, a potent and selective inhibitor of Gαq/11 proteins.

Discovery and Origin

This compound was first identified as a novel platelet aggregation inhibitor isolated from the culture broth of Chromobacterium sp. strain QS3666.[1][2][3][4][5] This bacterial strain was originally isolated from a soil sample collected in Okutama, Tokyo, Japan.[1][2][3][4][5] The discovery was the result of a screening program aimed at identifying new inhibitors of ADP-induced platelet aggregation.[1][2][3][4][5] Subsequent studies revealed that its mechanism of action involves the specific inhibition of the Gαq/11 subfamily of G proteins, thereby blocking downstream signaling pathways.[6]

Fermentation of Chromobacterium sp. QS3666

The production of this compound is achieved through the fermentation of Chromobacterium sp. QS3666.

Experimental Protocol:

A seed culture of Chromobacterium sp. QS3666 is prepared by inoculating a 500-ml flask containing 100 ml of a seed medium (2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.1% meat extract, 0.2% CaCO3, pH 7.0). The flask is incubated at 28°C for 24 hours on a rotary shaker.

For production, a 30-liter jar fermenter containing 20 liters of a production medium (2.0% soluble starch, 1.0% soybean meal, 0.2% dry yeast, 0.1% K2HPO4, 0.05% MgSO4·7H2O, 0.5% CaCO3, pH 7.0) is inoculated with the seed culture. The fermentation is carried out at 28°C for 5 days with aeration and agitation.

Extraction and Purification of this compound

Following fermentation, this compound is extracted and purified from the culture broth.

Experimental Protocol:

  • Solvent Extraction: The culture broth is centrifuged to remove the mycelia. The supernatant is then extracted with an equal volume of ethyl acetate (B1210297).

  • Adsorption Chromatography: The ethyl acetate extract is concentrated under reduced pressure and the resulting residue is subjected to column chromatography on Diaion HP-20, eluting with a stepwise gradient of methanol (B129727) in water.

  • Silica (B1680970) Gel Chromatography: The active fractions from the Diaion HP-20 column are pooled, concentrated, and further purified by silica gel flash chromatography using a chloroform-methanol gradient.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of acetonitrile (B52724) and water.

Biological Characterization: In Vitro Assays

The inhibitory activity of this compound on Gαq/11-mediated signaling is assessed using several in vitro assays.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by agonists that act through Gq/11-coupled receptors, such as ADP.

Experimental Protocol (Light Transmission Aggregometry):

  • Preparation of Platelet-Rich Plasma (PRP): Human whole blood is collected in tubes containing 3.2% sodium citrate. PRP is obtained by centrifuging the blood at 200 x g for 10 minutes at room temperature. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2,000 x g for 15 minutes.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PPP is used to set the 100% transmission baseline, and a cuvette with PRP sets the 0% baseline.

  • Assay Procedure: A 200 µL aliquot of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C. This compound or vehicle is added to the PRP and incubated for a specified time. Platelet aggregation is then initiated by adding an agonist (e.g., ADP). The change in light transmission is recorded for a set period, typically 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for this compound is calculated from the dose-response curve.

Intracellular Calcium Mobilization Assay

This assay determines the inhibitory effect of this compound on the increase in intracellular calcium concentration ([Ca2+]i) triggered by the activation of Gq/11-coupled receptors.

Experimental Protocol (FLIPR Assay):

  • Cell Culture: Cells expressing the Gq/11-coupled receptor of interest (e.g., CHO cells stably expressing the M1 muscarinic receptor) are seeded in black-walled, clear-bottom 96-well plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer for 1 hour at 37°C.

  • Assay Procedure: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). This compound or vehicle is added to the wells, followed by the addition of an agonist (e.g., carbachol).

  • Data Acquisition and Analysis: The fluorescence intensity is measured before and after the addition of the agonist. The increase in fluorescence, corresponding to the rise in [Ca2+]i, is calculated. The IC50 value for this compound is determined from the concentration-response curve.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of the Gq/11 signaling pathway, to quantify receptor activation and its inhibition by this compound.

Experimental Protocol (HTRF IP-One Assay):

  • Cell Stimulation: Cells expressing the Gq/11-coupled receptor are incubated with this compound or vehicle in a stimulation buffer containing LiCl (to inhibit IP1 degradation) and then stimulated with an agonist.

  • Lysis and Detection: After incubation, the cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) are added.

  • Signal Measurement: The plate is incubated for 1 hour at room temperature, and the HTRF signal is read on a compatible plate reader.

  • Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The concentration of IP1 is determined from a standard curve, and the IC50 value for this compound is calculated.

Quantitative Data Summary

The following tables summarize the quantitative data for the inhibitory activity of this compound in various assays.

Table 1: Inhibitory Activity of this compound on Platelet Aggregation

AgonistConcentration (µM)Assay SystemIC50 (µM)
ADP2Human PRP0.37
ADP5Human PRP0.39
ADP20Human PRP0.51

Table 2: Inhibitory Activity of this compound on Gq/11-Mediated Signaling

AssayReceptor/Cell LineAgonistIC50 (nM)
[Ca2+]i MobilizationP2Y1-C6-15 cells2MeSADP31
[Ca2+]i MobilizationP2Y2-HCAE cellsATP/UTP50
IP1 AccumulationM1-CHO cellsCarbachol95

Visualizations

Signaling Pathway of Gαq/11 Inhibition by this compound

Gq_pathway GPCR GPCR G_protein Gαq/11βγ GPCR->G_protein Activates Agonist Agonist Agonist->GPCR Binds G_alpha_q_GTP Gαq-GTP G_protein->G_alpha_q_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation GDP GDP GTP GTP PLC PLCβ G_alpha_q_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 This compound YM254890->G_protein Inhibits GDP Release

Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Characterization

workflow cluster_discovery Discovery cluster_characterization Biological Characterization soil_sample Soil Sample (Okutama, Japan) isolation Isolation of Chromobacterium sp. QS3666 soil_sample->isolation fermentation Fermentation isolation->fermentation extraction Extraction & Purification fermentation->extraction ym254890 This compound extraction->ym254890 ym254890_char This compound platelet_assay Platelet Aggregation Assay calcium_assay Intracellular Calcium Assay ip1_assay IP1 Accumulation Assay ym254890_char->platelet_assay ym254890_char->calcium_assay ym254890_char->ip1_assay

Caption: Workflow for the discovery and biological characterization of this compound.

References

YM-254890: A Comprehensive Technical Guide to a Selective Gαq/11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins. Originally isolated from the bacterium Chromobacterium sp. QS3666, this natural product has emerged as a critical pharmacological tool for elucidating the roles of Gαq/11-mediated signaling pathways in a multitude of physiological and pathological processes. Its specific mechanism of action, which involves the inhibition of GDP/GTP exchange, has made it an invaluable asset in studying cellular responses governed by G protein-coupled receptors (GPCRs) that couple to this particular G protein subfamily. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed protocols for key experimental assays and a visual representation of the signaling pathway it modulates.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic depsipeptide with a well-defined chemical structure. Its unique architecture is central to its high-affinity and selective binding to Gαq/11 proteins.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValue
IUPAC Name [(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate[1]
Molecular Formula C₄₆H₆₉N₇O₁₅[1][2]
Molecular Weight 960.08 g/mol [2]
Canonical SMILES CN(--INVALID-LINK--C(N--INVALID-LINK--=O)--INVALID-LINK--C)O)=O)C(C)C">C@@HC(N(C)--INVALID-LINK--C">C@@HC(O[C@@H]1C)=O)=O)=O)C(--INVALID-LINK--NC(--INVALID-LINK--NC(--INVALID-LINK--N(C)C1=O)=O)=O)=O
CAS Number 568580-02-9[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid[2]
Purity >98%[1]
Solubility Soluble in DMSO (10 mg/ml)[3]
Storage Store at -20°C[3]
Stability Stable at acidic and neutral pH. Degrades at strongly basic pH (pH 11).[4][5]
Metabolic Stability More stable in liver microsomes compared to the related compound FR900359.[4][5]

Mechanism of Action: Selective Inhibition of Gαq/11 Signaling

This compound exerts its inhibitory effect by specifically targeting the Gα subunits of the Gq/11 family (Gαq, Gα11, and Gα14). It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI)[3]. In the resting state, Gα subunits are bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon activation by a GPCR, the receptor catalyzes the exchange of GDP for guanosine triphosphate (GTP), leading to the dissociation of the Gα-GTP subunit from the Gβγ dimer and subsequent activation of downstream effectors.

This compound binds to a hydrophobic cleft on the Gαq/11 subunit, stabilizing the GDP-bound, inactive conformation of the protein. This prevents the release of GDP and, consequently, blocks the binding of GTP, thereby inhibiting the activation of the G protein. This selective inhibition prevents the activation of the primary downstream effector of Gαq/11, phospholipase C-β (PLCβ).

Below is a diagram illustrating the Gαq/11 signaling pathway and the point of inhibition by this compound.

Galphaq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαq/11-βγ (GDP) GPCR->G_protein Agonist Binding PLC PLCβ G_protein->PLC GTP Binding PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream YM254890 This compound YM254890->G_protein Inhibits GDP release

Figure 1. Gαq/11 signaling pathway and inhibition by this compound.

Key Experimental Protocols

This compound is widely used to probe the involvement of Gαq/11 signaling in various cellular processes. Below are detailed methodologies for three key experiments frequently employed to characterize the effects of this inhibitor.

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores, a hallmark of Gαq/11 activation.

Materials:

  • Cells expressing the GPCR of interest

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • GPCR agonist

  • Fluorometric imaging plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS containing 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS containing the desired concentration of this compound or vehicle (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorometric plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject the GPCR agonist at a predetermined concentration and continue recording the fluorescence for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline. Compare the responses in this compound-treated wells to the vehicle-treated wells to determine the inhibitory effect.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay provides a more cumulative measure of Gαq/11 pathway activation by quantifying the accumulation of a downstream metabolite of inositol trisphosphate (IP3).

Materials:

  • Cells expressing the GPCR of interest

  • IP1 competitive immunoassay kit (e.g., HTRF-based kit)

  • Cell stimulation buffer (provided in the kit or a similar buffer containing LiCl)

  • This compound stock solution (in DMSO)

  • GPCR agonist

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.

  • Compound and Agonist Addition:

    • Prepare solutions of this compound and the GPCR agonist in the stimulation buffer.

    • Remove the culture medium from the cells.

    • Add the this compound solution to the cells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.

    • Add the GPCR agonist to the wells and incubate for the recommended time to allow for IP1 accumulation (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection:

    • Lyse the cells according to the kit manufacturer's instructions. This step typically involves adding a lysis buffer that also contains the detection reagents (e.g., IP1-d2 and anti-IP1-cryptate).

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow for the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and use a standard curve to determine the concentration of IP1 in each sample. Compare the IP1 levels in this compound-treated cells to vehicle-treated cells to quantify the inhibition.

Platelet Aggregation Assay

This compound was initially identified as a platelet aggregation inhibitor, making this a key functional assay.

Materials:

  • Freshly drawn human blood from healthy, consenting donors

  • 3.8% sodium citrate (B86180) solution

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

  • Agonists of platelet aggregation that act via Gαq/11-coupled receptors (e.g., ADP, thrombin)

  • This compound stock solution (in DMSO)

Protocol:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Add the desired concentration of this compound or vehicle to the PRP and incubate for 1-5 minutes at 37°C with stirring.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The increase in light transmission corresponds to platelet aggregation. Determine the maximum percentage of aggregation for each condition. Calculate the percentage of inhibition by this compound relative to the vehicle control.

Conclusion

This compound stands as a cornerstone tool for the study of Gαq/11-mediated signaling. Its high potency and selectivity provide researchers with a reliable means to dissect the intricate roles of this signaling pathway in health and disease. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.

References

YM-254890: A Technical Guide to a Selective Gαq/11 Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and selective small molecule inhibitor of the Gαq/11 family of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from Chromobacterium sp., has become an invaluable tool in dissecting Gαq/11-mediated signaling pathways.[2][4] Its mechanism of action involves the inhibition of GDP/GTP exchange on the Gαq subunit, effectively locking the G protein in its inactive, GDP-bound state.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a discussion of its selectivity and potential off-target effects.

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the α subunit of heterotrimeric G proteins, leading to their dissociation into Gα-GTP and Gβγ dimers, which in turn modulate the activity of various downstream effectors. The Gαq/11 family, comprising Gαq, Gα11, Gα14, and Gα15/16, primarily signals through the activation of phospholipase Cβ (PLCβ).[3][7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), initiating a cascade of cellular responses.[8][9]

The development of selective inhibitors for specific G protein families has been a significant challenge. This compound emerged as a breakthrough, providing a potent and selective tool to probe the physiological and pathological roles of Gαq/11 signaling.[1][3]

Mechanism of Action

This compound acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][3] X-ray crystallography studies have revealed that this compound binds to a hydrophobic cleft between the Ras-like and helical domains of the Gαq subunit.[5][6] This binding stabilizes the GDP-bound conformation of Gαq, preventing the conformational changes required for GDP release and subsequent GTP binding.[5][6] By trapping Gαq in its inactive state, this compound effectively uncouples Gαq/11-coupled receptors from their downstream signaling pathways.

Gαq/11 Signaling Pathway and this compound Inhibition

Gq_pathway cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq/11-GDP-Gβγ GPCR->Gq_inactive GDP/GTP Exchange Gq_active Gαq/11-GTP PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation ER Ca²⁺ Store IP3->ER Ca_release Ca²⁺ Release Ca_release->PKC Activation Downstream Downstream Signaling PKC->Downstream ER->Ca_release Ligand Ligand Ligand->GPCR Activation YM254890 This compound YM254890->Gq_inactive Inhibition of GDP release Gq_active->PLC Activation

Caption: Gαq/11 signaling cascade and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Potency (IC50) of this compound in Cellular Assays

Assay TypeAgonistCell Type/SystemIC50 ValueReference
Platelet AggregationADP (2 µM)Human platelet-rich plasma0.37 µM[2]
Platelet AggregationADP (5 µM)Human platelet-rich plasma0.39 µM[2]
Platelet AggregationADP (20 µM)Human platelet-rich plasma0.51 µM[2]
Intracellular Ca²⁺ Mobilization2MeSADPP2Y₁-C6-15 cells0.031 µM[2]
Intracellular Ca²⁺ MobilizationATP/UTPHuman Coronary Artery Endothelial Cells (HCAEC)50 nM[10]
IP1 ProductionCarbacholCHO cells (M1 receptor)95 nM[10]
Intracellular Ca²⁺ MobilizationADPPlatelets2 µM[10]

Table 2: Binding Affinity of this compound Derivatives

RadioligandPreparationpKDReference
YM-derived radiotracerHuman platelet membranes7.96[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation and is a direct measure of G protein activation.[11] this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding to Gαq/11.

Experimental Workflow: GTPγS Binding Assay

gtp_gamma_s_workflow prep_membranes Prepare Cell Membranes (e.g., from HEK293, CHO cells expressing the target GPCR) setup_reaction Set up Reaction Mixture (Membranes, Assay Buffer, GDP, Agonist, this compound) prep_membranes->setup_reaction add_gtp Add [³⁵S]GTPγS to initiate reaction setup_reaction->add_gtp incubate Incubate (e.g., 30°C for 60 min) add_gtp->incubate terminate Terminate Reaction (Rapid filtration) incubate->terminate wash Wash Filters (Ice-cold buffer) terminate->wash measure Measure Radioactivity (Scintillation counting) wash->measure analyze Data Analysis (IC50 determination) measure->analyze

Caption: Workflow for a typical GTPγS binding assay.

Materials and Reagents:

  • Cell Membranes: Prepared from cell lines endogenously or recombinantly expressing the Gαq/11-coupled receptor of interest (e.g., HEK293, CHO, COS-7 cells).

  • [³⁵S]GTPγS: (Specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled): For determining non-specific binding.

  • GDP: To ensure G proteins are in the GDP-bound state at the start of the assay.

  • Agonist: Specific for the receptor of interest.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA. The exact composition may need optimization for the specific receptor-G protein system.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • 96-well Filter Plates: (e.g., GF/C filters).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Culture cells to high confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT) using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Aliquot and store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • This compound at various concentrations (or vehicle control).

      • Agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Cell membranes (typically 5-20 µg of protein per well).

      • GDP (final concentration typically 1-10 µM).

    • For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well.

    • Incubate the plate at 30°C for 30-90 minutes with gentle shaking. The optimal incubation time should be determined empirically.

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This cell-based assay measures changes in intracellular calcium concentration following GPCR activation. This compound is expected to block agonist-induced calcium release mediated by Gαq/11-coupled receptors.

Experimental Workflow: Intracellular Calcium Mobilization Assay

calcium_assay_workflow seed_cells Seed Cells into 96-well Plate (e.g., HEK293, CHO, COS-7) incubate_overnight Incubate Overnight seed_cells->incubate_overnight load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate with Dye (e.g., 37°C for 1 hour) load_dye->incubate_dye pre_treat Pre-treat with this compound (or vehicle) incubate_dye->pre_treat measure_baseline Measure Baseline Fluorescence (Fluorometric plate reader) pre_treat->measure_baseline add_agonist Add Agonist measure_baseline->add_agonist measure_response Measure Fluorescence Response add_agonist->measure_response analyze Data Analysis (IC50 determination) measure_response->analyze

Caption: Workflow for a typical intracellular calcium mobilization assay.

Materials and Reagents:

  • Cells: A suitable cell line expressing the Gαq/11-coupled receptor of interest (e.g., HEK293, CHO, COS-7, or primary cells like HCAEC).

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127: To aid in the dispersion of the dye.

  • Probenecid: (Optional) An anion-exchange transport inhibitor that can prevent the extrusion of the dye from some cell types (e.g., CHO cells).

  • Assay Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Agonist: Specific for the receptor of interest.

  • This compound: Dissolved in a suitable solvent (e.g., DMSO).

  • Black, clear-bottom 96-well plates.

  • Fluorometric plate reader: With automated injection capabilities.

Protocol:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 1-5 µM. It is often prepared in assay buffer containing a small amount of Pluronic F-127 (e.g., 0.02%) to prevent dye precipitation. If using probenecid, it is typically added at a final concentration of 2.5 mM.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells gently with assay buffer to remove excess dye.

  • Assay Procedure:

    • Add this compound at various concentrations (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Place the plate in the fluorometric plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add the agonist to the wells.

    • Continue to measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the percentage inhibition of the agonist-induced calcium response as a function of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Selectivity Profile

This compound exhibits high selectivity for the Gαq/11 family of G proteins, specifically Gαq, Gα11, and Gα14.[1][3] It does not significantly inhibit other G protein subtypes, such as Gαs and Gα12/13, at concentrations where it potently blocks Gαq/11 signaling.[10] However, some studies have reported that at higher concentrations, this compound may have effects on Gαs and Gαi/o-mediated signaling pathways.[12]

One study in human coronary artery endothelial cells found that this compound could suppress cAMP elevation induced by Gs-coupled receptors and abolish ERK1/2 activation mediated by Gi/o-coupled receptors, albeit with a different potency compared to its effects on Gq.[3] This suggests that while this compound is a highly selective Gαq/11 inhibitor, its potential for off-target effects at higher concentrations should be considered when interpreting experimental results. It is recommended to use the lowest effective concentration of this compound and to include appropriate controls to verify the specificity of its effects in any given experimental system.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of Gαq/11-mediated signaling. Its well-defined mechanism of action as a guanine nucleotide dissociation inhibitor provides a clear basis for its inhibitory effects. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in research and drug discovery. As with any pharmacological inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for robust and reliable experimental outcomes. The continued application of this compound will undoubtedly lead to further insights into the diverse roles of Gαq/11 signaling in health and disease.

References

The Core Mechanism of YM-254890: A Technical Guide to the Inhibition of GDP/GTP Exchange

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins. By preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), this compound effectively blocks the activation of Gq/11-mediated signaling pathways, making it an invaluable tool for research and a potential starting point for therapeutic development. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cyclic depsipeptide that was first isolated from the culture broth of Chromobacterium sp. QS3666.[1][2][3] It has demonstrated high potency and selectivity as an inhibitor of the Gαq/11 protein subfamily, which includes Gαq, Gα11, and Gα14.[4][5][6] this compound does not significantly affect other G protein families such as Gαs, Gαi/o, or Gα12/13, making it a highly specific molecular probe.[1][7] Its unique mechanism of action involves the stabilization of the inactive, GDP-bound state of the Gαq/11 subunit, thereby acting as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[4][5][8]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of its activity across different experimental systems.

Table 1: Inhibitory Potency (IC50) of this compound in Functional Assays

Assay TypeCell Line/SystemAgonistMeasured ResponseIC50
Platelet AggregationHuman platelet-rich plasmaADP (2 µM)Aggregation0.37 µM[1]
Platelet AggregationHuman platelet-rich plasmaADP (5 µM)Aggregation0.39 µM[1]
Platelet AggregationHuman platelet-rich plasmaADP (20 µM)Aggregation0.51 µM[1]
Intracellular Calcium MobilizationP2Y1-C6-15 cells2MeSADP[Ca2+]i increase0.031 µM[1]
Intracellular Calcium MobilizationHuman Coronary Artery Endothelial Cells (HCAEC)UTP (100 µM)[Ca2+]i increase3 nM[2]
ERK1/2 PhosphorylationHuman Coronary Artery Endothelial Cells (HCAEC)Gq-coupled receptor agonistERK1/2 activation~1-2 nM[2]
ERK1/2 PhosphorylationHuman Coronary Artery Endothelial Cells (HCAEC)Gs-coupled receptor agonistERK1/2 activation~1-2 nM[2]
ERK1/2 PhosphorylationHuman Coronary Artery Endothelial Cells (HCAEC)Gi/o-coupled receptor agonistERK1/2 activation27 nM[2]

Table 2: Binding Affinity of this compound Derivatives

RadioligandPreparationAssay TypepKD
YM-derived radiotracerHuman platelet membranesSaturation binding7.96[4][5]

Mechanism of Action: Blocking GDP/GTP Exchange

The canonical activation cycle of heterotrimeric G proteins begins with an agonist-bound G protein-coupled receptor (GPCR) promoting the exchange of GDP for GTP on the Gα subunit. This exchange triggers the dissociation of the Gα-GTP subunit from the Gβγ dimer, allowing both to interact with downstream effectors.

This compound disrupts this cycle at a critical step. X-ray crystallography has revealed that this compound binds to a hydrophobic cleft between the two interdomain linkers of the Gαq subunit.[7][8] This binding event stabilizes the inactive GDP-bound conformation of Gαq.[8] By locking the Gα subunit in its inactive state, this compound directly inhibits the dissociation of GDP, which is the rate-limiting step in G protein activation.[7][8] Consequently, the G protein remains in its heterotrimeric, inactive state and is unresponsive to GPCR stimulation.[4][5]

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein_inactive Gαq(GDP)-Gβγ (Inactive) GPCR_active->G_protein_inactive Promotes GDP/GTP Exchange G_protein_active Gαq(GTP) + Gβγ (Active) G_protein_inactive->G_protein_active Activation PLC Phospholipase C (PLC) G_protein_active->PLC Activates Effector Downstream Effectors PLC->Effector Generates 2nd Messengers (IP3, DAG) Agonist Agonist Agonist->GPCR_inactive Binds YM254890 This compound YM254890->G_protein_inactive Binds & Stabilizes (Blocks GDP release) GDP GDP GTP GTP

Caption: Gq/11 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, which is indicative of G protein activation.

Objective: To determine the effect of this compound on agonist-stimulated or spontaneous GTPγS binding to Gαq/11.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the Gq/11-coupled receptor of interest.

  • Reaction Mixture: In a microtiter plate, combine the cell membranes with an assay buffer containing GDP, the agonist of interest, and varying concentrations of this compound.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the IC50 value.

[3H]GDP Dissociation Assay

This assay directly measures the rate of GDP release from Gα subunits, providing direct evidence for this compound's role as a guanine nucleotide dissociation inhibitor.

Objective: To assess the effect of this compound on the dissociation of [3H]GDP from purified Gαq subunits.

Methodology:

  • Preloading Gαq with [3H]GDP: Incubate purified Gαq subunits with [3H]GDP to allow for the formation of the Gαq-[3H]GDP complex.

  • Removal of Unbound Nucleotide: Remove unbound [3H]GDP using a desalting column.

  • Dissociation Reaction: Initiate the dissociation reaction by adding a high concentration of unlabeled GTP or GTPγS to the Gαq-[3H]GDP complex in the presence or absence of this compound.

  • Time-Course Sampling: At various time points, take aliquots of the reaction mixture and filter them through nitrocellulose membranes to separate protein-bound from free [3H]GDP.

  • Quantification: Measure the radioactivity remaining on the filters at each time point.

  • Data Analysis: Plot the percentage of [3H]GDP remaining bound to Gαq over time to determine the dissociation rate in the presence and absence of this compound.

Intracellular Calcium Mobilization Assay

This functional assay measures a key downstream event of Gq/11 activation, the release of intracellular calcium.

Objective: To determine the inhibitory effect of this compound on Gq/11-coupled receptor-mediated calcium signaling.

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the Gq/11-coupled receptor of interest and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubation with this compound: Incubate the dye-loaded cells with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the Gq/11-coupled receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or a fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of this compound to calculate the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_gtp_binding [35S]GTPγS Binding Assay cluster_gdp_dissociation [3H]GDP Dissociation Assay cluster_calcium_assay Intracellular Calcium Mobilization Assay gtp_start Prepare Membranes & Reaction Mix gtp_add Add [35S]GTPγS gtp_start->gtp_add gtp_incubate Incubate gtp_add->gtp_incubate gtp_filter Filter & Wash gtp_incubate->gtp_filter gtp_quantify Scintillation Counting gtp_filter->gtp_quantify gtp_analyze IC50 Determination gtp_quantify->gtp_analyze gdp_start Preload Gαq with [3H]GDP gdp_initiate Initiate Dissociation (add cold GTP) gdp_start->gdp_initiate gdp_sample Time-course Sampling & Filtration gdp_initiate->gdp_sample gdp_quantify Radioactivity Measurement gdp_sample->gdp_quantify gdp_analyze Determine Dissociation Rate gdp_quantify->gdp_analyze ca_start Culture Cells & Load with Dye ca_preincubate Pre-incubate with This compound ca_start->ca_preincubate ca_stimulate Stimulate with Agonist ca_preincubate->ca_stimulate ca_measure Measure Fluorescence ca_stimulate->ca_measure ca_analyze IC50 Determination ca_measure->ca_analyze

Caption: Workflow for key experiments to characterize this compound activity.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the Gαq/11 family of G proteins. Its well-characterized mechanism of action, which involves the stabilization of the inactive GDP-bound state of the Gα subunit, makes it an indispensable tool for dissecting Gq/11-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this remarkable compound. The continued study of this compound and the development of analogous compounds hold significant promise for advancing our understanding of G protein signaling and for the potential development of novel therapeutics targeting diseases with dysregulated Gq/11 pathways.

References

The Gαq/11 Inhibitor YM-254890: A Technical Guide to its Effects on GPCR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The Gαq/11 family of heterotrimeric G proteins is a critical transducer of signals for numerous GPCRs, leading to the activation of phospholipase C-β (PLC-β) and subsequent mobilization of intracellular calcium. YM-254890 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins, making it an invaluable tool for dissecting Gαq/11-mediated signaling pathways and a potential starting point for therapeutic development.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on GPCR signaling, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action

This compound selectively targets the Gαq, Gα11, and Gα14 subunits, while sparing the Gα15/16, Gαs, and Gαi/o subfamilies.[1] Its primary mechanism of action is the inhibition of guanine (B1146940) nucleotide exchange on the Gαq/11 subunit.[4] this compound binds to a pocket on the Gαq subunit, stabilizing the GDP-bound inactive state and preventing the conformational changes required for GDP release and subsequent GTP binding upon receptor activation. By locking the Gαq/11 protein in its inactive conformation, this compound effectively uncouples the receptor from its downstream effector, PLC-β.

Gαq Signaling Pathway Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive Agonist Binding Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange Gby Gβγ PLCb PLC-β Gq_active->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 This compound YM254890->Gq_inactive Inhibits GDP Release Calcium Mobilization Assay Workflow A Seed cells in a black-walled, clear-bottom 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate with this compound or vehicle control C->D E Stimulate with a Gαq-coupled receptor agonist D->E F Measure fluorescence changes using a plate reader E->F G Analyze data to determine IC50 values F->G GTPγS Binding Assay Logic cluster_inactive Inactive State cluster_active Active State G_protein Gα-GDP G_protein_GTP Gα-[³⁵S]GTPγS G_protein->G_protein_GTP [³⁵S]GTPγS binding Agonist Agonist + GPCR Agonist->G_protein Promotes GDP release YM This compound YM->G_protein Prevents GDP release

References

Initial studies and characterization of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Studies and Characterization of YM-254890

Introduction

This compound is a cyclic depsipeptide that was originally isolated from the culture broth of Chromobacterium sp. QS3666.[1][2][3] It was first identified as a potent inhibitor of ADP-induced platelet aggregation.[2][3] Subsequent characterization revealed it to be a highly potent and selective inhibitor of the Gαq/11 family of heterotrimeric G proteins (specifically Gαq, Gα11, and Gα14).[4][5][6] This property has made this compound an invaluable pharmacological tool for dissecting Gαq/11-mediated signaling pathways in both cellular and in vivo contexts.[4][5] This document provides a comprehensive overview of the initial studies that defined its mechanism of action, potency, selectivity, and structural basis of inhibition.

Mechanism of Action

This compound functions as a selective Gαq/11 protein inhibitor by preventing the activation of the Gα subunit.[2][7] It acts as a Guanine Nucleotide Dissociation Inhibitor (GDI) .[4][7] In the canonical G protein cycle, agonist binding to a G protein-coupled receptor (GPCR) induces a conformational change in the associated Gα subunit, promoting the release of Guanosine Diphosphate (GDP). This allows Guanosine Triphosphate (GTP) to bind, leading to the dissociation of the Gα-GTP subunit from the Gβγ dimer and subsequent activation of downstream effectors like Phospholipase C-β (PLC-β).[5]

This compound arrests this cycle by binding to the GDP-bound Gαq subunit and stabilizing it in its inactive conformation.[7] This action specifically blocks the GDP/GTP exchange, thereby preventing the activation of the G protein, irrespective of GPCR stimulation.[4][7]

Gq_Signaling_Pathway GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates Gq_inactive Gαq-GDP-Gβγ (Inactive Complex) Gq_active Gαq-GTP Gq_inactive->Gq_active GTP Gby Gβγ Gq_inactive->Gby Dissociation GPCR_active->Gq_inactive Promotes GDP/GTP Exchange PLCb PLC-β Gq_active->PLCb Activates Gby->PLCb Activates Agonist Agonist Agonist->GPCR_inactive YM254890 This compound YM254890->Gq_inactive Binds & Stabilizes (Blocks GDP Release) Downstream Downstream Signaling (IP₃, DAG, Ca²⁺) PLCb->Downstream

Caption: Mechanism of this compound as a Gαq Guanine Nucleotide Dissociation Inhibitor (GDI).

Structural Basis of Inhibition

X-ray crystallography studies of the Gαqβ1γ2–this compound complex have revealed the structural basis for its inhibitory activity. This compound binds to a hydrophobic cleft located between two interdomain linkers (Linker 1 and Switch I) that connect the GTPase and helical domains of the Gαq subunit.[7] This binding stabilizes the inactive, GDP-bound conformation by directly interacting with the Switch I region, which is critical for nucleotide exchange. This impairs the flexibility of the linkers required for the conformational changes that lead to G protein activation.[7] The amino acid residues in this binding pocket are highly conserved among Gαq, Gα11, and Gα14, but differ in other G protein families, providing the basis for this compound's selectivity.[7]

YM254890_Binding cluster_Galpha Gαq Subunit GTPase_Domain GTPase Domain Binding_Cleft Hydrophobic Cleft (Linker 1 / Switch I) Helical_Domain Helical Domain GDP_Site GDP Binding Site Binding_Cleft->GDP_Site Stabilizes Inactive State YM254890 This compound YM254890->Binding_Cleft Binds to

Caption: Simplified representation of this compound binding site on the Gαq subunit.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound has been quantified across various assays and cell systems. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency, particularly in Gαq/11-mediated signaling pathways.

Assay TypeReceptor/StimulusCell SystemIC₅₀ ValueReference
Platelet Aggregation ADPHuman Platelet-Rich Plasma0.37 - 0.51 µM[2]
Intracellular Ca²⁺ Mobilization 2MeSADP (P2Y₁ Receptor)C6-15 Cells31 nM[1][2]
Intracellular Ca²⁺ Mobilization UTP (P2Y₂ Receptor)Human Coronary Artery Endothelial Cells (HCAEC)3 nM[1]
ERK1/2 Phosphorylation Gq/s-coupled ReceptorsHCAEC~1-2 nM[1]
ERK1/2 Phosphorylation Gi/o-coupled Receptor (CXCR4)HCAEC27 nM[1]

Selectivity Profile

Initial studies characterized this compound as a highly selective inhibitor for the Gαq/11 family, with no activity against Gαi, Gαs, or Gα15 mediated signaling.[2][7] For instance, it did not affect the Gαi-coupled P2Y₁₂ receptor-mediated suppression of cAMP at concentrations up to 40 µM.[1][2]

However, more recent and detailed investigations have revealed a more complex selectivity profile. In human coronary artery endothelial cells, this compound was found to inhibit not only Gαq-mediated calcium signaling but also Gαs-coupled receptor-mediated cAMP generation and Gαi/o-mediated ERK1/2 activation.[1][8] This suggests that while its primary and most potent activity is against Gαq/11, it can act as a broad-spectrum inhibitor of G protein signaling, potentially through biased mechanisms.[1][3] For example, it abolished ERK1/2 activation downstream of the Gαi/o-coupled CXCR4 receptor but had no effect on the same receptor's ability to suppress cAMP production.[8] This could be due to the sequestration of Gβγ subunits by the stabilized this compound/Gαq-GDP complex.[8]

Key Experimental Protocols

The characterization of this compound relied on several key in vitro assays to determine its mechanism, potency, and selectivity.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This assay is fundamental for assessing the inhibition of the Gαq/11 pathway, which classically leads to Ca²⁺ release from intracellular stores.

  • Cell Culture: Cells endogenously or recombinantly expressing a Gαq-coupled receptor (e.g., HCAEC with P2Y₂ receptors) are seeded in multi-well plates and cultured to an appropriate confluency.[3]

  • Starvation: Prior to the assay, cells are typically serum-starved overnight to reduce basal signaling activity.[3]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-4) in a buffer solution for a specified time at 37°C.

  • Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 40 minutes).[1][8]

  • Agonist Stimulation: A specific agonist for the GPCR of interest (e.g., UTP for P2Y₂ receptors) is added to stimulate the signaling cascade.[1]

  • Signal Detection: Changes in intracellular calcium are measured by detecting the fluorescence intensity using a fluorometer plate reader. The inhibition is quantified by comparing the response in this compound-treated cells to control cells.[8]

Calcium_Assay_Workflow A 1. Seed & Culture Cells in 96-well plate B 2. Serum Starve Cells (Overnight) A->B C 3. Load with Calcium-sensitive Dye (e.g., Fura-4) B->C D 4. Pre-treat with this compound or Vehicle Control C->D E 5. Stimulate with Gq Receptor Agonist D->E F 6. Measure Fluorescence (Real-time) E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: General experimental workflow for the intracellular calcium mobilization assay.
[³⁵S]GTPγS Binding Assay

This in vitro assay directly measures the GDP/GTP exchange on purified Gα subunits, providing direct evidence for this compound's mechanism as a GDI.

  • Protein Preparation: Purified Gαq protein is used in the assay.

  • Reaction Mixture: The Gαq protein is incubated in a reaction buffer containing [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature to allow for nucleotide binding.

  • Termination and Filtration: The reaction is stopped, and the mixture is rapidly filtered through a nitrocellulose membrane. Protein-bound [³⁵S]GTPγS is retained on the filter, while unbound nucleotide is washed away.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter. This compound's inhibitory effect is demonstrated by a concentration-dependent decrease in [³⁵S]GTPγS binding.[7]

cAMP Measurement Assay

This assay is used to assess the selectivity of this compound against Gαs (which stimulates cAMP production) and Gαi/o (which inhibits it).

  • Cell Culture and Pre-treatment: Cells expressing the Gαs or Gαi/o-coupled receptor of interest are cultured and pre-treated with this compound.

  • Stimulation:

    • For Gαs: Cells are stimulated with a specific Gαs-receptor agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors).

    • For Gαi/o: Cells are first treated with an adenylyl cyclase activator like forskolin, and then with a Gαi/o-receptor agonist to measure the inhibition of cAMP production.[2]

  • Cell Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP levels are quantified, typically using a competitive immunoassay (ELISA).[3]

ERK1/2 Phosphorylation (MAPK) Assay

This assay measures a downstream signaling event common to many GPCR families, allowing for a broader assessment of G protein inhibition.

  • Cell Culture and Stimulation: Cells are cultured, starved, pre-treated with this compound, and then stimulated with an agonist for a Gq, Gs, or Gi-coupled receptor.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Analysis: The ratio of p-ERK to total ERK is quantified to determine the level of pathway activation and its inhibition by this compound.[1]

References

A Technical Guide to the YM-254890 Binding Site on the Gαq Subunit

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides an in-depth technical overview of the binding interaction between the selective Gαq/11 inhibitor, YM-254890, and its target, the Gαq protein subunit. This compound is a cyclic depsipeptide that serves as a critical tool for studying Gαq-mediated signaling pathways.[1][2] It functions by arresting the G protein in its inactive, GDP-bound state.[3][4] This guide consolidates structural data, quantitative binding kinetics, and detailed experimental methodologies to offer a comprehensive resource for researchers in pharmacology and drug development. We will explore the precise location of the binding site, the mechanism of inhibition, key molecular interactions, and the experimental protocols used to elucidate these details.

Introduction to Gαq Signaling and this compound

Heterotrimeric G proteins are crucial molecular switches that transmit signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[5][6] The Gαq family, comprising Gαq, Gα11, Gα14, and Gα15/16, primarily activates phospholipase C-β (PLC-β).[4][7] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4]

This compound, a natural product isolated from Chromobacterium sp., is a potent and highly selective inhibitor of the Gαq, Gα11, and Gα14 proteins.[3][4][8] Its selectivity makes it an invaluable pharmacological tool for dissecting Gαq-mediated physiological and pathological processes.[1]

Molecular Mechanism of Inhibition

This compound acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[3][4] In the resting state, the Gα subunit is bound to GDP. Upon GPCR activation, the receptor catalyzes the exchange of GDP for GTP, which is the rate-limiting step in G protein activation.[4][9] this compound prevents this crucial step by stabilizing the GDP-bound conformation of Gαq.[5][6] It binds to a site that prevents the necessary conformational change—specifically the separation of the Ras-like and helical domains—required for GDP release.[4] By locking Gαq in its inactive state, this compound effectively uncouples it from upstream GPCR signaling.[3][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates Gq_inactive Gαq-GDP-βγ GPCR_active->Gq_inactive Catalyzes GDP/GTP Exchange Gq_active Gαq-GTP + βγ Gq_inactive->Gq_active Activation PLCb PLCβ Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Agonist Agonist Agonist->GPCR_inactive Binds YM254890 This compound YM254890->Gq_inactive Binds & Locks (Inhibits Exchange)

Caption: Gαq signaling pathway and the inhibitory action of this compound.

The this compound Binding Site: A Structural Perspective

The molecular basis for this compound's inhibitory action was revealed by the X-ray crystal structure of the Gαqβ1γ2 heterotrimer in complex with this compound and GDP (PDB ID: 3AH8).[3][5] The structure shows that this compound binds to a hydrophobic cleft located at the interface between the Gαq Ras-like domain and its all-helical domain.[5]

This binding pocket is situated near the linker I/switch I region, a critical area for the conformational changes associated with nucleotide exchange.[3][4] By occupying this cleft, this compound acts as a "molecular glue," stabilizing the interaction between the two domains and physically preventing the domain separation required for GDP to exit the nucleotide-binding pocket.[10] The inhibitor makes minimal direct contact with the Gβ subunit, though the presence of Gβγ enhances its binding affinity, suggesting an allosteric effect.[10][11]

Quantitative Analysis of this compound Binding and Potency

The interaction between this compound and Gαq has been quantified through various biochemical and cellular assays. The data highlight its high affinity and potent functional inhibition.

Table 1: Binding Affinity and Kinetics of this compound for Gαq

Parameter Value Method Source System Reference
pKD 7.96 Saturation Radioligand Binding Human Platelet Membranes [3],[4]
pKi 8.20 Competition Radioligand Binding Human Platelet Membranes [4]
Residence Time (t1/2) 3.8 min (at 37°C) Competition-Association Assay HEK293-Gαq Membranes [12]

(Note: pKD was determined using a tritiated derivative of this compound)

Table 2: Functional Potency (IC50) of this compound in Cellular Assays

Assay Stimulus System IC50 Value Reference
Platelet Aggregation ADP (20 µM) Human Platelet-Rich Plasma 0.51 µM [8]
Intracellular Ca2+ Mobilization 2MeSADP P2Y1-expressing C6-15 Cells 0.031 µM [8]
Intracellular Ca2+ Mobilization ADP Human Platelets 0.92 µM [2]
P-selectin Expression TRAP Human Platelets 0.16 µM [2]

| IP1 Accumulation | Carbachol | CHO-M1 Cells | pIC50 = 7.7 |[6] |

Key Molecular Interactions and Mutagenesis Studies

Mutational analysis combined with functional assays has been instrumental in defining the specific amino acid residues within Gαq that are critical for this compound binding. These studies confirm the interactions observed in the crystal structure.

Logical_Interactions YM This compound Pocket Hydrophobic Cleft (Ras/Helical Domain Interface) YM->Pocket Binds to Stabilize Stabilizes Inactive GDP-Bound State Pocket->Stabilize via H-bonds & hydrophobic interactions Prevent Prevents Domain Separation Stabilize->Prevent Inhibit Inhibits GDP Release Prevent->Inhibit Block Blocks Gαq Activation Inhibit->Block

Caption: Logical flow of this compound's mechanism of action at the binding site.

Table 3: Effect of Gαq Point Mutations on this compound Inhibition

Gαq Mutant This compound IC50 (nM) Fold Change vs. Wild-Type Key Interaction Type Reference
Wild-Type 4.2 - - [13]
R60A >1000 >238x Hydrogen bond network [13]
D71A 20.2 ~5x Stabilizes Arg60 positioning [15]
V184A >1000 >238x Hydrophobic interaction [13]
E191A >1000 >238x Hydrogen bond [13]
I190A 102 ~24x Hydrophobic interaction [15]

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of structural, biochemical, and cell-based assays.

Experimental_Workflow Workflow for Binding Site Characterization A Initial Screening (e.g., Platelet Aggregation Assay) B Mechanism of Action ([³⁵S]GTPγS Binding Assay) A->B C Structural Determination (X-ray Crystallography) B->C D Binding Affinity & Kinetics (Radioligand & Competition Assays) B->D E Identification of Key Residues (Site-Directed Mutagenesis) C->E G Comprehensive Model of Interaction C->G D->G F Validation in Cellular Context (Ca²⁺ Mobilization, SRE Reporter Assays) E->F F->G

Caption: General experimental workflow for characterizing the this compound binding site.
[35S]GTPγS Binding Assay

This assay directly measures the ability of this compound to inhibit nucleotide exchange on purified Gαq or in cell membranes.

  • Membrane Preparation: Prepare cell membranes from a system endogenously expressing or overexpressing Gαq (e.g., human platelets, Sf9 cells).[3][5] Homogenize cells in an ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Reaction Mixture: In a microtiter plate, combine cell membranes, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound. The buffer should typically contain MgCl2 and GDP.

  • Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30-60 minutes) to allow for nucleotide binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter membrane using a cell harvester. This separates the protein-bound [35S]GTPγS from the unbound nucleotide.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of this compound to determine the IC50 value for the inhibition of GTPγS binding.

Intracellular Calcium Mobilization Assay

This functional assay measures the downstream consequence of Gαq inhibition in living cells.[16]

  • Cell Culture: Plate cells expressing a Gαq-coupled GPCR of interest (e.g., CHO cells with M1 muscarinic receptor, HCAEC with P2Y2 receptor) in a black-walled, clear-bottom 96-well plate.[6][17]

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 45-60 minutes.

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) to allow for cell permeation and target binding.[3]

  • Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading.

  • Agonist Stimulation: Add a Gαq-coupled receptor agonist (e.g., carbachol, UTP) to stimulate the cells and immediately begin recording fluorescence intensity over time.[17]

  • Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the peak fluorescence response and plot it against the concentration of this compound to determine the IC50 for the inhibition of the calcium response.

Site-Directed Mutagenesis and Reporter Gene Assay
  • Mutagenesis: Using a plasmid containing the cDNA for Gαq, introduce point mutations at residues hypothesized to interact with this compound (e.g., V184A, E191A) using a commercial site-directed mutagenesis kit. Verify the mutation by DNA sequencing.

  • Cell Culture and Transfection: Use cells that are null for endogenous Gαq/11 to avoid confounding signals.[9] Co-transfect these cells with three plasmids: (i) the plasmid carrying either wild-type or mutant Gαq, (ii) a plasmid for a Gαq-coupled receptor, and (iii) a reporter plasmid where luciferase expression is driven by a Gq-responsive promoter, such as the Serum Response Element (SRE).

  • Inhibitor Treatment and Stimulation: After allowing for protein expression (24-48 hours), pre-treat the cells with various concentrations of this compound. Subsequently, stimulate the cells with an appropriate agonist for the co-transfected receptor.

  • Luciferase Assay: Incubate for several hours (e.g., 6-8 hours) to allow for reporter gene expression. Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Conclusion

The binding site of this compound on the Gαq subunit is a well-defined hydrophobic pocket at the interface of the Ras-like and helical domains. Structural and mutagenesis studies have precisely mapped the key interacting residues, providing a clear picture of its inhibitory mechanism. This compound functions as a potent guanine nucleotide dissociation inhibitor by physically preventing the conformational changes necessary for Gαq activation. The quantitative data on its binding affinity and functional potency, combined with the detailed experimental protocols outlined herein, solidify its status as a benchmark inhibitor and provide a robust framework for the future design of novel G protein modulators.

References

YM-254890: A Potent and Selective Tool for Interrogating Gq Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and selective small molecule inhibitor of the Gαq family of G proteins, which are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, chemical properties, and applications in studying Gq-mediated signaling cascades. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations to facilitate a deeper understanding of its utility in cellular and molecular pharmacology.

Introduction

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial intermediaries that relay signals from activated GPCRs to downstream effector proteins. The Gq family of α subunits, which includes Gαq, Gα11, and Gα14, primarily signals through the activation of phospholipase C-β (PLCβ), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively, culminating in a diverse array of physiological responses.

This compound, a cyclic depsipeptide isolated from Chromobacterium sp. QS3666, has emerged as an invaluable tool for dissecting Gq-mediated signaling pathways. Its high potency and selectivity for Gαq family members allow for the specific inhibition of these pathways, enabling researchers to elucidate the roles of Gq-coupled GPCRs in various physiological and pathological processes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₄₆H₆₉N₇O₁₅[1]
Molecular Weight 960.1 g/mol [1]
CAS Number 568580-02-9[1]
Solubility Soluble in DMSO (up to 50 mg/mL) and ethanol. Aqueous solubility is lower.[1][2]
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1][2]
Stability Chemically stable under physiological conditions. Degradation occurs at strongly basic pH.[3]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Gαq subunit. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[4] Specifically, this compound binds to a hydrophobic pocket on the Gαq subunit, stabilizing the GDP-bound, inactive conformation.[5] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation. By locking Gαq in its inactive state, this compound effectively uncouples the G protein from its activated receptor, thereby blocking downstream signaling events.

Mechanism of this compound Action GPCR Activated GPCR Gq_inactive Gαq-GDP (Inactive) GPCR->Gq_inactive Promotes GDP/GTP Exchange Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GTP binding Gq_active->Gq_inactive GTP hydrolysis Downstream Downstream Signaling (PLCβ activation, Ca²⁺ release) Gq_active->Downstream Initiates YM254890 This compound YM254890->Gq_inactive Binds and Stabilizes

Figure 1. This compound stabilizes the inactive Gαq-GDP complex.

Selectivity and Potency

This compound exhibits high selectivity for the Gαq family members Gαq, Gα11, and Gα14. It shows little to no inhibitory activity against other G protein families such as Gαs, Gαi/o, and Gα12/13 at concentrations typically used for Gq inhibition.[2] However, it is important to note that some studies have reported off-target effects at higher concentrations, including inhibition of Gs-mediated cAMP elevation and biased inhibition of Gi/o-mediated signaling pathways.[1] Therefore, careful dose-response experiments are crucial to ensure selective Gq inhibition in a given experimental system.

The potency of this compound is assay-dependent, with IC₅₀ values typically in the nanomolar range.

AssayCell Line / SystemReceptorIC₅₀ (nM)Reference
Ca²⁺ Mobilization C6-15 cellsP2Y₁31[2]
Ca²⁺ Mobilization HCAE cellsP2Y₂50
IP₁ Accumulation CHO cellsM₁95
Platelet Aggregation Human platelet-rich plasmaADP-induced370 - 510[2]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study Gq signaling pathways.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, for cell lines with active dye efflux pumps)

  • This compound stock solution (in DMSO)

  • Agonist for the receptor of interest

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), 0.02-0.04% Pluronic F-127, and optionally 2.5 mM probenecid in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: During dye loading, prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells gently with assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement: Prepare the agonist at a concentration that elicits a submaximal or maximal response (e.g., EC₈₀).

  • Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Inject the agonist into the wells and immediately begin recording the fluorescence signal for 1-3 minutes.

Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_exp Experiment Seed 1. Seed Cells Load 2. Load with Calcium Dye Seed->Load Preincubate 3. Pre-incubate with This compound Load->Preincubate Stimulate 4. Stimulate with Agonist Preincubate->Stimulate Measure 5. Measure Fluorescence Stimulate->Measure

Figure 2. Workflow for a typical calcium mobilization assay.

GTPγS Binding Assay

This is a functional membrane-based assay that measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing the Gq-coupled receptor and Gαq

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

  • GDP

  • [³⁵S]GTPγS

  • This compound stock solution (in DMSO)

  • Agonist

  • Scintillation cocktail

  • Glass fiber filter mats

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, combine cell membranes (5-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound in assay buffer.

  • Pre-incubation: Incubate the mixture for 15-30 minutes on ice.

  • Agonist Addition: Add the agonist to the wells.

  • Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1-1 nM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., assay buffer).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

IP₁ Accumulation Assay (HTRF)

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, and is a robust method for quantifying Gq-coupled receptor activation.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • IP-One HTRF assay kit (containing IP₁-d2, anti-IP₁ cryptate, and standards)

  • Cell culture medium

  • Stimulation buffer (provided in the kit, often containing LiCl)

  • This compound stock solution (in DMSO)

  • Agonist

  • White 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells in a white microplate and incubate overnight.

  • Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound diluted in stimulation buffer. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist to the wells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Detection: Add the HTRF reagents (IP₁-d2 and anti-IP₁ cryptate) diluted in the lysis buffer provided in the kit.

  • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm). The signal is inversely proportional to the amount of IP₁ produced.

Gq Signaling Pathway Overview

The canonical Gq signaling pathway is a central mechanism for cellular communication.

Canonical Gq Signaling Pathway GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Figure 3. Overview of the Gq signaling cascade.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of Gq-mediated signaling pathways. Its ability to specifically inhibit Gαq, Gα11, and Gα14 enables researchers to delineate the roles of these G proteins in a wide range of cellular processes. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively utilize this compound to advance our knowledge of GPCR biology and its implications in health and disease. As with any pharmacological tool, careful consideration of its selectivity profile and the use of appropriate controls are paramount for the generation of robust and reliable data.

References

Lipophilicity and water solubility of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Lipophilicity and Water Solubility of YM-254890

Introduction

This compound is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, which are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1][2][3][4][5] Isolated from the culture broth of Chromobacterium sp. QS3666, this macrocyclic depsipeptide has become an indispensable pharmacological tool for studying Gαq-mediated signaling pathways.[1][4] Understanding the physicochemical properties of this compound, particularly its lipophilicity and water solubility, is critical for its application in in vitro and in vivo experimental systems, as these parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant experimental workflows.

Data Presentation: Physicochemical Properties

The lipophilicity and water solubility of this compound have been characterized, revealing moderate lipophilicity and sufficient aqueous solubility for most biological research applications.[1][2][3] These properties are summarized in the table below.

PropertyValueMethodReference
Lipophilicity (LogP) 1.37Calculated[1][2][3][4]
Water Solubility 88 µMKinetic Solubility[1][2][3][4]
High Solubility >10 mg/mLExperimental[6]
(in DMSO)
Molecular Weight 960.09 g/mol -

Signaling Pathway Inhibition by this compound

This compound selectively inhibits the Gαq/11 family of G proteins.[2][7] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to a hydrophobic cleft in the Gαq subunit.[2] This action stabilizes the inactive, GDP-bound state of the G protein, preventing the exchange of GDP for GTP that is normally triggered by an activated GPCR.[2][3] Consequently, the dissociation of the Gαq subunit from the Gβγ dimer is blocked, halting the activation of downstream effectors like phospholipase C-β (PLC-β).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Active) G_protein Gαq/11-GDP (Inactive) GPCR->G_protein Activates PLC PLC-β G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates YM254890 This compound YM254890->G_protein Inhibits GDP Dissociation

Caption: Gαq signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively. The shake-flask method is the traditional and most accurate approach for LogP determination.[8][9]

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10 mM DMSO stock solution of this compound

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or rotator

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Prepare mutually saturated solvents by mixing equal volumes of n-octanol and PBS (pH 7.4). Shake vigorously for 24 hours and then allow the phases to separate completely.

  • Compound Addition: Add a small aliquot of the this compound DMSO stock solution to a mixture of the pre-saturated n-octanol and PBS phases.[10] The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Vigorously agitate the mixture using a mechanical shaker at a constant temperature for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[10][11]

  • Phase Separation: Separate the n-octanol and aqueous layers. Centrifugation can be used to ensure a clean separation.

  • Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC or LC-MS.[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[8][12]

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

experimental_workflow start Start prep 1. Prepare Saturated Phases (n-Octanol and PBS pH 7.4) start->prep add 2. Add this compound to Phases prep->add shake 3. Shake to Equilibrate add->shake separate 4. Separate Phases (Centrifugation) shake->separate analyze_oct 5a. Analyze Octanol Phase (e.g., HPLC) separate->analyze_oct analyze_aq 5b. Analyze Aqueous Phase (e.g., HPLC) separate->analyze_aq calculate 6. Calculate LogP analyze_oct->calculate analyze_aq->calculate end End calculate->end

References

The Architecture of Nature's Gq/11 Inhibitor: A Technical Guide to the Biosynthesis of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic depsipeptide YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, making it an invaluable tool for studying G protein-coupled receptor (GPCR) signaling pathways and a promising scaffold for the development of novel therapeutics.[1][2][3] Isolated from the culture broth of Chromobacterium sp. QS3666, this complex natural product has garnered significant interest for its intricate molecular architecture and specific biological activity.[4][5] While the biosynthetic gene cluster (BGC) from the original producing strain has not been publicly disclosed, extensive research on the closely related compound FR900359, which differs by only two residues, provides a robust framework for understanding the biosynthesis of this compound.[1][2] This guide delineates the proposed biosynthetic pathway of this compound, drawing upon the well-characterized machinery of nonribosomal peptide synthetases (NRPSs) responsible for assembling FR900359.

The Nonribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of this compound is predicted to be carried out by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS). These megaenzymes are responsible for the assembly of a wide array of peptide-based natural products, independent of the ribosomal machinery. The core of an NRPS is organized into modules, with each module typically responsible for the incorporation of a single monomeric unit into the growing peptide chain.

A canonical NRPS module consists of three key domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl adenylate.

  • Thiolation (T) domain (or peptidyl carrier protein, PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own T domain and the growing peptide chain attached to the T domain of the preceding module.

In addition to these core domains, NRPSs often contain optional domains that modify the incorporated amino acids, such as:

  • Epimerization (E) domain: Converts an L-amino acid to its D-isomer.

  • Methylation (M) domain: Adds a methyl group to the amino acid.

  • Thioesterase (TE) domain: Catalyzes the release of the final peptide chain, often through cyclization.

The biosynthesis of this compound, a cyclic depsipeptide, involves the incorporation of both amino acids and α-hydroxy acids, a hallmark of hybrid NRPS-PKS (polyketide synthase) pathways or NRPSs with specialized domains.

Proposed Biosynthetic Pathway of this compound

Based on the elucidated biosynthesis of FR900359, the assembly of this compound is proposed to proceed through a series of enzymatic steps orchestrated by a dedicated NRPS gene cluster. The structural components of this compound suggest the involvement of at least seven modules, each responsible for the incorporation and modification of a specific building block.

Precursor Substrates

The biosynthesis of this compound requires the following precursor molecules:

  • L-Phenylalanine

  • L-Alanine

  • L-Threonine

  • L-Leucine

  • S-Adenosyl methionine (SAM) as a methyl group donor

  • Acetyl-CoA as an acetyl group donor

Modular Organization and Domain Functions

The proposed modular organization of the this compound synthetase is presented below, drawing parallels with the FR900359 biosynthetic machinery.

ModuleSubstrateProposed Key DomainsModifications
1 L-PhenylalanineA, T, KR, CReduction to D-phenyllactic acid
2 L-SerineA, T, M, CDehydration and N-methylation to N-methyl-dehydroalanine
3 L-AlanineA, T, CNone
4 L-AlanineA, T, M, CN-methylation to N-methyl-alanine
5 L-ThreonineA, T, M, CN,O-dimethylation to N,O-dimethyl-threonine
6 L-LeucineA, T, H, Cβ-hydroxylation to β-hydroxy-leucine
7 L-ThreonineA, T, Ac, TEN-acetylation and cyclization/release

Abbreviations: A: Adenylation, T: Thiolation, KR: Ketoreductase, C: Condensation, M: Methyltransferase, H: Hydroxylase, Ac: Acetyltransferase, TE: Thioesterase.

Key Biosynthetic Steps
  • Initiation and Formation of D-Phenyllactic acid: The first module is proposed to incorporate L-phenylalanine. A ketoreductase (KR) domain likely reduces the α-keto group to a hydroxyl group, and an epimerase or the KR itself may be responsible for the D-configuration, yielding D-phenyllactic acid.

  • Formation of N-methyl-dehydroalanine: The second module likely activates L-serine, which is then N-methylated. Subsequent dehydration of the serine side chain would result in the formation of N-methyl-dehydroalanine.

  • Chain Elongation: Modules 3, 4, 5, and 6 sequentially incorporate L-alanine, L-alanine, L-threonine, and L-leucine. Modules 4 and 5 contain methyltransferase domains for N-methylation and N,O-dimethylation, respectively. Module 6 likely possesses a hydroxylase domain to generate β-hydroxy-leucine.

  • Final Extension and Side Chain Attachment: Module 7 is proposed to incorporate L-threonine. A key feature of this compound is the N-acetyl-β-hydroxy-leucine side chain attached to the core macrocycle. It is hypothesized that a separate NRPS module or a standalone enzyme synthesizes this side chain, which is then attached to the hydroxyl group of the core β-hydroxy-leucine residue via a transesterification reaction, likely catalyzed by the TE domain. The final N-acetylation is likely carried out by an acetyltransferase domain.

  • Cyclization and Release: The final thioesterase (TE) domain catalyzes the release of the linear depsipeptide from the NRPS assembly line and facilitates the macrocyclization to yield the final this compound product.

Experimental Protocols

While specific experimental protocols for the this compound BGC are not available, the following methodologies are standard approaches for elucidating NRPS biosynthetic pathways and could be applied to study the biosynthesis of this compound.

Identification and Annotation of the Biosynthetic Gene Cluster
  • Methodology: Genomic DNA from Chromobacterium sp. QS3666 would be sequenced using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to obtain a high-quality genome assembly. The assembled genome would then be analyzed with bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The BGC encoding the NRPS for this compound would be identified based on the presence of characteristic NRPS genes and its similarity to the known FR900359 BGC.

Heterologous Expression of the Biosynthetic Gene Cluster
  • Methodology: The identified BGC would be isolated from the native producer's genomic DNA using methods like Transformation-Associated Recombination (TAR) cloning in yeast or long-range PCR. The cloned BGC would then be introduced into a suitable heterologous host, such as Streptomyces coelicolor or Myxococcus xanthus, which are known to be excellent producers of secondary metabolites. The engineered host would be cultivated, and the culture broth and cell extract would be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

Gene Inactivation and Complementation
  • Methodology: To confirm the function of individual genes within the BGC, targeted gene knockouts would be created in the heterologous host using CRISPR-Cas9-based genome editing or homologous recombination. The resulting mutant strains would be analyzed for the loss of this compound production and the potential accumulation of biosynthetic intermediates. Complementation of the knockout mutant with a functional copy of the inactivated gene should restore the production of this compound, confirming the gene's role in the biosynthetic pathway.

In Vitro Enzymatic Assays
  • Methodology: Individual NRPS domains (e.g., A, T, C, TE) would be expressed and purified as recombinant proteins from E. coli. The substrate specificity of the adenylation domains would be determined using an ATP-pyrophosphate exchange assay in the presence of various amino acid substrates. The function of the condensation and thioesterase domains would be characterized using in vitro assays with synthetic substrates and advanced mass spectrometry techniques to monitor product formation.

Visualizations

Signaling Pathway of Gq/11 Inhibition by this compound

Gq_Signaling_Inhibition cluster_receptor Cell Membrane GPCR GPCR Gq Gq Protein (GDP-bound) Inactive GPCR->Gq activates GDP GDP Gq->GDP releases Gq_active Gq Protein (GTP-bound) Active PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist Agonist Agonist->GPCR binds YM254890 This compound YM254890->Gq GTP GTP GTP->Gq binds Gq_active->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers

Caption: Inhibition of the Gq/11 signaling pathway by this compound.

Proposed Biosynthetic Assembly Line for this compound

YM254890_Biosynthesis cluster_nrps This compound NRPS Assembly Line cluster_precursors Precursors M1 Module 1 A T KR M2 Module 2 A T M M1->M2 C M3 Module 3 A T C M2->M3 C M4 Module 4 A T M M3->M4 C M5 Module 5 A T M M4->M5 C M6 Module 6 A T H M5->M6 C M7 Module 7 A T Ac TE M6->M7 C Product This compound M7:f4->Product Cyclization & Release Phe L-Phe Phe->M1:f1 Ser L-Ser Ser->M2:f1 Ala1 L-Ala Ala1->M3:f1 Ala2 L-Ala Ala2->M4:f1 Thr1 L-Thr Thr1->M5:f1 Leu L-Leu Leu->M6:f1 Thr2 L-Thr Thr2->M7:f1

Caption: Proposed modular organization of the NRPS for this compound biosynthesis.

Experimental Workflow for BGC Characterization

BGC_Workflow start Isolate Genomic DNA from Chromobacterium sp. QS3666 seq Genome Sequencing (Long-read) start->seq assembly Genome Assembly seq->assembly antismash BGC Prediction (antiSMASH) assembly->antismash bgc_id Identify Putative This compound BGC antismash->bgc_id tar Isolate BGC (TAR Cloning) bgc_id->tar enzyme Recombinant Protein Expression & Purification bgc_id->enzyme hetero Heterologous Expression (S. coelicolor) tar->hetero hplc HPLC-MS Analysis hetero->hplc ym_prod This compound Production Confirmed hplc->ym_prod knockout Gene Knockout (CRISPR-Cas9) ym_prod->knockout Yes pathway Elucidate Biosynthetic Pathway ym_prod->pathway Yes knockout_analysis Analyze Mutant Phenotype knockout->knockout_analysis complementation Gene Complementation knockout_analysis->complementation complementation->pathway assay In Vitro Enzymatic Assays enzyme->assay assay->pathway

Caption: A logical workflow for the characterization of the this compound BGC.

Conclusion

The biosynthesis of this compound is a fascinating example of the chemical complexity that can be achieved by nonribosomal peptide synthetases. While the precise details of its biosynthetic pathway await the disclosure and characterization of the producing gene cluster, the well-studied biosynthesis of the related compound FR900359 provides a strong predictive model. Further investigation into the enzymology of this compound biosynthesis will not only provide a deeper understanding of how this potent Gq/11 inhibitor is assembled in nature but also open avenues for biosynthetic engineering to create novel analogs with improved therapeutic properties. The methodologies and frameworks presented in this guide offer a comprehensive roadmap for researchers to unravel the remaining mysteries of this compound's molecular origins.

References

Methodological & Application

Application Notes and Protocols for YM-254890 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 family of heterotrimeric G proteins.[1][2] Isolated from Chromobacterium sp., this small molecule has become an invaluable tool for dissecting Gq/11-mediated signaling pathways. This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to the Gαq subunit and stabilizing its inactive, GDP-bound state.[3] This prevents the exchange of GDP for GTP, a critical step in G protein activation, thereby blocking downstream signaling cascades.[3]

The primary signaling pathway inhibited by this compound is the phospholipase C-β (PLCβ) pathway. Activation of Gq-coupled G protein-coupled receptors (GPCRs) typically leads to PLCβ activation, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By preventing Gαq activation, this compound effectively blocks these downstream events.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to study Gq/11 signaling, including calcium mobilization assays, inositol monophosphate (IP1) accumulation assays, and serum response element (SRE) reporter gene assays.

Mechanism of Action: Gαq/11 Inhibition

The binding of an agonist to a Gq-coupled GPCR initiates a conformational change in the receptor, which in turn acts as a guanine nucleotide exchange factor (GEF) for the associated Gαq protein. This promotes the dissociation of GDP from the Gαq subunit and the binding of GTP, leading to the dissociation of the Gαq-GTP subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates its effector, PLCβ. This compound binds to a hydrophobic cleft in the Gαq subunit, locking it in the GDP-bound conformation and preventing its activation.[3]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gq-coupled GPCR G_protein Gαqβγ (GDP-bound) GPCR->G_protein Activates G_alpha_active Gαq (GTP-bound) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ PLCb PLCβ PIP2 PIP2 PLCb->PIP2 Hydrolyzes Agonist Agonist Agonist->GPCR Binds YM254890 This compound YM254890->G_protein Inhibits GDP dissociation G_alpha_active->PLCb Stimulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Diagram 1: Gq/11 Signaling Pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the inhibitory potency of this compound in various cell-based assays. IC50 values can vary depending on the cell line, receptor expression level, and specific assay conditions.

Assay TypeReceptor TargetCell LineAgonistIC50 of this compoundReference(s)
Calcium MobilizationP2Y1C6-152MeSADP31 nM[1]
Calcium MobilizationP2Y2HCAECATP/UTP~3-50 nM[4][5]
IP1 AccumulationM1CHOCarbachol95 nM
Platelet AggregationP2Y1Human PlateletsADP (2-20 µM)370-510 nM[1]
ERK1/2 PhosphorylationP2Y2 (Gq)HCAECUTP~1-2 nM[4]
ERK1/2 PhosphorylationCXCR4 (Gi/o)HCAECSDF-127 nM[4]
cAMP ElevationAdenosine A2 (Gs)HCAECAdenosine~0.1 nM (partial)[4]

Note: Some studies have reported that this compound can inhibit Gs- and Gi/o-mediated signaling, suggesting potential for biased or off-target effects at certain concentrations and in specific cellular contexts.[4][5]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of a Gq-coupled GPCR.

Calcium_Mobilization_Workflow start Start seed_cells Seed cells expressing the target GPCR in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) incubate_overnight->load_dye incubate_dye Incubate for 45-60 min at 37°C load_dye->incubate_dye pre_incubate_ym Pre-incubate with This compound or vehicle (e.g., 30 min at 37°C) incubate_dye->pre_incubate_ym add_agonist Add agonist to stimulate the GPCR pre_incubate_ym->add_agonist measure_fluorescence Measure fluorescence kinetically using a plate reader add_agonist->measure_fluorescence analyze_data Analyze data: Calculate peak fluorescence and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Diagram 2: Workflow for a calcium mobilization assay to assess this compound inhibition.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, for cell lines with active dye efflux pumps)

  • This compound stock solution (in DMSO)

  • Agonist for the target GPCR

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Protocol:

  • Cell Seeding:

    • The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the fluorescent dye stock (e.g., 1 mM Fluo-4 AM) and Pluronic F-127 in assay buffer. Probenecid can be included to prevent dye leakage.

    • Aspirate the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Inhibitor and Agonist Preparation:

    • During the dye incubation, prepare serial dilutions of this compound in assay buffer. A final concentration range of 10 pM to 10 µM is a good starting point for determining the IC50.

    • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80) for antagonist assays.

  • Assay Procedure:

    • After dye loading, gently wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Pre-incubate the plate with this compound for a recommended time, for instance, 30 minutes at 37°C, is a good starting point.[6]

    • Place the plate in the fluorescence plate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the instrument's injector to add the agonist to all wells.

    • Continue to record the fluorescence signal for 60-180 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a more endpoint-based readout of Gq/11 signaling.

IP1_Accumulation_Workflow start Start seed_cells Seed cells in a suitable microplate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate_ym Pre-incubate with This compound or vehicle incubate_overnight->pre_incubate_ym stimulate_agonist Stimulate with agonist in the presence of LiCl pre_incubate_ym->stimulate_agonist incubate_stimulation Incubate for the recommended time stimulate_agonist->incubate_stimulation lyse_cells Lyse cells incubate_stimulation->lyse_cells detect_ip1 Detect IP1 using a competitive immunoassay (e.g., HTRF) lyse_cells->detect_ip1 measure_signal Measure signal (e.g., fluorescence ratio) detect_ip1->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

Diagram 3: Workflow for an IP1 accumulation assay to evaluate this compound inhibition.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest

  • White, solid-bottom 96- or 384-well plates

  • Cell culture medium

  • Assay buffer

  • Lithium chloride (LiCl) to inhibit IP1 degradation

  • This compound stock solution (in DMSO)

  • Agonist for the target GPCR

  • IP1 detection kit (e.g., HTRF-based)

  • Plate reader compatible with the detection technology (e.g., HTRF reader)

Protocol:

  • Cell Seeding:

    • Seed cells into a white microplate at an appropriate density and incubate overnight.

  • Inhibitor and Agonist Stimulation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare agonist solutions in assay buffer containing LiCl.

    • Aspirate the culture medium and add the this compound dilutions or vehicle control.

    • Pre-incubate with the inhibitor for a defined period (e.g., 30 minutes).

    • Add the agonist/LiCl solution to the wells to initiate stimulation.

    • Incubate for the time recommended by the IP1 assay kit manufacturer (typically 30-60 minutes) at 37°C.

  • IP1 Detection:

    • Following the stimulation, lyse the cells and detect IP1 accumulation according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents that contain a labeled IP1 tracer and a specific antibody.

  • Signal Measurement and Data Analysis:

    • Incubate the plate with the detection reagents for the recommended time (e.g., 60 minutes at room temperature).

    • Measure the signal (e.g., HTRF ratio) using a compatible plate reader.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Calculate the concentration of IP1 from a standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Serum Response Element (SRE) Reporter Gene Assay

This assay measures the transcriptional activity of SRE, which can be activated downstream of Gq/11 signaling through pathways involving PKC and MAP kinases.

SRE_Reporter_Workflow start Start transfect_cells Co-transfect cells with GPCR and SRE-reporter (e.g., luciferase) plasmids start->transfect_cells seed_cells Seed transfected cells in a microplate transfect_cells->seed_cells incubate_cells Incubate for 24-48 hours seed_cells->incubate_cells serum_starve Serum-starve cells incubate_cells->serum_starve add_inhibitor Add this compound or vehicle serum_starve->add_inhibitor add_agonist Add agonist to stimulate the GPCR add_inhibitor->add_agonist incubate_stimulation Incubate for 4-6 hours add_agonist->incubate_stimulation lyse_cells Lyse cells incubate_stimulation->lyse_cells measure_reporter Measure reporter gene activity (e.g., luminescence) lyse_cells->measure_reporter analyze_data Analyze data and determine IC50 measure_reporter->analyze_data end End analyze_data->end

Diagram 4: Workflow for an SRE reporter gene assay to assess this compound inhibition.

Materials:

  • Host cell line (e.g., HEK293, CHO)

  • Expression plasmid for the Gq-coupled GPCR of interest

  • SRE-driven reporter plasmid (e.g., containing a luciferase or β-galactosidase gene)

  • Transfection reagent

  • White, opaque 96-well plates

  • Cell culture medium (with and without serum)

  • This compound stock solution (in DMSO)

  • Agonist for the target GPCR

  • Reporter gene assay detection reagents (e.g., luciferase substrate)

  • Luminometer or other appropriate plate reader

Protocol:

  • Cell Transfection and Seeding:

    • Co-transfect the host cell line with the GPCR expression plasmid and the SRE reporter plasmid using a suitable transfection reagent.

    • After transfection, seed the cells into a white, opaque 96-well plate and incubate for 24-48 hours to allow for receptor and reporter expression.

  • Serum Starvation and Inhibition:

    • To reduce basal SRE activity, serum-starve the cells for several hours (e.g., 4-16 hours) by replacing the growth medium with a serum-free medium.

    • Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for a defined period (e.g., 30 minutes).

  • Agonist Stimulation:

    • Add the agonist to the wells to stimulate the Gq-coupled GPCR.

    • Incubate for an appropriate time to allow for gene transcription and reporter protein expression (typically 4-6 hours).

  • Reporter Gene Detection:

    • Aspirate the medium and lyse the cells according to the reporter assay kit manufacturer's protocol.

    • Add the reporter gene substrate (e.g., luciferase substrate) to the cell lysate.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a control for cell viability if necessary.

    • Plot the reporter signal against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a powerful and specific tool for the investigation of Gq/11-mediated signaling pathways in a variety of cell-based assay formats. The protocols provided here for calcium mobilization, IP1 accumulation, and SRE reporter gene assays offer robust methods for characterizing the inhibitory effects of this compound and for studying the roles of Gq/11 proteins in cellular physiology and disease. As with any pharmacological inhibitor, it is crucial to carefully titrate the concentration of this compound and to consider potential off-target effects, especially when interpreting data from complex cellular systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins (Gαq, Gα11, and Gα14).[1][2][3] Originally isolated from the bacterium Chromobacterium sp. QS3666, this cyclic depsipeptide has become an invaluable tool for studying G protein-coupled receptor (GPCR) signaling pathways.[4][5] Its mechanism of action involves preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, thereby locking the G protein in its inactive, GDP-bound state and blocking downstream signaling.[1][6][7] These notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro experimental settings.

Mechanism of Action this compound binds to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound form.[6] This prevents the conformational changes required for GTP binding that are normally induced by an activated GPCR, thus inhibiting the activation of downstream effectors like phospholipase C-β (PLC-β).

Gq_Pathway receptor Gq/11-Coupled Receptor (GPCR) g_protein Gαq/11-Gβγ (GDP-bound, Inactive) receptor->g_protein Activates agonist Agonist agonist->receptor Binds g_alpha_active Gαq/11 (GTP-bound, Active) g_protein->g_alpha_active GDP/GTP Exchange g_beta_gamma Gβγ plcb Phospholipase C-β (PLC-β) g_alpha_active->plcb Activates pip2 PIP2 plcb->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca²⁺ Release ip3->ca2 Induces pkc PKC Activation dag->pkc Activates ym254890 This compound ym254890->g_protein Inhibits GDP release Calcium_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading & Inhibition cluster_measurement Measurement & Analysis p1 1. Seed cells in a 96-well black, clear-bottom plate p2 2. Culture overnight to allow adherence p1->p2 p3 3. Load cells with a calcium indicator dye (e.g., Fura-2 AM) p2->p3 p4 4. Pre-incubate with varying concentrations of this compound (e.g., 40 minutes) p3->p4 p5 5. Measure baseline fluorescence p4->p5 p6 6. Add Gq/11-coupled receptor agonist p5->p6 p7 7. Immediately record fluorescence change over time p6->p7 p8 8. Analyze data and calculate IC50 values p7->p8

References

Application Notes and Protocols for YM-254890, a Selective Inhibitor of Gαq/11-Mediated Phospholipase C-β Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

YM-254890 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1] Isolated from Chromobacterium sp., this small molecule specifically prevents the exchange of GDP for GTP on Gαq/11, thereby inhibiting the activation of downstream effector proteins, most notably phospholipase C-β (PLC-β).[2] The activation of PLC-β is a critical step in numerous signaling pathways, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] These messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), respectively. This document provides detailed application notes and protocols for utilizing this compound to study Gαq/11-mediated PLC-β signaling in various cellular contexts.

Data Presentation

The inhibitory activity of this compound is cell-type and assay-dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different experimental systems.

Cell Type/SystemReceptor/StimulusAssay ReadoutIC50 Value
Human Platelet-Rich PlasmaADPPlatelet Aggregation0.37 - 0.51 μM
C6-15 cells expressing human P2Y1 receptor2MeSADPIntracellular Ca2+ Mobilization0.031 μM
Human Coronary Artery Endothelial Cells (HCAEC) expressing P2Y2 receptorATP/UTPIntracellular Ca2+ Mobilization50 nM
CHO cells expressing M1 receptorCarbacholIP1 Production95 nM
Platelets (in vitro)ADPIntracellular Ca2+ Mobilization2 μM

Signaling Pathway and Experimental Workflow

Gq/PLC-β Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical Gq/PLC-β signaling cascade and the point of inhibition by this compound. An agonist-bound G protein-coupled receptor (GPCR) activates the heterotrimeric G protein Gq. This compound binds to the Gαq subunit, preventing the release of GDP and subsequent binding of GTP, thus locking Gαq in an inactive state. This prevents the activation of PLC-β and the downstream signaling events.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/Gβγ GPCR->Gq_inactive Activation Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC_beta PLC-β Gq_active->PLC_beta Activation PIP2 PIP2 PLC_beta->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist Agonist Agonist->GPCR YM254890 This compound YM254890->Gq_inactive Inhibition of GDP release

Caption: Gq/PLC-β signaling pathway and this compound inhibition.

General Experimental Workflow for Assessing this compound Activity

This workflow outlines the general steps for investigating the inhibitory effect of this compound on Gq/PLC-β signaling.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO, HCAEC) start->cell_culture ym_pretreatment Pre-treatment with This compound (various conc.) cell_culture->ym_pretreatment agonist_stimulation Stimulation with Gq-coupled receptor agonist ym_pretreatment->agonist_stimulation assay Perform Assay (e.g., Ca²⁺ mobilization, IP1 accumulation) agonist_stimulation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound inhibition studies.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization using a fluorescent plate reader and a calcium-sensitive dye such as Fura-2 AM.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • Black, clear-bottom 96-well plates

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid (B1678239) (optional)

  • HEPES-buffered saline (HBS)

  • This compound

  • Gq-coupled receptor agonist

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid (2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Remove the loading solution and wash the cells twice with HBS (containing 2.5 mM probenecid if used in the loading step).

    • Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibitor and Agonist Addition:

    • Prepare serial dilutions of this compound in HBS.

    • Pre-treat the cells by adding the desired concentrations of this compound and incubate for a period determined by preliminary experiments (e.g., 15-30 minutes).

    • Prepare the Gq-coupled receptor agonist at a concentration that elicits a submaximal or maximal response.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline reading for 10-20 seconds.

    • Inject the agonist into the wells and continue recording the fluorescence for 1-3 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) over time.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IP-One Accumulation Assay (HTRF)

This protocol is based on the HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay from Cisbio, which measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • White, low-volume 384-well plates

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1-Cryptate, and stimulation buffer)

  • This compound

  • Gq-coupled receptor agonist

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells in a white, low-volume 384-well plate and culture overnight.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in the provided stimulation buffer.

    • Remove the culture medium and add the this compound solutions to the cells.

    • Incubate for the desired pre-treatment time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add the Gq-coupled receptor agonist to the wells.

    • Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) to each well as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm or 340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50.

ADP-Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Fresh human whole blood collected in sodium citrate (B86180) tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP

  • This compound

  • Light Transmission Aggregometer.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Setup:

    • Adjust the platelet count in the PRP with PPP if necessary.

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Inhibitor Incubation:

    • Pipette PRP into the aggregometer cuvettes with a stir bar.

    • Add different concentrations of this compound to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.

  • Aggregation Measurement:

    • Add a fixed concentration of ADP to induce platelet aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

    • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is an invaluable tool for dissecting Gαq/11-mediated signaling pathways. The protocols provided herein offer robust methods for characterizing the inhibitory effects of this compound on PLC-β activation and downstream cellular responses. Researchers should optimize the specific conditions for their experimental system to ensure reliable and reproducible results.

References

Application of YM-254890 in Calcium Mobilization Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and highly selective inhibitor of the Gαq/11 subfamily of G proteins.[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), effectively locking the Gαq/11 subunit in its inactive, GDP-bound state.[1] This prevents the activation of downstream signaling pathways, most notably the phospholipase C (PLC) pathway, which is responsible for the production of inositol (B14025) trisphosphate (IP₃) and the subsequent mobilization of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[1] The high specificity and potency of this compound make it an invaluable tool for studying Gq/11-mediated signaling in various cellular processes and for screening compounds that modulate Gq-coupled G protein-coupled receptors (GPCRs).

This document provides detailed application notes and protocols for the use of this compound in calcium mobilization assays, a common method for assessing the activity of Gq-coupled GPCRs.

Mechanism of Action of this compound in Gq Signaling

The canonical Gq signaling pathway leading to calcium mobilization is initiated by the binding of an agonist to a Gq-coupled GPCR. This induces a conformational change in the receptor, which in turn activates the heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This compound intervenes at the initial stage of this cascade by preventing the exchange of GDP for GTP on the Gαq subunit, thus inhibiting all subsequent downstream events.

Gq_Pathway cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds Gq_protein Gαq(GDP)-Gβγ GPCR->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_cyto Cytosolic Ca²⁺ (Increased) ER->Ca_cyto Releases Ca_ER Ca²⁺ YM254890 This compound YM254890->Gq_protein Inhibits GDP/GTP Exchange

Figure 1: Gq signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which can vary depending on the specific Gq-coupled receptor, cell type, and assay conditions.

Receptor Cell Line Assay Type IC₅₀ of this compound Reference
P2Y₁C6-15Calcium Mobilization0.031 µM (31 nM)[2]
P2Y₂HCAECCalcium Mobilization50 nM[3]
M₁ ReceptorCHOIP₁ Production95 nM[3]
P2Y₁PlateletsCalcium Mobilization~30 nM[4]
ADP-inducedPlateletsPlatelet Aggregation0.37 - 0.51 µM[2]

Experimental Protocols

A general workflow for a calcium mobilization assay using a fluorescent indicator like Fluo-4 AM or Fura-2 AM to assess the inhibitory activity of this compound is outlined below.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture cells expressing the target Gq-coupled GPCR cell_seeding 2. Seed cells into a black, clear-bottom microplate cell_culture->cell_seeding dye_loading 3. Load cells with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM) cell_seeding->dye_loading wash 4. Wash cells to remove extracellular dye (optional) dye_loading->wash ym_incubation 5. Pre-incubate cells with various concentrations of this compound wash->ym_incubation agonist_addition 6. Add a known agonist for the target GPCR ym_incubation->agonist_addition measurement 7. Measure fluorescence intensity kinetically using a plate reader agonist_addition->measurement data_processing 8. Calculate the peak fluorescence response for each well measurement->data_processing inhibition_curve 9. Plot % inhibition against This compound concentration data_processing->inhibition_curve ic50_determination 10. Determine the IC₅₀ value inhibition_curve->ic50_determination

Figure 2: General experimental workflow for a calcium mobilization assay with this compound.
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM

This protocol is designed for adherent cells cultured in a 96-well microplate.

Materials:

  • Adherent cells expressing the Gq-coupled GPCR of interest

  • Black, clear-bottom 96-well microplates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • This compound

  • Agonist for the target GPCR

  • Fluorescence microplate reader with an injection module

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage from the cells.

    • Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing (Optional but Recommended):

    • Gently aspirate the loading solution.

    • Wash the cells once or twice with 100 µL of HBSS.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. A good starting concentration range is 1 nM to 1 µM.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 30-40 minutes at room temperature or 37°C.[4] A pre-incubation time of 30 minutes is a good starting point for pilot experiments.[1]

  • Calcium Flux Measurement:

    • Set up the fluorescence microplate reader for kinetic reading (excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the GPCR agonist at a predetermined concentration (e.g., EC₈₀) to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Ratiometric Calcium Measurement with Fura-2 AM

Fura-2 AM is a ratiometric calcium indicator, which can provide more quantitative measurements of intracellular calcium concentrations.

Materials:

  • Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.

  • Fluorescence microplate reader capable of dual-wavelength excitation (~340 nm and ~380 nm) and emission detection at ~510 nm.

Procedure:

The procedure is similar to Protocol 1, with the main difference being the fluorescence measurement.

  • Cell Seeding, Dye Loading, and this compound Pre-incubation: Follow steps 1-4 from Protocol 1, using Fura-2 AM (typically 2-5 µM) for dye loading.

  • Calcium Flux Measurement:

    • Set up the plate reader to alternate excitation between ~340 nm and ~380 nm while measuring emission at ~510 nm.

    • Establish a stable baseline ratio (F₃₄₀/F₃₈₀) for 10-20 seconds.

    • Inject the agonist and continue to record the fluorescence at both excitation wavelengths for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.

    • Determine the peak ratio value for each well.

    • Calculate the percentage of inhibition and determine the IC₅₀ of this compound as described in Protocol 1.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough but gentle washing after dye loading.
Autofluorescence of compounds.Run a control with compounds but without cells.
Low signal-to-noise ratio Low receptor expression.Use a cell line with higher receptor expression or optimize transfection.
Inefficient dye loading.Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used.
No inhibition by this compound Receptor does not couple to Gq/11.Confirm the GPCR's signaling pathway.
Insufficient pre-incubation time.Increase the pre-incubation time with this compound.
Degraded this compound.Use a fresh stock of the inhibitor.
High well-to-well variability Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Inconsistent dye loading or washing.Standardize liquid handling procedures.

Conclusion

This compound is a powerful and specific tool for investigating Gq/11-mediated signaling pathways. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in calcium mobilization assays to study the function of Gq-coupled GPCRs and to screen for novel modulators of these important drug targets. Careful optimization of assay parameters for the specific cell type and receptor under investigation is crucial for obtaining robust and reproducible results.

References

Unraveling Gq-Mediated Signaling: A Guide to Using YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective small molecule inhibitor of the Gαq/11 subfamily of G proteins.[1][2][3] Isolated from Chromobacterium sp. QS3666, this cyclic depsipeptide has emerged as an invaluable pharmacological tool for dissecting the complex roles of Gq-mediated signaling pathways in a multitude of physiological and pathophysiological processes.[3][4] Gq-coupled G protein-coupled receptors (GPCRs) are integral to cellular signaling, regulating key events such as intracellular calcium mobilization, smooth muscle contraction, and neurotransmission. The specific inhibitory action of this compound provides a means to elucidate these pathways and to explore the therapeutic potential of targeting Gq signaling in diseases like thrombosis, asthma, and cancer.[3][4][5]

This document provides detailed application notes and experimental protocols for utilizing this compound in the laboratory, enabling researchers to effectively investigate Gq-mediated physiological processes.

Mechanism of Action

This compound functions as a highly selective guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][4][6] It specifically binds to the Gαq subunit, stabilizing the inactive GDP-bound conformation of the G protein heterotrimer.[4] By preventing the exchange of GDP for GTP, this compound effectively uncouples the G protein from its activated GPCR, thereby blocking downstream signaling cascades initiated by phospholipase C-β (PLC-β).[6] X-ray crystallography has revealed that this compound binds to a hydrophobic cleft between the two domains of the Gαq subunit, a unique binding site that confers its high selectivity.[4]

Data Presentation

Physicochemical and Pharmacokinetic Properties
PropertyThis compoundFR900359 (for comparison)Reference
Molecular Weight 959.49 Da1001.53 Da[3][5]
Calculated logP 1.371.86[3][5]
Water Solubility 88 µM189 µM[3]
Target Residence Time 3.8 min92.1 min[3][5]
Oral Bioavailability LowLow[3]
Brain Penetration LowLow[3]
In Vitro Inhibitory Activity
AssayTarget/StimulusCell Type/SystemIC50 / pKDReference
Platelet Aggregation ADPHuman platelet-rich plasma0.37 - 0.51 µM[2]
Intracellular Calcium Mobilization 2MeSADP (P2Y1 agonist)P2Y1-C6-15 cells31 nM[2]
Intracellular Calcium Mobilization UTP (P2Y2 agonist)Human Coronary Artery Endothelial Cells (HCAEC)3 nM[7]
[35S]GTPγS Binding SpontaneousPurified GαqConcentration-dependent inhibition[4]
Radioligand Binding (pKD) GαqHuman platelet membranes7.96[1][6]

Note: Some studies have suggested that at higher concentrations, this compound may exhibit inhibitory effects on Gs and biased inhibition on Gi/o protein signaling pathways.[7] Researchers should consider this possibility in their experimental design and data interpretation.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitor GPCR GPCR Gq_inactive Gαq-GDP-βγ GPCR->Gq_inactive Agonist Binding Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange PLC PLCβ Gq_active->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 This compound YM254890->Gq_inactive Inhibits GDP release

Caption: Gq Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HCAEC, CHO cells) reagent_prep 2. Reagent Preparation (this compound, Agonist, Buffers) cell_culture->reagent_prep pretreatment 3. Pre-incubation with this compound reagent_prep->pretreatment stimulation 4. Agonist Stimulation pretreatment->stimulation measurement 5. Measurement of Downstream Signal (e.g., [Ca²⁺]i, IP1 accumulation, ERK phosphorylation) stimulation->measurement data_collection 6. Data Collection measurement->data_collection data_analysis 7. Data Analysis (IC50 determination) data_collection->data_analysis

Caption: General experimental workflow for studying Gq signaling using this compound.

Logical_Relationship cluster_condition cluster_process Agonist Gq-coupled Receptor Agonist Gq_Activation Gq Protein Activation Agonist->Gq_Activation Activates YM254890 This compound YM254890->Gq_Activation Inhibits Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ release) Gq_Activation->Downstream_Signaling Initiates

References

Application Notes and Protocols for In Vivo Administration of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of YM-254890, a potent and selective inhibitor of Gαq/11 proteins, in various animal models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to investigate the therapeutic potential of targeting the Gq/11 signaling pathway.

Introduction

This compound is a cyclic depsipeptide that specifically inhibits the Gq subfamily of G proteins (Gαq, Gα11, and Gα14) by preventing the exchange of GDP for GTP, thereby locking the G protein in an inactive state.[1] This targeted action makes this compound an invaluable tool for dissecting the physiological and pathological roles of Gq/11-mediated signaling pathways. In vivo studies have demonstrated its potential in models of thrombosis, hypertension, and other conditions where Gq/11 signaling is implicated.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and effects of this compound in various animal models.

Table 1: Intravenous Administration of this compound in Mice

Dosage (mg/kg)Animal ModelKey Findings
0.03Male ddY MiceSignificant inhibition of FeCl₃-induced thrombus formation.
0.1Male ddY MiceSignificant decrease in mean blood pressure. Prolonged tail transection bleeding time.

Table 2: Oral Administration of this compound in Mice

Dosage (mg/kg)Animal ModelKey Findings
1Male ddY MiceSignificant inhibition of ex vivo platelet aggregation and in vivo thrombus formation.
3Male ddY MiceSignificant decrease in mean blood pressure. Prolonged tail transection bleeding time.

Table 3: Intratracheal Administration of this compound in Mice

Dosage (µ g/animal/day )DurationAnimal ModelKey Findings
57 daysNot SpecifiedAccumulation of this compound detected in the lung and kidney.[2]

Signaling Pathway

This compound selectively inhibits the Gαq/11 signaling pathway. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit typically exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates downstream effectors such as phospholipase C (PLC). This compound binds to the Gαq subunit and stabilizes the GDP-bound inactive state, preventing its activation and subsequent downstream signaling.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP/Gβγ (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ligand Agonist Ligand Ligand->GPCR Binds YM254890 This compound YM254890->Gq_inactive Inhibits (Stabilizes GDP-bound state)

Figure 1. Gq/11 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • For Saline Solution: Directly add the required volume of sterile 0.9% saline to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution, but stability at higher temperatures should be considered.

    • For formulations requiring DMSO: If this compound has low solubility in saline alone, first dissolve it in a small volume of DMSO. Then, slowly add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced toxicity.

  • Sterilization: If the solution is not prepared from sterile components under aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light. For longer-term storage, consult the manufacturer's stability data, though fresh preparation is always recommended for in vivo experiments.

Intravenous (i.v.) Injection in Mice

This protocol describes a standard tail vein injection procedure.

iv_injection_workflow start Start restrain Restrain Mouse (e.g., in a restrainer) start->restrain dilate Warm Tail to Dilate Vein (e.g., with a heat lamp) restrain->dilate disinfect Disinfect Tail with 70% Ethanol (B145695) dilate->disinfect inject Inject this compound Solution (into lateral tail vein) disinfect->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw monitor Monitor Animal for Adverse Effects withdraw->monitor end End monitor->end

Figure 2. Workflow for intravenous injection of this compound in mice.

Procedure:

  • Restrain the mouse using an appropriate method, such as a commercially available rodent restrainer.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Disinfect the tail with a 70% ethanol wipe.

  • Using a sterile insulin (B600854) syringe or a similar small-gauge needle (27-30G), perform the injection into one of the lateral tail veins.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

Subcutaneous (s.c.) Injection in Mice

This protocol describes a standard subcutaneous injection procedure.

Procedure:

  • Gently scruff the mouse by pinching the loose skin over the shoulders.

  • Insert a sterile needle (25-27G) into the base of the "tent" of skin at a shallow angle.

  • Slightly pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

Blood Pressure Measurement in Mice

This protocol outlines a non-invasive tail-cuff method for measuring blood pressure.

bp_measurement_workflow start Start acclimate Acclimate Mouse to Restrainer and Warming Platform start->acclimate administer Administer this compound (at appropriate time point before measurement) acclimate->administer place_cuff Place Tail Cuff and Sensor on the Mouse's Tail administer->place_cuff record Record Blood Pressure (Systolic, Diastolic, Mean) place_cuff->record analyze Analyze Data record->analyze end End analyze->end

Figure 3. Workflow for blood pressure measurement in mice after this compound administration.

Procedure:

  • Acclimate the mice to the restraining device and warming platform for several days before the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the mouse in the restrainer on the warming platform.

  • Administer this compound at the predetermined time point before measurement.

  • Place the tail cuff and sensor on the mouse's tail according to the manufacturer's instructions.

  • Record a series of blood pressure measurements to obtain a stable and reliable reading.

  • Analyze the data to determine the effect of this compound on systolic, diastolic, and mean arterial pressure.

Concluding Remarks

This compound is a powerful tool for investigating Gq/11-mediated signaling in vivo. The provided data and protocols offer a foundation for researchers to explore its therapeutic potential. It is crucial to carefully consider the administration route, dosage, and vehicle to ensure reproducible and meaningful results. As with any in vivo experiment, all procedures should be performed in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for YM-254890 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-254890 is a potent and selective inhibitor of the Gαq/11 family of G proteins, making it an invaluable tool for studying Gq-mediated signaling pathways.[1] As a cyclic depsipeptide, its stability in aqueous solutions is a critical factor for the reproducibility and accuracy of experimental results. These application notes provide a summary of the known stability of this compound in various conditions and offer detailed protocols for researchers to assess its stability in their specific experimental buffers.

Gαq/11 Signaling Pathway

This compound selectively inhibits the Gαq/11 protein subunit, preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This action blocks the activation of downstream effectors. The canonical Gαq/11 signaling pathway involves the activation of Phospholipase Cβ (PLCβ), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq/11-GDP-Gβγ (Inactive) GPCR->Gq_inactive GDP/GTP Exchange Gq_active Gαq/11-GTP (Active) Gq_inactive->Gq_active PLCb PLCβ Gq_active->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Ligand Ligand Ligand->GPCR Activation YM254890 This compound YM254890->Gq_inactive Inhibition

Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.

Stability of this compound: Summary of Known Data

Quantitative data on the stability of this compound in commonly used experimental buffers such as PBS, Tris, and HEPES is not extensively available in peer-reviewed literature. However, studies have investigated its stability in solutions of varying pH.

pHConditionTemperatureObservationReference
1Simulated Gastric Fluid37°CHigh stability, no significant degradation observed.[2]
9Mildly Alkaline Solution37°CGenerally stable, with only slight degradation noted.[2]
11Strongly Alkaline Solution37°CRapid and complete decomposition within 20 minutes.[2]

Note: The primary degradation products identified under alkaline conditions include an isomer of this compound and hydrated products, likely resulting from ester hydrolysis.[2]

Protocol for Assessing this compound Stability in Experimental Buffers

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffers using High-Performance Liquid Chromatography (HPLC).

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solutions (Dilute stock into buffers) prep_stock->prep_working prep_buffers Prepare Experimental Buffers (e.g., PBS, Tris, HEPES at desired pH) prep_buffers->prep_working incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prep_working->incubate timepoint_sampling Sample at Time Points (e.g., 0, 1, 2, 4, 8, 24, 48 hours) incubate->timepoint_sampling quench Quench Reaction (e.g., with cold acetonitrile) timepoint_sampling->quench hplc Analyze by HPLC-UV/MS quench->hplc data_analysis Quantify Peak Area and Calculate % Remaining hplc->data_analysis

Caption: Experimental workflow for assessing the stability of YM-254880.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Experimental buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Analytical HPLC column (e.g., C18)

  • Temperature-controlled incubators or water baths

  • Autosampler vials

Experimental Procedure
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C for long-term stability. Note that this compound in DMSO is stable for at least 6 months at -80°C and 1 month at -20°C.[1]

  • Preparation of Working Solutions:

    • On the day of the experiment, dilute the this compound stock solution into each of the experimental buffers to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).

    • Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the stability and buffer properties.

  • Incubation:

    • Aliquot the working solutions into multiple autosampler vials for each condition (buffer and temperature).

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sampling:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • The t=0 sample should be processed immediately after the preparation of the working solutions.

    • To stop further degradation, samples can be immediately placed in the autosampler at a low temperature (e.g., 4°C) or quenched with an equal volume of cold acetonitrile and stored at -20°C until analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method to separate this compound from potential degradants. A reverse-phase C18 column is a common choice.

    • An example of a mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Set the UV detector to a wavelength where this compound has maximum absorbance. If using an MS detector, monitor the parent ion mass of this compound.

    • Inject the samples from each time point and condition.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each condition.

    • Plot the percentage of this compound remaining versus time for each buffer and temperature.

    • From this data, you can determine the degradation kinetics and calculate the half-life (t½) of this compound under each condition.

General Recommendations for Handling this compound

  • Storage of Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[1]

  • Solution Preparation: For immediate use in cell-based assays, dissolving this compound in an aqueous buffer is acceptable. However, for long-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO.

  • Avoid Strongly Alkaline Conditions: As evidenced by the stability data, this compound rapidly degrades in strongly alkaline environments (pH 11).[2] Therefore, it is crucial to avoid high pH buffers and conditions.

  • Temperature Considerations: While specific data is limited, as a general principle for peptides, lower temperatures will slow down degradation. For prolonged experiments, consider conducting them at lower temperatures if the experimental design allows.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their studies of Gαq/11 signaling.

References

Application Notes and Protocols for the Total Synthesis of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of the Gαq/11 subfamily of G proteins.[1] Isolated from Chromobacterium sp., it has become an invaluable tool for studying G protein-coupled receptor (GPCR) signaling pathways.[1][2] this compound functions by stabilizing the inactive GDP-bound state of the Gαq subunit, effectively preventing its activation by GPCRs and halting downstream signal transduction.[1][3] Its complexity and limited availability from natural sources have spurred efforts in total synthesis, providing a renewable supply for research and a platform for developing novel analogs.[1] This document provides an overview of its mechanism of action, biological activity, and a representative protocol for its total synthesis for research applications.

Mechanism of Action: Gαq/11 Signaling Inhibition

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial mediators of GPCR signaling.[1] The Gq/11 family, when activated, stimulates phospholipase C-β (PLC-β), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.

This compound exerts its inhibitory effect by binding to a hydrophobic pocket at the interface of the Ras-like and α-helical domains of the Gαq subunit.[1][3] This binding event prevents the conformational changes necessary for the exchange of GDP for GTP, thereby locking the G protein in its inactive heterotrimeric state.[3][4][5] Recent studies suggest this compound acts as a "molecular glue" or "allosteric adhesive," enhancing the interaction between the Gα and Gβγ subunits, further stabilizing the inactive complex.[4][5][6]

Gq_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (Active) Gq_inactive Gαq-GDP-Gβγ (Inactive) GPCR->Gq_inactive Activates YM This compound Gq_inactive->YM Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC PLC-β PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Synthesis_Workflow A Synthesis of Non-proteogenic Amino Acids B Synthesis of Depsipeptide Fragments A->B Solution-Phase Chemistry D Sequential Coupling of Building Blocks to Resin B->D C Solid-Phase Peptide Synthesis (SPPS) E Cleavage from Solid Support D->E F Macrolactamization (Cyclization) E->F High Dilution Conditions G Final Deprotection & Purification F->G Product This compound G->Product

References

Application Notes and Protocols: Investigating Uveal Melanoma with YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2] A significant breakthrough in understanding UM pathogenesis has been the discovery of driver mutations in the genes GNAQ and GNA11 in over 90% of tumors.[2][3] These mutations result in the constitutive activation of the G protein alpha subunits Gαq and Gα11, respectively, leading to the uncontrolled proliferation and survival of melanoma cells.[1][2]

The signaling cascade initiated by activated Gαq/11 involves the stimulation of phospholipase Cβ (PLCβ), which in turn generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[4] This leads to the activation of several downstream pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, as well as the Hippo pathway effector YAP.[2][5]

YM-254890 is a potent and selective cyclic depsipeptide inhibitor of the Gαq/11 family of G proteins.[6][7][8] It functions by preventing the exchange of GDP for GTP on the Gα subunit, thereby locking it in an inactive state.[4][6][8] This targeted inhibition of the primary oncogenic driver in uveal melanoma makes this compound a valuable tool for preclinical research and a potential therapeutic agent.[2][9]

These application notes provide a detailed experimental framework for studying the effects of this compound on uveal melanoma cell lines, covering cell viability, apoptosis, cell cycle progression, and signaling pathway modulation.

Key Signaling Pathway in Uveal Melanoma

Mutations in GNAQ or GNA11 lead to a constitutively active Gαq/11 protein, which perpetually stimulates downstream signaling pathways, driving cell proliferation and survival. This compound directly inhibits this aberrant signaling at its source.

Galphaq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., CYSLTR2) Galphaq Mutant Gαq/11 (Active) GPCR->Galphaq Activates PLCb PLCβ Galphaq->PLCb Stimulates YAP YAP Galphaq->YAP Activates DAG DAG PLCb->DAG IP3 IP3 PLCb->IP3 PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (MEK/ERK) PKC->MAPK_Pathway Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription YAP->Transcription YM This compound YM->Galphaq Inhibits (Prevents GDP/GTP Exchange)

Caption: Gαq/11 signaling pathway in uveal melanoma and the inhibitory action of this compound.

Experimental Design and Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of this compound in uveal melanoma cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis Culture_Cells Culture Uveal Melanoma Cells Seed_Plates Seed Cells into Multi-well Plates Culture_Cells->Seed_Plates Treatment Treat with this compound (Dose-Response & Time-Course) Seed_Plates->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Protein_Extraction Protein Lysate Preparation Treatment->Protein_Extraction Data_Quant Data Quantification & Statistical Analysis Viability->Data_Quant Apoptosis->Data_Quant Cell_Cycle->Data_Quant Western_Blot Western Blotting (pERK, pAKT, YAP, etc.) Protein_Extraction->Western_Blot Western_Blot->Data_Quant Conclusion Draw Conclusions Data_Quant->Conclusion

Caption: General workflow for in vitro evaluation of this compound in uveal melanoma.
Recommended Cell Lines

Cell LineGNAQ/GNA11 MutationBAP1 StatusOriginNotes
92.1 GNAQ Q209LWild-TypePrimary TumorCommonly used, well-characterized.[10]
Mel202 GNA11 Q209LWild-TypePrimary TumorAnother standard UM cell line.[10]
OMM2.5 GNAQ Q209LMutantLiver MetastasisRepresents metastatic and aggressive disease.[10]
MP41 GNA11 Q209LMutant (loss)Primary TumorBAP1-deficient model.[11]
A375 BRAF V600EWild-TypeCutaneous MelanomaNegative Control: Lacks Gαq/11 mutation.[9]
Protocol 1: Cell Viability Assay (MTS)

This protocol determines the effect of this compound on the metabolic activity of uveal melanoma cells, which is an indicator of cell viability.[12]

Materials:

  • Uveal melanoma cell lines (e.g., 92.1, OMM2.5) and a negative control cell line (e.g., A375)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[10]

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug dose.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability) and plot the dose-response curve to calculate the IC₅₀ value.

Expected Data:

Cell LineThis compound IC₅₀ (nM)
92.1 (GNAQ Q209L)0.5 - 5.0
OMM2.5 (GNAQ Q209L)1.0 - 10.0
A375 (BRAF V600E)> 1000
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[13][14]

Materials:

  • Uveal melanoma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at relevant concentrations (e.g., 1x and 10x the IC₅₀) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, trypsinize, and combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Expected Data:

TreatmentCell Line% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle (DMSO)92.1~95%< 5%< 2%
This compound (1x IC₅₀)92.1~70%~15%~10%
This compound (10x IC₅₀)92.1~40%~30%~25%
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment, which has been shown to cause G1 arrest.[1][15][16]

Materials:

  • Uveal melanoma cell lines

  • 6-well plates

  • This compound

  • PBS, 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., 1x and 10x IC₅₀) or vehicle for 24-48 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution.

Expected Data:

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)92.1~55%~30%~15%
This compound (1x IC₅₀)92.1~70%~20%~10%
This compound (10x IC₅₀)92.1~85%~10%~5%
Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins downstream of Gαq/11 signaling.[17]

Materials:

  • Uveal melanoma cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-YAP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates. Treat with this compound (e.g., 10 nM) for a time course (e.g., 0, 2, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts and loading controls (e.g., Actin).

Expected Data:

Treatment Time (hours)p-ERK / Total ERK Ratio (Fold Change vs. 0 hr)YAP / Actin Ratio (Fold Change vs. 0 hr)
0 (Vehicle)1.001.00
20.250.60
60.150.50
240.40 (potential rebound)0.75

Conclusion

The provided protocols offer a robust framework for characterizing the cellular and molecular effects of the Gαq/11 inhibitor this compound on uveal melanoma cells. By systematically evaluating its impact on cell viability, apoptosis, cell cycle, and key oncogenic signaling pathways, researchers can gain valuable insights into its mechanism of action and preclinical efficacy. These experiments are crucial steps in the development of targeted therapies for this devastating disease.

References

Troubleshooting & Optimization

Overcoming poor solubility of YM-254890 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-254890. The information provided herein is intended to address common challenges related to the poor aqueous solubility of this potent Gαq/11 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The kinetic solubility of this compound has been reported to be approximately 88 μM in phosphate-buffered saline (PBS) containing 1% dimethyl sulfoxide (B87167) (DMSO)[1]. It is important to note that the aqueous solubility can be influenced by factors such as pH, buffer composition, and the presence of excipients.

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). One supplier reports a solubility of up to 50 mg/mL (approximately 52 mM) in DMSO, which may require sonication to fully achieve[2]. It also has good solubility in ethanol[3].

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible to avoid solvent effects in biological assays.

Q4: What is the stability of this compound in aqueous solutions at different pH values?

A4: this compound is reported to be stable in acidic (pH 1) and weakly basic (pH 9) aqueous solutions[1]. However, it degrades rapidly in strongly alkaline conditions (pH 11)[1]. Therefore, it is crucial to maintain the pH of aqueous solutions below 9 to ensure the integrity of the compound.

Q5: Can I use buffers other than PBS for my experiments with this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Increase the final DMSO concentration in your working solution (be mindful of the tolerance of your experimental system to DMSO). 2. Use a solubilizing agent such as a cyclodextrin (B1172386) (e.g., SBE-β-CD) or a non-ionic surfactant (e.g., Tween-80) in your aqueous buffer. 3. Prepare a fresh, lower concentration working solution from the DMSO stock immediately before use.
Inconsistent experimental results. Degradation of this compound in the working solution. The pH of the buffer may be too high (≥ 11).1. Ensure the pH of your aqueous buffer is below 9. 2. Prepare fresh working solutions for each experiment. 3. Store stock solutions in DMSO at -20°C or -80°C and minimize freeze-thaw cycles.
Difficulty dissolving this compound powder in DMSO. The compound may require energy to fully dissolve.Use sonication or gentle warming to aid in the dissolution of this compound in DMSO[2].

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference
DMSOup to 50 mg/mL (~52 mM)Sonication may be required.[2]
PBS with 1% DMSO88 µMKinetic solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.

  • Serially dilute the stock solution in your desired aqueous buffer (e.g., PBS, Tris-HCl, HEPES) to the final working concentration.

  • Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

  • If precipitation occurs, consider using a buffer containing a solubilizing agent as described in Protocol 3 or 4.

Protocol 3: Solubilization using a Co-solvent Formulation for In Vivo Studies

This protocol is adapted from a method provided by a commercial supplier and yields a clear solution of ≥ 1.25 mg/mL.

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to adjust the final volume to 1 mL.

Protocol 4: Solubilization using a Cyclodextrin Formulation

This protocol is adapted from a method provided by a commercial supplier and yields a clear solution of ≥ 1.25 mg/mL.

  • Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until the solution is clear.

Visualizations

Signaling Pathway of this compound Action

Gq_Pathway GPCR Gq-Coupled Receptor Gq Gαq/11 (GDP-bound, inactive) GPCR->Gq Agonist Binding Gq_active Gαq/11 (GTP-bound, active) Gq->Gq_active GDP/GTP Exchange PLCb Phospholipase C-β (PLC-β) Gq_active->PLCb Activation PIP2 PIP₂ PLCb->PIP2 Hydrolysis of IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream YM254890 This compound YM254890->Gq Inhibits GDP release

Caption: Mechanism of this compound inhibition of the Gαq/11 signaling pathway.

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start This compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve_dmso sonicate Sonicate/Vortex if necessary dissolve_dmso->sonicate store Store at -20°C or -80°C sonicate->store dilute Dilute stock in aqueous buffer store->dilute check Precipitation? dilute->check use Use in Experiment check->use No add_excipient Add Solubilizing Agent: - Co-solvents (PEG300, Tween-80) - Cyclodextrin (SBE-β-CD) check->add_excipient Yes add_excipient->dilute

Caption: Workflow for preparing this compound solutions for experimental use.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start This compound precipitates in aqueous buffer q1 Is the final DMSO concentration >0.5%? start->q1 a1_yes Increase final DMSO concentration (if possible) q1->a1_yes No q2 Is the aqueous buffer pH < 9? q1->q2 Yes a1_yes->q2 a2_no Adjust buffer pH to < 9 q2->a2_no No q3 Was the solution prepared fresh? q2->q3 Yes a2_no->q3 a3_no Prepare fresh solution immediately before use q3->a3_no No use_excipients Use solubilizing excipients: - Co-solvents (Protocol 3) - Cyclodextrins (Protocol 4) q3->use_excipients Yes a3_no->use_excipients

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Potential off-target effects of YM-254890 on other G proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-254890 on G proteins other than the Gq/11 family. While historically considered a selective Gq/11 inhibitor, recent evidence reveals a broader spectrum of activity that is critical to consider for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a completely selective inhibitor for Gq/11 proteins?

A1: No. While this compound is a potent inhibitor of the Gq, Gα11, and Gα14 proteins, it is not entirely selective.[1][2] Emerging evidence demonstrates that this compound can also inhibit signaling pathways mediated by other G protein families, particularly Gs and Gi/o.[3][4][5] Therefore, it should be considered a mixed inhibitor with a preference for Gq/11.[3]

Q2: What are the known off-target effects of this compound on Gs proteins?

A2: this compound has been shown to significantly suppress cAMP elevation induced by the activation of Gs-coupled receptors, such as β2-adrenergic, adenosine (B11128) A2, and PGI2 receptors.[3][5] This indicates that this compound can act as an inhibitor of Gs protein signaling.

Q3: How does this compound affect Gi/o protein signaling?

A3: this compound exhibits what is described as "biased inhibition" on Gi/o protein signaling.[3][4] It has been observed to abolish ERK1/2 activation downstream of Gi/o-coupled receptors like CXCR4, without affecting the canonical Gi/o-mediated suppression of cAMP production.[3][5] The exact mechanism for this biased inhibition is still under investigation, but one hypothesis suggests that the this compound/Gαq-GDP complex might sequester Gβγ subunits released from activated Gi/o proteins.[4]

Q4: Does this compound have any effect on G12/13 proteins?

A4: The effect of this compound on G12/13 protein signaling has not been definitively determined.[3][4] This is partly due to the lack of GPCRs that couple exclusively to G12/13 and the fact that Gq can also activate Rho signaling, a key downstream effector of G12/13.[3][4] Therefore, caution is advised when interpreting data related to G12/13 signaling in the presence of this compound.

Q5: What is the molecular basis for this compound's selectivity for the Gq family?

A5: The selectivity of this compound for Gαq, Gα11, and Gα14 is attributed to specific amino acid residues within the hydrophobic cleft where the inhibitor binds.[6] These key residues are conserved among the this compound-sensitive Gα subunits but differ in other Gα families.[6] The binding of this compound stabilizes the inactive GDP-bound state of Gαq, preventing the GDP/GTP exchange required for G protein activation.[6][7]

Troubleshooting Guide

Issue: Unexpected inhibition of a Gs-mediated signaling event.

  • Possible Cause: You are observing an off-target effect of this compound on the Gs pathway.

  • Troubleshooting Steps:

    • Confirm that your receptor of interest is indeed coupled to Gs.

    • Perform a dose-response curve with this compound to determine the IC50 for the inhibition of your Gs-mediated response.

    • Use an alternative method to inhibit Gs signaling, such as cholera toxin (CTX) for activation, to confirm the involvement of Gs.

    • Consider using a different Gq/11 inhibitor, if available, and compare the results.

Issue: Inhibition of ERK1/2 phosphorylation but no effect on cAMP levels in a Gi/o-coupled system.

  • Possible Cause: This is consistent with the known biased inhibition of Gi/o signaling by this compound.

  • Troubleshooting Steps:

    • Verify that the ERK1/2 activation is indeed mediated by the Gi/o-coupled receptor.

    • Use pertussis toxin (PTX), a known inhibitor of Gi/o signaling, to confirm that the ERK1/2 activation is Gi/o-dependent.

    • Investigate the role of Gβγ subunits in your system, as their sequestration by the this compound/Gαq-GDP complex could be the cause of the observed effect.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on various G protein-mediated signaling pathways.

Table 1: Inhibitory Potency of this compound on Gq/11-Mediated Signaling

Receptor/AssayCell LineMeasured EffectIC50
P2Y2 ReceptorHuman Coronary Artery Endothelial CellsCa2+ increase50 nM
M1 ReceptorCHO cellsIP1 production95 nM
ADP-inducedPlateletsCa2+ increase2 µM
ADP-inducedHuman platelet-rich plasmaPlatelet aggregation< 0.6 µM[8]

Table 2: Off-Target Inhibitory Effects of this compound

G Protein FamilyReceptorCell LineMeasured EffectConcentration/Effect
GsAdenosine A2 ReceptorHuman Coronary Artery Endothelial CellscAMP production>60% inhibition at 30 nM[3]
Gi/oCXCR4Human Coronary Artery Endothelial CellsERK1/2 activationAbolished at 30 nM[3]
Gi/oCXCR4Human Coronary Artery Endothelial CellscAMP suppressionNo impact[3]

Key Experimental Protocols

[35S]GTPγS Binding Assay

This assay is used to directly measure the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Membrane Preparation: Prepare cell membranes expressing the G protein of interest.

  • Incubation: Incubate the membranes with the GPCR agonist, varying concentrations of this compound, and [35S]GTPγS in an appropriate assay buffer.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free [35S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

cAMP Measurement Assay

This assay is used to assess the activity of Gs and Gi-coupled pathways by measuring the levels of cyclic AMP.

  • Cell Culture: Culture cells expressing the GPCR of interest.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation:

    • For Gs-coupled receptors , stimulate the cells with the respective agonist.

    • For Gi-coupled receptors , stimulate the cells with an agent that increases basal cAMP levels (e.g., forskolin) in the presence of the Gi-agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure cAMP levels using a commercially available ELISA or other immunoassay kits.

  • Data Analysis: Calculate the percentage of inhibition or stimulation of cAMP production and determine the IC50 of this compound.

Signaling Pathway Diagrams

G_Protein_Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway cluster_Gi Gi/o Pathway GPCR_Gq GPCR Gq Gq/11 GPCR_Gq->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC YM_Gq This compound YM_Gq->Gq Inhibits GPCR_Gs GPCR Gs Gs GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs ATP_Gs ATP AC_Gs->ATP_Gs converts cAMP_Gs cAMP ATP_Gs->cAMP_Gs PKA_Gs PKA activation cAMP_Gs->PKA_Gs YM_Gs This compound YM_Gs->Gs Inhibits GPCR_Gi GPCR Gi Gi/o GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits Gbg Gβγ Gi->Gbg releases cAMP_Gi cAMP AC_Gi->cAMP_Gi production ERK ERK1/2 Activation Gbg->ERK YM_Gi This compound YM_Gi->AC_Gi No effect YM_Gi->ERK Inhibits

Caption: Overview of G protein signaling pathways and the inhibitory effects of this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Specificity start Start: Hypothesis of GPCR-G Protein Coupling cell_prep Prepare cells expressing GPCR of interest start->cell_prep treatment Pre-treat with this compound (dose-response) cell_prep->treatment agonist Stimulate with specific GPCR agonist treatment->agonist readout Measure downstream signaling readout (e.g., Ca²⁺, cAMP, pERK) agonist->readout analysis Analyze data and determine IC50 readout->analysis conclusion Conclusion on G protein involvement and potential off-target effects analysis->conclusion

Caption: Experimental workflow for evaluating the specificity of this compound.

References

Interpreting unexpected results in experiments with YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-254890. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this selective Gαq/11 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[2][3][4] Specifically, it binds to a hydrophobic cleft in the Gαq subunit, stabilizing the GDP-bound (inactive) state and preventing the exchange of GDP for GTP.[3][4] This action effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thus blocking downstream signaling cascades.[2]

Q2: Is this compound selective for all members of the Gαq/11 family?

This compound effectively inhibits Gαq, Gα11, and Gα14. However, it does not inhibit Gα15/16, which are also members of the Gq/11 family.[1][2]

Q3: What are the typical effective concentrations for this compound in cell-based assays?

The effective concentration of this compound can be highly dependent on the specific assay system and cell type.[1] It is always recommended to perform a concentration-response curve to determine the optimal working concentration for your specific experimental setup.[1] However, published IC50 values can provide a useful starting point.

Troubleshooting Guide

Issue 1: Inhibition of Gs- or Gi/o-coupled signaling pathways is observed.

Possible Cause A: Off-target effects at the concentration used.

While this compound is reported as a selective Gαq/11 inhibitor, some studies have shown that it can inhibit Gs- and Gi/o-mediated signaling, particularly at concentrations around 30 nM or higher in certain cell types like human coronary artery endothelial cells (HCAECs).[5][6] For instance, this compound was found to suppress cAMP elevation induced by Gs-coupled receptors and abolish ERK1/2 activation mediated by Gi/o-coupled receptors.[5][6]

Troubleshooting Steps:

  • Confirm the Identity and Purity of this compound: Ensure the compound is of high purity and has been stored correctly to prevent degradation.

  • Perform a Dose-Response Curve: Determine the minimal concentration required to inhibit the Gαq/11 pathway of interest while minimizing effects on Gs or Gi/o pathways.

  • Use a Positive Control for Gs/Gi Signaling: Include a known activator of a Gs-coupled pathway (e.g., isoproterenol (B85558) for β2-adrenergic receptors) or a Gi-coupled pathway and measure the respective second messenger levels (cAMP) in the presence and absence of this compound.[5]

  • Use a Rescue Experiment: If possible, use a constitutively active mutant of Gαq that is insensitive to this compound to confirm that the observed effects are on-target.[7][8]

  • Consider "Biased Inhibition": In some systems, this compound may exhibit "biased inhibition," where it affects one downstream pathway of a Gi/o-coupled receptor (e.g., ERK1/2 activation) but not another (e.g., cAMP inhibition).[5][6] This could be due to the sequestration of Gβγ subunits by the this compound/Gαq-GDP complex.[5]

Possible Cause B: Cell-type specific differences.

The unexpected effects on Gs and Gi/o signaling have been reported in specific cell types, and this may not be a universal phenomenon. The original characterization of this compound showed no effect on Gs-coupled β2-adrenoreceptor-mediated cAMP accumulation.[5] The discrepancy could be due to differences in the experimental systems used.[5]

Troubleshooting Steps:

  • Review Literature for Your Cell Type: Check if similar off-target effects have been reported in the specific cell line or primary cells you are using.

  • Test in a Different Cell Line: If feasible, replicate the key experiment in a different cell line known to have a well-characterized G protein signaling profile.

Issue 2: Incomplete or no inhibition of the target Gαq/11 pathway.

Possible Cause A: Insufficient concentration or incubation time.

The potency of this compound can vary significantly between different assay systems.[1] Factors such as receptor expression levels, agonist concentration, and the specific downstream readout can all influence the required inhibitor concentration.

Troubleshooting Steps:

  • Optimize Concentration: Perform a thorough dose-response experiment to determine the IC50 in your specific assay.

  • Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to enter the cells and bind to its target. A pre-incubation time of 40-60 minutes is often used.[5]

Possible Cause B: Compound instability.

This compound is a complex macrocyclic depsipeptide and may be susceptible to degradation under certain conditions.

Troubleshooting Steps:

  • Proper Storage: Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C.

  • Fresh Working Solutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Check for Degradation: While challenging without analytical chemistry capabilities, if instability is suspected, consider purchasing a fresh batch of the compound.

Possible Cause C: Presence of constitutively active Gαq mutants.

Some disease models or cell lines may harbor constitutively active mutants of Gαq (e.g., GαqQ209L) which are GTP-bound and therefore active irrespective of receptor stimulation.[1][2] As this compound acts as a GDI, it is expected to be less effective against these constitutively active mutants.[1][2]

Troubleshooting Steps:

  • Sequence Gαq: If working with a novel or uncharacterized cell line, consider sequencing the GNAQ gene to check for activating mutations.

  • Use an Alternative Inhibitor: For constitutively active Gαq, other inhibitory strategies may be required.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Assays

Assay DescriptionCell TypeReceptorIC50 ValueReference
ADP-induced platelet aggregationHuman platelet-rich plasmaP2Y10.37 - 0.51 µM[9]
2MeSADP-induced [Ca2+]i increaseC6-15 cellsP2Y10.031 µM[9]
ATP/UTP-induced Ca2+ increaseHCAECP2Y23 nM - 50 nM[5][10]
Carbachol-induced IP1 productionCHO cellsM195 nM[10]
ADP-induced Ca2+ increasePlatelets (in vitro)P2Y12 µM[10]
Gq- and Gs-coupled receptor-induced ERK1/2 activationHCAECVarious~1-2 nM[5]
Gi/o-coupled receptor-induced ERK1/2 activationHCAECCXCR4~27 nM[5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Gαq-mediated Calcium Mobilization

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Wash cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the wells and incubate for 40-60 minutes at 37°C.[5] Include a vehicle control (e.g., DMSO).

  • Agonist Stimulation: Prepare the Gαq-coupled receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period, then add the agonist to all wells simultaneously using an automated injection system. Continue to record the fluorescence signal for a sufficient duration to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects on Gs-mediated cAMP Production

  • Cell Culture and Treatment: Seed cells in a suitable multi-well plate. Pre-incubate the cells with the desired concentration of this compound (e.g., the IC50 determined for Gαq inhibition) or vehicle for 40-60 minutes.[5]

  • Agonist Stimulation: Stimulate the cells with a known Gs-coupled receptor agonist (e.g., isoproterenol) for an appropriate time to induce cAMP production. Include a positive control of a direct adenylyl cyclase activator like forskolin (B1673556).[5][11]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Compare the cAMP levels in this compound-treated cells to the vehicle-treated cells for both the Gs-agonist and forskolin stimulation. A significant reduction in cAMP levels upon Gs-agonist stimulation in the presence of this compound, but not with forskolin, would suggest an off-target effect on the Gs protein or its upstream components.[5][11]

Mandatory Visualization

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq_inactive Gαq-GDP-Gβγ GPCR->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP/GTP Exchange Gbg Gβγ PLCb PLCβ Gq_active->PLCb Activates Gbg->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Agonist Agonist Agonist->GPCR Activates YM254890 This compound YM254890->Gq_inactive Inhibits GDP Release

Caption: Canonical Gαq signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed with this compound Q1 Is the Gαq pathway incompletely inhibited? Start->Q1 A1_1 Optimize Concentration (Dose-Response Curve) Q1->A1_1 Yes Q2 Is Gs or Gi signaling affected? Q1->Q2 No A1_2 Optimize Incubation Time A1_1->A1_2 A1_3 Check Compound Stability (Fresh Aliquots) A1_2->A1_3 A1_4 Consider Constitutively Active Gαq Mutants A1_3->A1_4 End Interpretation of Results A1_4->End A2_1 Perform Dose-Response to find minimal effective conc. Q2->A2_1 Yes Q2->End No A2_2 Use Positive Controls for Gs/Gi Pathways (e.g., Forskolin) A2_1->A2_2 A2_3 Consider Cell-Type Specific Effects A2_2->A2_3 A2_4 Investigate 'Biased Inhibition' (e.g., ERK vs. cAMP) A2_3->A2_4 A2_4->End

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Optimizing YM-254890 Incubation Time for Maximal Gαq Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YM-254890, a potent and selective inhibitor of Gαq/11 proteins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this compound in investigating Gαq/11-mediated signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in cell-based assays?

A1: For initial experiments, a concentration of 100 nM this compound with a pre-incubation time of 30 minutes prior to agonist stimulation is a robust starting point.[1] This concentration is approximately 10-fold higher than its apparent affinity for Gαq, which should inhibit about 90% of Gαq/11 proteins.[1] For complete inhibition, a concentration of 1 µM may be necessary.[1] However, the optimal concentration and incubation time are highly dependent on the specific assay system and cell type used.[1] Therefore, it is strongly recommended to perform a concentration-response curve to determine the optimal working concentration for your specific experimental setup.[1]

Q2: How does this compound inhibit Gαq activity?

A2: this compound is a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1] It binds to a hydrophobic cleft in the Gαq subunit, stabilizing the inactive GDP-bound form of the G protein.[1] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation, thereby blocking downstream signaling.[1]

Q3: Is this compound selective for Gαq/11 proteins?

A3: this compound is highly selective for the Gαq, Gα11, and Gα14 proteins.[1] It shows significantly lower potency or no activity towards other G protein families like Gαs, Gαi/o, and Gα12/13 in many standard assays.[2] However, some studies have reported off-target effects, including inhibition of Gαs and biased inhibition of Gαi/o signaling at certain concentrations in specific cell types.[3][4] It is crucial to include appropriate controls to validate the specificity of this compound's effect in your experimental system.

Q4: What are the best practices for storing and handling this compound?

A4: this compound is stable when stored as a powder or in a 1 mM DMSO stock solution at -20°C. It exhibits good chemical stability under acidic and mildly alkaline conditions but degrades rapidly at strongly basic pH (pH 11).[5] For cell-based assays, it is recommended to prepare fresh dilutions of the working solution from the stock.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or No Inhibition of Gαq Signaling - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. - Insufficient Incubation Time: The pre-incubation time may not be long enough for this compound to reach its target and establish equilibrium. - Cell Density: High cell density can sometimes reduce the apparent potency of a compound.[6] - Compound Degradation: Improper storage or handling may have led to the degradation of this compound.[5] - Resistant Gα Subunit: The cell line may express a Gαq/11 variant that is less sensitive to this compound, or a G protein like Gα15/16 which is not inhibited by this compound.[1]- Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., ranging from 1 nM to 10 µM). - Increase the pre-incubation time (e.g., 60 minutes or longer). A 30-minute incubation should be sufficient for near-equilibrium binding.[1] - Optimize cell seeding density to ensure consistent and reproducible results. - Prepare fresh stock solutions and working dilutions of this compound. - Verify the Gα subunits expressed in your cell line. Consider using a cell line with known sensitivity to this compound as a positive control.
High Background Signal in the Assay - Basal Gαq Activity: Some cell lines exhibit constitutive (agonist-independent) Gαq activity. - Assay-Specific Issues: High background can be inherent to the detection method (e.g., non-specific antibody binding in an ELISA-based assay).[7][8][9][10][11]- Measure the effect of this compound on the basal signal in the absence of an agonist to assess its impact on constitutive activity. - Optimize assay conditions, such as blocking buffers and washing steps, to reduce non-specific signals.[8][9][10][11]
Variability Between Experiments - Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum starvation can affect G protein signaling. - Inconsistent Compound Handling: Differences in the preparation and dilution of this compound can lead to variable results. - Assay Plate Inconsistencies: Edge effects or uneven cell seeding in multi-well plates can introduce variability.- Maintain consistent cell culture practices, including using cells within a defined passage number range and standardizing seeding densities and starvation times. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with media/buffer.
Unexpected Results (e.g., inhibition of a non-Gαq pathway) - Off-Target Effects: this compound may have effects on other signaling pathways, such as Gαs or Gαi/o, in your specific cell system.[3][4] - Pathway Crosstalk: Inhibition of Gαq may indirectly affect other signaling pathways.- Use a structurally unrelated Gαq inhibitor (if available) to confirm the observed phenotype. - Employ a rescue experiment using a this compound-resistant Gαq mutant to verify that the effect is on-target.[12] - Investigate potential crosstalk between Gαq and the affected pathway in your cell model.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell-Based Assays

Cell LineReceptorAssay TypeAgonistIC50 (nM)Reference
Human Coronary Artery Endothelial (HCAE) CellsP2Y2Ca2+ MobilizationATP/UTP50
Chinese Hamster Ovary (CHO) CellsM1 MuscarinicIP1 AccumulationCarbachol95
Human PlateletsP2Y1Ca2+ MobilizationADP2000
Human Coronary Artery Endothelial (HCAE) CellsP2Y2Ca2+ MobilizationUTP3[3]
C6-15 CellsP2Y1Ca2+ Mobilization2MeSADP31
Human Platelet-Rich PlasmaEndogenousPlatelet AggregationADP370-510

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to Gαq activation and its inhibition by this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing the Gαq-coupled receptor of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound

  • Gαq agonist

  • Ionomycin (positive control)

  • EGTA (negative control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • Gently remove the loading buffer and wash the cells twice with 200 µL of HBSS.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 30-60 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the fluorescence plate reader for kinetic reading at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Using the instrument's injector, add the Gαq agonist to the wells.

    • Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium signal.

    • In control wells, inject Ionomycin to determine the maximal calcium response and EGTA to chelate extracellular calcium.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of the vehicle control.

  • Plot the normalized response against the log of the this compound concentration to determine the IC50 value.

Protocol 2: IP-One Assay (Inositol Monophosphate Accumulation)

This protocol measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gαq signaling cascade, using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Cells expressing the Gαq-coupled receptor of interest

  • Cell culture medium

  • Stimulation buffer (provided with the IP-One assay kit)

  • Lithium chloride (LiCl)

  • This compound

  • Gαq agonist

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)

  • 384-well white microplate

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in the stimulation buffer containing LiCl to the desired concentration.

  • Compound and Agonist Addition:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the desired concentrations of this compound or vehicle control.

    • Add the Gαq agonist to stimulate the receptor.

  • Incubation:

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for IP1 accumulation.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1 cryptate antibody to all wells.

  • Final Incubation:

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (cryptate) and acceptor (d2).

Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal).

  • The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Generate a standard curve using the provided IP1 standards.

  • Determine the concentration of IP1 in the experimental samples from the standard curve.

  • Plot the IP1 concentration against the log of the this compound concentration to determine the IC50 value.

Visualizations

G_alpha_q_Signaling_Pathway GPCR GPCR G_protein Gαq/βγ (GDP-bound) GPCR->G_protein Activates Agonist Agonist Agonist->GPCR Binds G_alpha_q_GTP Gαq (GTP-bound) G_protein->G_alpha_q_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma YM254890 This compound YM254890->G_protein Inhibits GDP/GTP Exchange PLC Phospholipase Cβ (PLCβ) G_alpha_q_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Gαq Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow start Start seed_cells 1. Seed Cells in Assay Plate start->seed_cells incubate_overnight 2. Incubate Overnight seed_cells->incubate_overnight prepare_reagents 3. Prepare Reagents (this compound, Agonist) incubate_overnight->prepare_reagents pre_incubate 4. Pre-incubate with This compound or Vehicle prepare_reagents->pre_incubate stimulate 5. Stimulate with Agonist pre_incubate->stimulate measure_signal 6. Measure Signal (e.g., Calcium, IP1) stimulate->measure_signal analyze_data 7. Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General Experimental Workflow for Gαq Inhibition Assay using this compound.

References

YM-254890 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of YM-254890.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound can be stored as a powder or as a 1 mM stock solution in DMSO at 4°C for extended periods without significant loss of activity.[1][2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound has high solubility in ethanol (B145695) and DMSO.[1] It also has sufficient water solubility for most biological applications, with a kinetic solubility of 88 μM.[3] For in vivo use, protocols often involve creating a stock solution in DMSO, which is then further diluted in vehicles like a mix of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.

Q3: Is this compound stable under different pH conditions?

A3: this compound exhibits high chemical stability in acidic environments, such as simulated gastric fluid (pH 1), and in mildly alkaline solutions (pH 9).[1][3] However, it is unstable and degrades rapidly and completely under strongly alkaline conditions (pH 11) within 20 minutes.[3][4]

Q4: How stable is this compound in biological matrices?

A4: this compound is relatively stable in plasma and lung tissue, with less than 10% decay observed after 4 hours.[1] In contrast, it is metabolized more quickly in liver microsomes.[1][3]

Q5: What are the known degradation products of this compound?

A5: Under strongly alkaline conditions (pH 11), this compound degrades.[1][3] Degradation products can include hydrated forms of the molecule and a "core" structure that lacks the 3-hydroxy-4-methylpentanoate side chain.[3] An inactive isomer with the same mass has also been observed under various conditions.[1][3]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity in my experiments.

  • Potential Cause 1: Improper Storage.

    • Troubleshooting Step: Verify that your this compound stock solution has been stored at 4°C. If using a powdered form, ensure it has been kept in a cool, dry place. Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Degradation due to pH.

    • Troubleshooting Step: Ensure that the pH of your experimental buffers is not strongly alkaline (i.e., not at or above pH 11). This compound degrades rapidly at high pH.

  • Potential Cause 3: Metabolic Instability.

    • Troubleshooting Step: If working with liver microsomes or in vivo models with high liver metabolism, be aware of the relatively short half-life of this compound. Consider the timing of your assays accordingly.

Issue: Precipitation of this compound in my working solution.

  • Potential Cause: Low Solubility in Aqueous Buffers.

    • Troubleshooting Step: While this compound has some water solubility, it is limited. For in vivo studies, consider using a co-solvent system. A common practice is to first dissolve this compound in DMSO and then dilute it into the final aqueous vehicle.[5] Gentle heating and/or sonication can aid dissolution if precipitation occurs.[5]

Quantitative Data Summary

Table 1: Chemical Stability of this compound at Different pH Values

pH ConditionStabilityDegradation TimeReference
pH 1 (Simulated Gastric Fluid)HighNo significant degradation[3]
pH 9HighStable[1][3]
pH 11LowComplete and rapid decomposition within 20 minutes[3]

Table 2: Metabolic Stability of this compound

Biological MatrixHalf-life (t½)NotesReference
Human Liver Microsomes27.3 minutesApproximately 25% remaining after 60 minutes[3]
Mouse Liver Microsomes16.9 minutesFaster metabolism compared to human liver microsomes[3]
Plasma and Lung Tissue> 4 hoursRelatively stable with <10% decay after 4 hours[1]

Experimental Protocols

Protocol: Assessment of this compound Chemical Stability

This protocol outlines a general method for assessing the chemical stability of this compound at different pH values, based on the methodologies described in the literature.[4]

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions:

    • For each pH condition to be tested (e.g., simulated gastric fluid at pH 1, a buffer at pH 9, and a buffer at pH 11), add a known volume of the this compound stock solution to the respective aqueous solution to achieve a final concentration of 100 μM.

  • Incubation: Incubate the test solutions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 20, 40, 60, 120, and 240 minutes), withdraw an aliquot from each test solution.

  • Sample Analysis:

    • Immediately analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • The HPLC-MS system should be capable of separating this compound from its potential degradation products.

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of this compound against time for each pH condition.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

G cluster_storage Storage Best Practices cluster_handling Handling Recommendations Powder This compound Powder DMSO_Stock 1 mM Stock in DMSO Powder->DMSO_Stock Dissolve in DMSO storage_conditions Store at 4°C Powder->storage_conditions Working_Solution Working Solution DMSO_Stock->Working_Solution Dilute in experimental buffer DMSO_Stock->storage_conditions Avoid_Alkaline Avoid pH >= 11 Working_Solution->Avoid_Alkaline Prevents degradation Fresh_Prep Prepare Fresh Daily (for in vivo) Working_Solution->Fresh_Prep Ensures activity Sonication Use Sonication/Heating for dissolution if needed Working_Solution->Sonication Aids solubility

Caption: Workflow for this compound storage and handling.

G cluster_degradation Degradation Pathways YM This compound (Active) Degraded_Products Degraded Products YM->Degraded_Products Strongly Alkaline (pH 11) Isomer Inactive Isomer (Same Mass) YM->Isomer Various Conditions Hydrated_Product Hydrated Product Degraded_Products->Hydrated_Product Core_Structure Core Structure (Side-chain cleavage) Degraded_Products->Core_Structure

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: YM-254890 In Vivo Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Gαq/11 protein inhibitor, YM-254890. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Troubleshooting Guides

Issue 1: Poor or Variable Efficacy in Animal Models

Question: We are administering this compound to our animal models but observe inconsistent or lower-than-expected efficacy. What are the potential causes and how can we troubleshoot this?

Answer: Poor or variable in vivo efficacy of this compound can stem from several factors related to its delivery and bioavailability. Here's a step-by-step guide to troubleshoot this issue:

1. Review Your Formulation and Administration Route:

  • Solubility: this compound has moderate aqueous solubility (88 μM).[1][2][3] Ensure it is fully dissolved in your vehicle before administration. If you observe any precipitation, consider optimizing your formulation.

  • Stability: While chemically stable in simulated gastric fluid and mildly alkaline solutions, its stability can be compromised under strongly alkaline conditions.[4] Prepare fresh formulations and avoid extreme pH.

  • Route of Administration: Oral bioavailability of this compound is low.[2] If using oral gavage, consider alternative routes with higher systemic exposure, such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections.[5][6] The choice of route can significantly impact the pharmacokinetic profile.[5]

2. Assess Bioavailability and Pharmacokinetics:

  • It is crucial to determine the concentration of this compound in the plasma and target tissue. A detailed pharmacokinetic study will reveal if the compound is reaching systemic circulation and the site of action at sufficient concentrations.

  • Key Pharmacokinetic Challenges with this compound:

    • Efflux Transporters: this compound is a substrate of efflux transporters like P-glycoprotein, which can limit its absorption and tissue penetration, including into the central nervous system.[4]

    • Metabolism: this compound is metabolized in the liver, with a reported half-life of approximately 27 minutes in human liver microsomes and 16.9 minutes in mouse liver microsomes.[2][3][4] Rapid metabolism can lead to low systemic exposure.

    • Plasma Protein Binding: this compound exhibits significant plasma protein binding (around 79%), which means a substantial portion of the administered drug is not free to exert its pharmacological effect.[2][3]

3. Dose and Dosing Regimen Optimization:

  • Based on your pharmacokinetic data, you may need to adjust the dose or the frequency of administration to achieve and maintain therapeutic concentrations.

  • Consider a continuous infusion model if a stable plasma concentration is required.[5]

Issue 2: Difficulty in Achieving Sufficient Brain Penetration

Question: We are investigating the central effects of this compound, but we are struggling to achieve adequate concentrations in the brain. What are the barriers and potential solutions?

Answer: Achieving therapeutic concentrations of this compound in the central nervous system (CNS) is challenging due to its physicochemical properties and the blood-brain barrier (BBB).

  • Blood-Brain Barrier Efflux: this compound is predicted to have low brain permeability due to its high polar surface area and is a substrate for P-glycoprotein, an efflux transporter highly expressed at the BBB that actively pumps the compound out of the brain.[2][4]

  • Troubleshooting Strategies:

    • Direct CNS Administration: To bypass the BBB, consider direct administration routes such as intrathecal or intracerebroventricular injections.[6][7] These methods deliver the compound directly to the cerebrospinal fluid.

    • Co-administration with P-glycoprotein Inhibitors: While experimentally complex, co-administration of a P-glycoprotein inhibitor could potentially increase the brain concentration of this compound. However, this approach requires careful validation due to potential off-target effects of the inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins (Gαq, Gα11, and Gα14).[1][4] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) by binding to the Gα subunit and preventing the release of GDP.[1][4][8] This stabilizes the inactive GDP-bound state of the G protein, thereby blocking its activation by G protein-coupled receptors (GPCRs).[1][4][8]

Q2: What are the key physicochemical and pharmacokinetic properties of this compound?

A2: A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 960.09 g/mol [9]
Aqueous Solubility 88 µM[1][2][3]
Calculated logP 1.37[2][3][4]
Oral Bioavailability Low[2]
Brain Penetration Low[2]
Plasma Protein Binding ~79%[2][3]
Half-life (Mouse Liver Microsomes) 16.9 min[2][3]
Half-life (Human Liver Microsomes) 27.3 min[2][3][4]

Q3: What are some recommended formulation strategies to improve the bioavailability of this compound?

A3: Given the challenges with this compound's bioavailability, several formulation strategies can be explored, drawing from general approaches for poorly soluble or permeable compounds:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic drugs.[10][11]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and potentially improve absorption.[10][11]

  • Amorphous Solid Dispersions: This technique can improve the solubility and dissolution rate of poorly water-soluble drugs.[12]

  • Prodrug Approach: Chemical modification of this compound to a more permeable prodrug that is converted to the active compound in vivo could be a long-term strategy.[13]

It is important to note that the development and validation of these formulations for this compound would require significant experimental work.

Experimental Protocols

Protocol 1: Assessment of In Vivo Bioavailability

Objective: To determine the absolute oral bioavailability of this compound in a rodent model.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (or a relevant model for your research).

  • Groups:

    • Intravenous (IV) Group (n=3-5): Administer this compound as a single bolus injection via the tail vein at a dose of 1-2 mg/kg.[14] The compound should be formulated in a sterile, isotonic vehicle.

    • Oral (PO) Group (n=3-5): Administer this compound by oral gavage at a specified dose (e.g., 10-50 mg/kg). The compound should be formulated in a suitable vehicle (e.g., water with a small percentage of a solubilizing agent like DMSO, followed by dilution).

  • Blood Sampling: Collect serial blood samples (e.g., at 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from the tail vein or another appropriate site.[15]

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[15]

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO routes. Use non-compartmental analysis software to calculate the Area Under the Curve from time zero to infinity (AUC₀-∞) for both routes.[14]

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Gq_Signaling_Pathway Gq/11 Signaling Pathway GPCR GPCR Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C-β (PLC-β) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates YM254890 This compound YM254890->Gq Inhibits Bioavailability_Troubleshooting_Workflow Troubleshooting Workflow for Poor In Vivo Efficacy Start Poor/Variable In Vivo Efficacy Check_Formulation Step 1: Review Formulation - Solubility - Stability Start->Check_Formulation Check_Route Step 2: Evaluate Administration Route - Oral vs. Parenteral Check_Formulation->Check_Route PK_Study Step 3: Conduct Pharmacokinetic Study - Plasma/Tissue Concentration Check_Route->PK_Study Analyze_PK Analyze PK Data - Bioavailability - Metabolism - Efflux PK_Study->Analyze_PK Optimize_Dose Step 4: Optimize Dose & Regimen Analyze_PK->Optimize_Dose Success Improved Efficacy Optimize_Dose->Success Delivery_Diagnosis Diagnostic Tree for this compound Delivery Issues cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Low Target Engagement Low_Absorption Low Absorption (e.g., gut wall efflux) Problem->Low_Absorption High_Metabolism Rapid First-Pass Metabolism Problem->High_Metabolism Poor_Distribution Poor Tissue Distribution Problem->Poor_Distribution High_Binding High Plasma Protein Binding Problem->High_Binding Change_Route Change Administration Route (e.g., IV, IP, SC) Low_Absorption->Change_Route Modify_Formulation Modify Formulation (e.g., nanoparticles, lipid-based) Low_Absorption->Modify_Formulation High_Metabolism->Change_Route Direct_Delivery Direct Target Delivery (e.g., intrathecal) Poor_Distribution->Direct_Delivery Adjust_Dose Adjust Dose or Dosing Frequency High_Binding->Adjust_Dose

References

Minimizing non-specific binding of YM-254890 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for YM-254890. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the selective Gαq/11 inhibitor, this compound, in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic depsipeptide that selectively inhibits the Gαq/11 family of G proteins.[1] Its mechanism of action involves binding to the Gαq subunit and stabilizing the GDP-bound inactive state.[2][3] This prevents the exchange of GDP for GTP, thereby blocking the activation of the G protein and downstream signaling pathways.[2][3]

Q2: In which types of assays is this compound commonly used?

This compound is frequently used in functional assays to study Gαq/11-mediated signaling. Common applications include:

  • GTPγS Binding Assays: To measure the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[4]

  • Calcium Mobilization Assays: To detect changes in intracellular calcium levels, a key downstream event of Gαq/11 activation, often measured using fluorescent calcium indicators in a Fluorometric Imaging Plate Reader (FLIPR).[1]

  • Phosphoinositide (IP) Accumulation Assays: To quantify the production of inositol (B14025) phosphates, another downstream second messenger of Gαq/11 signaling.

Q3: Is this compound completely selective for Gαq/11 proteins?

While initially reported as highly selective for Gαq/11, recent studies have shown that this compound can also exhibit off-target effects. At concentrations around 30 nM, it has been observed to inhibit Gs-coupled receptor-mediated cAMP elevation and affect Gi/o-mediated signaling pathways, such as ERK1/2 activation.[2][5] However, it does not appear to affect non-GPCR-mediated signaling.[2][5] Researchers should be aware of these potential off-target effects when interpreting their data.

Q4: What are the physicochemical properties of this compound that might influence its behavior in assays?

Understanding the physicochemical properties of this compound can help in designing and troubleshooting experiments.

PropertyValueImplication for Assays
Molecular Weight 960.09 g/mol Relevant for preparing stock solutions of known molarity.
Calculated logP 1.37Indicates moderate lipophilicity, suggesting a potential for hydrophobic interactions.
Water Solubility 88 µMSufficient for most biological assays, but care should be taken when preparing concentrated stock solutions.
Polar Surface Area 285 ŲLarge polar surface area can influence membrane permeability and interactions with polar surfaces.

Troubleshooting Guides

High background or unexpected results in assays using this compound can often be attributed to non-specific binding. This guide provides a systematic approach to identify and minimize these issues.

Issue 1: High Background Signal in Biochemical Assays (e.g., GTPγS Binding Assay)

A high background signal can mask the specific inhibitory effect of this compound.

Possible Cause 1: Non-specific binding of this compound to assay components.

  • Solution:

    • Optimize Buffer Composition:

      • Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent like Tween-20 (0.01% - 0.05%) or Triton X-100 in the assay buffer can disrupt hydrophobic interactions.[6][7]

      • Increase Ionic Strength: For interactions that may be charge-based, increasing the salt concentration (e.g., 50-200 mM NaCl) can be beneficial.[7]

    • Include a Carrier Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.01% - 0.1% (w/v) to the assay buffer can help to block non-specific binding sites on surfaces and stabilize the target protein.[7]

Possible Cause 2: Suboptimal assay conditions.

  • Solution:

    • Optimize Membrane/Protein Concentration: Titrate the amount of membrane preparation or purified protein to find the optimal concentration that provides a good signal-to-background ratio.

    • Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce non-specific binding, but ensure that the specific binding has reached equilibrium.

Issue 2: Unexpected Cellular Responses in Cell-Based Assays (e.g., Calcium Mobilization Assay)

Observing cellular effects that are inconsistent with Gαq/11 inhibition may indicate non-specific binding or off-target effects.

Possible Cause 1: Non-specific binding of this compound to cell surfaces or assay plates.

  • Solution:

    • Use Low-Binding Plates: If available, use low-binding microplates to reduce the adsorption of the compound to the plastic.

    • Include BSA in the Assay Buffer: As with biochemical assays, adding 0.1% BSA to the cell culture medium during the assay can help to reduce non-specific interactions.

    • Optimize Washing Steps: After incubating the cells with this compound, ensure thorough but gentle washing to remove unbound compound without detaching the cells.

Possible Cause 2: Off-target effects of this compound.

  • Solution:

    • Perform Dose-Response Curves: Determine the IC50 or EC50 of this compound for its intended target and use the lowest effective concentration to minimize the risk of off-target effects.

    • Use Control Cell Lines: If possible, use a cell line that does not express the Gαq/11-coupled receptor of interest to differentiate between on-target and off-target effects.

    • Employ Orthogonal Assays: Confirm your findings using an alternative assay that measures a different downstream signaling event. For example, if you observe an effect in a calcium mobilization assay, try to confirm it with an IP accumulation assay.[8]

Experimental Protocols

Protocol 1: GTPγS Scintillation Proximity Assay (SPA) with this compound

This protocol is a general guideline and should be optimized for your specific receptor and cell system.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, 0.1% (w/v) BSA.

    • This compound Stock Solution: Prepare a 10 mM stock in DMSO.

    • [³⁵S]GTPγS Working Solution: Dilute in Assay Buffer to the desired final concentration (typically 0.1-0.5 nM).

    • Membrane Preparation: Prepare cell membranes expressing the Gαq/11-coupled receptor of interest and dilute to an optimized concentration in Assay Buffer.

    • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads, resuspended in Assay Buffer.

  • Assay Procedure (96-well format): a. Add 2 µL of this compound dilutions or vehicle (DMSO) to the wells. b. Add 50 µL of the membrane preparation to each well. c. Add 50 µL of agonist or buffer to the appropriate wells. d. Incubate for 15 minutes at room temperature to allow for compound and agonist binding. e. Initiate the reaction by adding 50 µL of the [³⁵S]GTPγS working solution. f. Incubate for 30-60 minutes at 30°C with gentle shaking. g. Add 50 µL of the SPA bead suspension to each well. h. Seal the plate and incubate for 3 hours at room temperature to allow the beads to settle. i. Count the plate in a scintillation counter.

  • Data Analysis:

    • Total Binding: Signal in the presence of agonist and vehicle.

    • Non-specific Binding: Signal in the presence of a saturating concentration of unlabeled GTPγS.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC50.

Protocol 2: Calcium Mobilization FLIPR Assay with this compound

This protocol is a general guideline for a no-wash calcium mobilization assay.

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.

    • Calcium-sensitive Dye: Prepare the dye loading solution according to the manufacturer's instructions, often including probenecid (B1678239) to prevent dye leakage.

    • This compound Working Solutions: Prepare serial dilutions of this compound in Assay Buffer.

    • Agonist Working Solution: Prepare the agonist at 2-5X the final desired concentration in Assay Buffer.

  • Assay Procedure (384-well format): a. Seed cells expressing the Gαq/11-coupled receptor in a 384-well black-walled, clear-bottom plate and grow to confluence. b. Remove the culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well. c. Incubate the plate for 60 minutes at 37°C. d. Add 10 µL of the this compound working solutions or vehicle to the wells and incubate for 15-30 minutes at 37°C. e. Place the plate in the FLIPR instrument. f. Initiate the reading and add 10 µL of the agonist working solution. g. Monitor the change in fluorescence over time.

  • Data Analysis:

    • Measure the peak fluorescence response after agonist addition.

    • Normalize the data to the response in the absence of this compound.

    • Plot the percent inhibition of the agonist response against the log concentration of this compound to determine the IC50.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Gq Gαq/βγ GPCR->Gq Promotes GDP/GTP Exchange PLC PLCβ Gq->PLC Activates GDP GDP Gq->GDP GTP GTP Gq->GTP PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist Agonist->GPCR Activates YM254890 This compound YM254890->Gq Inhibits GDP release IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Background or Unexpected Results Biochem Biochemical Assay? Start->Biochem CellBased Cell-Based Assay? Start->CellBased OptimizeBuffer Optimize Buffer (Detergent, BSA, Salt) Biochem->OptimizeBuffer Yes LowBindingPlates Use Low-Binding Plates CellBased->LowBindingPlates Yes OptimizeConditions Optimize Assay Conditions (Conc., Time, Temp.) OptimizeBuffer->OptimizeConditions Resolved Issue Resolved OptimizeConditions->Resolved CheckOffTarget Investigate Off-Target Effects (Dose-Response, Controls) LowBindingPlates->CheckOffTarget CheckOffTarget->Resolved

Caption: Troubleshooting workflow for minimizing non-specific binding of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, Agonist) Incubate Incubate with this compound Reagents->Incubate Cells Prepare Cells/Membranes Cells->Incubate Stimulate Stimulate with Agonist Incubate->Stimulate Detect Detect Signal (e.g., Fluorescence, Radioactivity) Stimulate->Detect Normalize Normalize Data Detect->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

References

YM-254890 cytotoxicity and effects on cell viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YM-254890, focusing on its effects on cell viability and potential cytotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the Gαq/11 family of G proteins (Gαq, Gα11, and Gα14).[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] Specifically, it binds to the Gαq/11 subunit, stabilizing the GDP-bound inactive state and preventing the exchange for GTP, which is necessary for G protein activation.[1][2][3] This blockade prevents downstream signaling through pathways such as the phospholipase C-β (PLC-β) mediated production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][4]

Q2: Is this compound generally considered cytotoxic?

A2: No, this compound is not generally considered to be directly cytotoxic at the concentrations typically used to inhibit Gαq/11 signaling.[1] For instance, one study found no significant cellular toxicity in Human Coronary Artery Endothelial Cells (HCAEC) when treated with this compound at concentrations up to 1µM for 1 hour.[5][6]

Q3: Can this compound affect cell proliferation?

A3: Yes, while not directly cytotoxic, this compound can impact cell proliferation. By inhibiting Gαq/11 signaling, it can arrest the cell cycle and induce apoptosis in cell lines where this pathway is crucial for growth, such as in uveal melanoma cells with activating mutations in Gαq or Gα11. This effect is a consequence of its mechanism of action rather than non-specific toxicity.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The optimal concentration of this compound is highly dependent on the specific assay system and cell type. For initial experiments, a concentration of 100 nM with a 30-minute pre-incubation period is often recommended.[1] However, it is crucial to perform a concentration-response curve to determine the optimal working concentration for your specific experimental setup.[2]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is highly selective for Gαq, Gα11, and Gα14, some studies have suggested potential effects on other G protein pathways at certain concentrations.[1][2] For example, in HCAEC, this compound was found to also suppress signaling through Gs-coupled receptors and exhibit a biased inhibition on Gi/o signaling.[5][7][8] Therefore, it is important to include appropriate controls to verify the specificity of the observed effects in your system.

Troubleshooting Guide

Unexpected results in cell viability or proliferation assays when using this compound can arise from various factors. This guide will help you troubleshoot common issues.

Diagram: Troubleshooting Workflow for Unexpected Cell Viability Results

troubleshooting_workflow start Start: Unexpected decrease in cell viability/proliferation observed check_cytotoxicity Is the effect due to direct cytotoxicity? start->check_cytotoxicity check_proliferation Is the effect due to inhibition of proliferation? check_cytotoxicity->check_proliferation No cytotoxicity_yes Possible direct cytotoxicity at high concentrations or in sensitive cell lines. check_cytotoxicity->cytotoxicity_yes Yes check_experimental_artifact Could the result be an experimental artifact? check_proliferation->check_experimental_artifact No proliferation_yes Expected outcome in cells dependent on Gαq/11 signaling for growth. check_proliferation->proliferation_yes Yes artifact_yes Review experimental protocol and controls. check_experimental_artifact->artifact_yes Yes solution_cytotoxicity Perform dose-response curve with a viability marker (e.g., LDH release). Lower this compound concentration. cytotoxicity_yes->solution_cytotoxicity solution_proliferation Use a proliferation assay (e.g., BrdU incorporation) alongside a viability assay. This is a mechanistic effect, not toxicity. proliferation_yes->solution_proliferation solution_artifact Check for solvent toxicity (DMSO control). Ensure accurate cell seeding. Verify assay linearity and incubation times. artifact_yes->solution_artifact

Caption: Troubleshooting workflow for unexpected cell viability results.

Quantitative Data Summary

Table 1: Potency of this compound in Various Assays
Assay TypeCell/SystemTargetIC₅₀ / pK₉Reference
Platelet AggregationHuman platelet-rich plasmaP2Y₁0.37 - 0.51 µM[9]
[Ca²⁺]ᵢ MobilizationP2Y₁-C6-15 cellsP2Y₁0.031 µM[9]
[³⁵S]GTPγS BindingPurified GαqGαqStoichiometric[3]
[³H]GDP DissociationPurified GαqGαqConcentration-dependent[3]
Calcium MobilizationHCAECP2Y₂ Receptor3 nM[5]
Radioligand BindingHuman platelet membranesGαqpK₉ = 7.96[2]
Table 2: Cytotoxicity Data for this compound
Cell LineConcentrationExposure TimeAssayResultReference
HCAECUp to 1 µM1 hourResazurin (B115843) AssayNo significant cellular toxicity[5][6]

Experimental Protocols

Protocol: Resazurin-Based Cell Viability Assay

This protocol is adapted from a study on Human Coronary Artery Endothelial Cells (HCAEC) and can be generalized for other adherent cell lines.[5][6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom black plates (for fluorescence)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence microplate reader (Excitation ~540-570 nm, Emission ~580-610 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4 x 10⁴ cells/well).

    • Include wells with medium only for background fluorescence measurement.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 1, 24, 48, or 72 hours).

  • Resazurin Incubation:

    • Add 10 µL of resazurin solution to each well (final concentration ~0.015 mg/mL).

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value if applicable.

Signaling Pathway Diagrams

Diagram: Gαq/11 Signaling Pathway

Galphaq_pathway GPCR GPCR G_protein Gαq/11-Gβγ (GDP-bound) GPCR->G_protein Activates Galpha_active Gαq/11 (GTP-bound) G_protein->Galpha_active GDP/GTP Exchange Gbeta_gamma Gβγ G_protein->Gbeta_gamma Dissociation YM254890 This compound YM254890->G_protein Inhibits GDP release PLC Phospholipase C-β (PLC-β) Galpha_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Canonical Gαq/11 signaling pathway and the inhibitory action of this compound.

References

YM-254890 Technical Support Center: Stock Solution Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper handling of YM-254890 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for preparing this compound stock solutions?

A1: this compound is soluble in DMSO up to 10 mM. It also has high solubility in ethanol.[1] For most in vitro applications, a 1 mM stock solution in DMSO is commonly used and has been shown to be stable.[1][2]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[3] Some studies have also reported stable storage of a 1 mM DMSO stock at 4°C for extended periods without significant loss of activity.[1][2]

Q3: How stable is this compound in different pH conditions?

A3: this compound exhibits high chemical stability in simulated gastric fluid (pH 1) and in mildly alkaline solutions (pH 9).[1][2][4] However, its stability is compromised under strongly alkaline conditions (pH 11), where it undergoes rapid and complete decomposition.[1][2][4]

Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?

A4: If precipitation occurs upon thawing, you can gently warm and/or sonicate the solution to aid in redissolving the compound.[5] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.

Q5: What is the recommended handling for preparing working solutions for in vivo experiments?

A5: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use to ensure optimal potency and reliability of the experimental results.[5]

Data Summary

Solubility Data
SolventMaximum Concentration
DMSO10 mM
Water88 µM[1][4]
Storage Recommendations
FormulationStorage TemperatureDuration
Powder-20°C3 years[3]
In DMSO-80°C1 year[3]
1 mM in DMSO4°CLong periods[1][2]
pH Stability Profile
ConditionpH ValueStability
Simulated Gastric Fluid1High[1][2][4]
Mildly Alkaline9High[1][2][4]
Strongly Alkaline11Rapid and complete degradation[1][4]

Experimental Protocols

Protocol for Assessing Chemical Stability of this compound

This protocol is based on methodologies described in the literature to evaluate the chemical stability of this compound under different pH conditions.[4][6]

1. Preparation of Test Solutions: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Prepare aqueous solutions with the desired pH values (e.g., simulated gastric fluid at pH 1, a buffer at pH 9, and a buffer at pH 11). c. To initiate the stability test, add 50 µL of the 1 mM this compound stock solution to 450 µL of each aqueous solution to achieve a final concentration of 100 µM.

2. Incubation: a. Incubate the prepared mixtures at 37°C.

3. Sample Collection: a. Collect samples (e.g., 50 µL) at various time points (e.g., 0, 20, 40, 60, 120, 180, and 240 minutes). b. Immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile (B52724) to the collected sample. c. Vortex the mixture to ensure homogeneity.

4. Analysis: a. Analyze the samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). b. Develop an HPLC-MS method to separate and quantify the parent this compound compound and any potential degradation products. c. The percentage of this compound remaining at each time point relative to the 0-minute sample is calculated to determine the stability.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling GPCR GPCR Gq Gq Protein (α, β, γ subunits) GPCR->Gq Agonist Binding PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes YM254890 This compound YM254890->Gq Inhibits GDP-GTP Exchange IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound inhibits the Gq/11 signaling pathway.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Weigh this compound Powder dissolve Dissolve in DMSO to 1-10 mM start->dissolve vortex Vortex/Sonicate if needed dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot for use store->thaw dilute Dilute to working concentration thaw->dilute end Use in experiment dilute->end

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Guide issue Issue: Precipitation in Stock Solution cause1 Cause: Low Temperature During Storage/Thawing issue->cause1 cause2 Cause: Multiple Freeze-Thaw Cycles issue->cause2 solution1 Solution: Gently warm and/or sonicate cause1->solution1 prevention1 Prevention: Aliquot stock into single-use volumes cause2->prevention1 solution1->prevention1 also prevents this

Caption: Troubleshooting guide for this compound solution precipitation.

References

Validation & Comparative

A Comparative Analysis of YM-254890 and FR900359: Efficacy and Mechanism of Gq/11 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for studying G protein-coupled receptor (GPCR) signaling, the cyclic depsipeptides YM-254890 and FR900359 have emerged as indispensable and highly selective inhibitors of the Gαq/11 family of G proteins. Both natural products offer researchers a means to dissect the intricate signaling pathways governed by this critical class of heterotrimeric G proteins. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: Guanine (B1146940) Nucleotide Dissociation Inhibitors

This compound and FR900359 share a common mechanism of action, functioning as guanine nucleotide dissociation inhibitors (GDIs).[1][2] They selectively target the Gαq, Gα11, and Gα14 subunits, preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP).[1][2] This action effectively locks the G protein in its inactive, GDP-bound state, thereby blocking its activation by upstream GPCRs and inhibiting downstream signaling cascades.[1][2][3] The crystal structure of this compound in complex with the Gαqβγ heterotrimer reveals that it binds to a hydrophobic cleft between the GTPase and helical domains of Gαq, stabilizing the inactive conformation.[3]

Comparative Efficacy and Potency

While both compounds are potent inhibitors of Gq/11 signaling, subtle but significant differences in their pharmacological profiles exist. These distinctions are critical for experimental design, particularly when considering in vitro versus in vivo applications.

Binding Affinity and Potency

Radioligand binding studies have demonstrated that both this compound and FR900359 bind to Gαq proteins with high affinity.[1][2] In functional assays, they exhibit comparable inhibitory potency in mediating calcium mobilization.[1] However, their potency can vary in other signaling readouts, such as dynamic mass redistribution assays or ERK phosphorylation assays, where the IC50 values are generally higher but still within a satisfactory range (IC50 < 1 μM).[1]

ParameterThis compoundFR900359Reference
Binding Affinity (pKD) 7.968.45[1][2]
IC50 (ADP-induced platelet aggregation) < 0.6 µM-[4]
IC50 (P2Y1 receptor-mediated Ca2+ mobilization) 31 nM-[5]
IC50 (UTP-induced Ca2+ mobilization) 3 nM-[5]
IC50 (Gq/Gs-induced ERK1/2 activation) ~1-2 nM-[5]
IC50 (Gi/o-induced ERK1/2 activation) 27 nM-[5]
IC50 (GTPγS binding to Gαq) -~75 nM[6]

Note: A direct head-to-head comparison of all parameters in the same study is not always available. Data is compiled from multiple sources.

Physicochemical and Pharmacokinetic Properties

Despite their structural similarities, this compound and FR900359 exhibit notable differences in their physicochemical and pharmacokinetic properties, which can influence their suitability for different experimental settings.

PropertyThis compoundFR900359Reference
Calculated logP 1.371.86[7][8]
Aqueous Solubility 88 µM189 µM[7][8]
Target Residence Time (at 37°C) 3.8 min92.1 min[7][8]
Metabolic Stability (Human Liver Microsomes Half-life) 27.3 min8.1 min[7][8]
Metabolic Stability (Mouse Liver Microsomes Half-life) 16.9 min5.8 min[7][8]
Oral Bioavailability LowLow[7][9]
Brain Penetration LowLow[7][9]

The significantly longer residence time of FR900359 at the Gq protein suggests a pseudoirreversible binding, which may be advantageous for experiments involving washing steps.[1] Conversely, the greater metabolic stability of this compound might make it a more suitable choice for in vivo studies where a longer duration of action is required.[1][7]

Signaling Pathway Inhibition

Both this compound and FR900359 effectively block the canonical Gq/11 signaling pathway. Upon activation by a GPCR, Gαq/11 activates phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By preventing the initial activation of Gαq/11, this compound and FR900359 inhibit this entire cascade.

Gq_Signaling_Pathway GPCR GPCR Gq_inactive Gαq/11-GDP (Inactive) GPCR->Gq_inactive Agonist Gq_active Gαq/11-GTP (Active) Gq_inactive->Gq_active GTP for GDP Exchange PLCb PLC-β Gq_active->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inhibitor This compound / FR900359 Inhibitor->Gq_inactive Inhibits GDP Release

Canonical Gq/11 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these inhibitors. Below are generalized methodologies for key assays used to characterize their efficacy.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq/11 signaling.

  • Cell Culture: Seed cells expressing the GPCR of interest in a 96-well plate and culture overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or FR900359 for a specified time (e.g., 30-60 minutes) at 37°C.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Agonist Stimulation: Add the specific agonist for the GPCR of interest to stimulate the signaling cascade.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The inhibition of the calcium response by the compound is used to determine its IC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Pre-incubate with Inhibitor A->B C Load with Calcium Dye B->C D Stimulate with Agonist C->D E Measure Fluorescence D->E F Calculate IC₅₀ E->F

References

YM-254890: A Critical Tool for Dissecting Gq-Independent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

In the intricate world of cellular communication, G protein-coupled receptors (GPCRs) play a pivotal role, transducing a vast array of extracellular signals into intracellular responses. The heterotrimeric Gq protein alpha subunit is a key mediator in many of these signaling cascades, primarily through the activation of phospholipase C (PLC), leading to subsequent increases in intracellular calcium and activation of protein kinase C (PKC). However, a growing body of evidence highlights the importance of Gq-independent signaling pathways in cellular physiology and pathophysiology. To accurately delineate these pathways, researchers require specific and reliable tools to selectively block Gq-mediated events. YM-254890 has emerged as a widely used pharmacological inhibitor of Gq proteins. This guide provides a comprehensive overview of this compound's utility as a negative control for Gq-independent signaling, comparing its performance with alternatives and providing detailed experimental support.

Mechanism of Action: A Selective Brake on Gq Activation

This compound is a cyclic depsipeptide that potently and selectively inhibits the Gq/11 and Gq/14 families of G alpha proteins.[1][2] Its mechanism of action is unique; it specifically prevents the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[1][2] This critical step is required for the dissociation of the Gαq subunit from the Gβγ dimer and the subsequent activation of downstream effectors. By locking Gαq in its inactive, GDP-bound state, this compound effectively acts as a functional antagonist of Gq-mediated signaling.

This compound as a Negative Control: Unmasking Gq-Independent Events

The primary utility of this compound in the context of this guide is as a negative control. When a cellular response to a GPCR agonist is unaffected by the presence of this compound, it provides strong evidence that the signaling pathway mediating that response is independent of Gq activation. This allows researchers to confidently explore alternative signaling avenues, such as those mediated by other G protein families (Gs, Gi/o, G12/13) or through G protein-independent mechanisms involving proteins like β-arrestin.

However, it is crucial to acknowledge that while highly selective, this compound is not absolutely specific for Gq proteins. Studies have shown that at higher concentrations, it can exhibit off-target effects on Gs and Gi/o signaling pathways.[3] Therefore, careful dose-response experiments are essential to establish a concentration that effectively inhibits Gq without significantly impacting other pathways.

Performance Data: this compound in Action

The following tables summarize quantitative data from studies investigating the effects of this compound on various signaling pathways.

Table 1: Inhibition of Gq-Mediated Signaling by this compound

AssayCell LineAgonistThis compound IC50Reference
Intracellular Ca2+ MobilizationCHO-M1Carbachol~10 nM[4]
IP-One AccumulationHEK293UTP~5 nM[3]
ERK1/2 PhosphorylationHEK293Carbachol~20 nM[3]

Table 2: Off-Target Effects of this compound on Gs and Gi/o-Mediated Signaling

PathwayAssayCell LineAgonistThis compound EffectReference
GscAMP AccumulationHEK293IsoproterenolInhibition at >100 nM[3]
Gi/oERK1/2 PhosphorylationHEK293SDF-1αInhibition at >100 nM[3]

Comparison with Alternatives

While this compound is a powerful tool, other pharmacological agents can be used to investigate Gq signaling.

Table 3: Comparison of Gq Signaling Inhibitors

InhibitorMechanism of ActionSelectivityAdvantagesDisadvantages
This compound Gαq GDP/GTP exchange inhibitorHigh for Gq/11, Gq/14Potent, cell-permeable, well-characterizedPotential off-target effects at high concentrations
FR900359 Gαq GDP/GTP exchange inhibitorSimilar to this compoundStructurally similar to this compound, provides a good alternative for validationLess extensively characterized than this compound
UBO-QIC A synthetic analog of FR900359Gq selectiveCommercially availableLimited published data compared to this compound and FR900359
Pertussis Toxin (PTX) ADP-ribosylates Gαi/o subunitsSpecific for Gi/o familyExcellent tool for studying Gi/o-dependent signalingNot a direct Gq inhibitor, but useful for ruling out Gi/o involvement

Experimental Protocols

To effectively utilize this compound as a negative control, it is essential to employ robust and well-validated experimental protocols. Below are detailed methodologies for key assays used to assess Gq-dependent and independent signaling.

Intracellular Calcium Mobilization Assay

This assay directly measures a key downstream event of Gq activation. A lack of inhibition by this compound is a strong indicator of Gq-independent signaling.

Materials:

  • Cells expressing the GPCR of interest

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[7]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound

  • Agonist of interest

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)[4][8]

Procedure:

  • Cell Seeding: Seed cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye in HBSS with HEPES and probenecid.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Treatment:

    • During the final 15-30 minutes of dye loading, add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

  • Assay:

    • Wash the cells with HBSS containing HEPES and probenecid to remove excess dye.

    • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

    • Add the agonist at various concentrations and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate EC50 values for the agonist in the presence and absence of this compound.

cAMP Measurement Assay (ELISA)

This assay is used to measure the activity of adenylyl cyclase, which is stimulated by Gs and inhibited by Gi. It is a key assay to test for Gq-independent signaling through these pathways and to assess the off-target effects of this compound.

Materials:

  • Cells expressing the GPCR of interest

  • cAMP ELISA kit[9][10][11][12][13]

  • Cell lysis buffer

  • This compound

  • Agonist of interest

  • Forskolin (to stimulate adenylyl cyclase for Gi inhibition assays)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with this compound at various concentrations for 15-30 minutes. Include a vehicle control.

    • Stimulate the cells with the agonist for the appropriate time. For Gi-coupled receptors, co-stimulate with forskolin.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.

  • ELISA:

    • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Normalize the data to the vehicle control and plot the results.

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the MAP kinase pathway, leading to the phosphorylation of ERK1/2, can be mediated by various G protein families and by β-arrestins. Assessing the effect of this compound on agonist-induced ERK1/2 phosphorylation can help to dissect the upstream signaling components.[14][15][16][17]

Materials:

  • Cells expressing the GPCR of interest

  • Serum-free medium

  • This compound

  • Agonist of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 4-16 hours to reduce basal ERK1/2 phosphorylation.

    • Pre-treat cells with this compound at the desired concentrations for 15-30 minutes. Include a vehicle control.

    • Stimulate with the agonist for the appropriate time (typically 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Compare the levels of ERK1/2 phosphorylation across different treatment conditions.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Gq signaling pathway, the experimental workflow for using this compound as a negative control, and a logical decision tree for interpreting the results.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibition Agonist Agonist GPCR GPCR Agonist->GPCR Binds Gq_complex Gq (αβγ) GDP-bound GPCR->Gq_complex Activates Gq_alpha_GTP Gαq-GTP Gq_complex->Gq_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ Gq_complex->G_beta_gamma Dissociation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_alpha_GTP->PLC Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response YM254890 This compound YM254890->Gq_complex Inhibits GDP/GTP Exchange

Caption: Canonical Gq signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Signaling Assays start Start: Hypothesis of Gq-independent signaling cell_culture Culture cells expressing the GPCR of interest start->cell_culture pre_treatment Pre-treat cells with This compound or vehicle cell_culture->pre_treatment agonist_stimulation Stimulate cells with agonist pre_treatment->agonist_stimulation ca_assay Intracellular Ca²⁺ Mobilization agonist_stimulation->ca_assay camp_assay cAMP Measurement agonist_stimulation->camp_assay erk_assay ERK1/2 Phosphorylation agonist_stimulation->erk_assay data_analysis Data Analysis and Comparison ca_assay->data_analysis camp_assay->data_analysis erk_assay->data_analysis conclusion Conclusion on Gq-dependency data_analysis->conclusion

Caption: General experimental workflow for using this compound as a negative control.

Logical_Decision_Tree start Is the cellular response to the agonist inhibited by this compound? yes_node Yes start->yes_node Inhibition Observed no_node No start->no_node No Inhibition Observed conclusion_gq_dependent Conclusion: The signaling pathway is likely Gq-dependent. yes_node->conclusion_gq_dependent conclusion_gq_independent Conclusion: The signaling pathway is likely Gq-independent. no_node->conclusion_gq_independent investigate_other Investigate other G protein (Gs, Gi/o, G12/13) or β-arrestin pathways. conclusion_gq_independent->investigate_other

Caption: A logical decision tree for interpreting experimental results with this compound.

Conclusion

References

A Comparative Guide to G Protein Inhibition: YM-254890 versus Pertussis Toxin

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, G protein-coupled receptors (GPCRs) and their associated heterotrimeric G proteins stand as central players, translating a vast array of extracellular signals into intracellular responses. The study of these pathways often necessitates the use of specific inhibitors to dissect the roles of individual G protein subfamilies. This guide provides a detailed comparison of two widely used G protein inhibitors: YM-254890, a selective inhibitor of the Gαq/11 family, and Pertussis Toxin (PTX), the classical inhibitor of the Gαi/o family.

This document serves as a resource for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies to aid in the selection and application of the appropriate inhibitor for G protein studies.

Mechanism of Action and Specificity

The primary distinction between this compound and Pertussis Toxin lies in their target specificity and mechanism of inhibition.

This compound: The Gαq/11 Specialist

This compound is a cyclic depsipeptide isolated from Chromobacterium sp. that demonstrates high potency and selectivity for the Gαq/11 subfamily of G proteins (specifically Gαq, Gα11, and Gα14).[1][2] Its inhibitory action occurs by preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit.[1][3] this compound binds to a hydrophobic cleft between the GTPase and helical domains of the inactive, GDP-bound Gαq, effectively locking it in this conformation and preventing its activation by an upstream GPCR.[3]

Initially lauded for its high selectivity, recent functional evidence suggests that this compound may also act as a broader-spectrum inhibitor, affecting Gαs-mediated signaling and exhibiting biased inhibition on Gαi/o signaling, particularly at higher concentrations.[4][5]

Pertussis Toxin (PTX): The Classic Gαi/o Inhibitor

Pertussis Toxin is a protein-based AB5-type exotoxin produced by the bacterium Bordetella pertussis.[6] It functions by catalyzing the ADP-ribosylation of a specific cysteine residue near the C-terminus of the α subunits of the Gαi/o family (Gαi, Gαo, and Gαt).[7][8] This covalent modification sterically hinders the interaction between the G protein and its cognate GPCR, thereby uncoupling the receptor from the G protein and preventing its activation.[6][7] The Gαi/o subunit remains locked in its inactive, GDP-bound state.[6] PTX is highly specific for the Gαi/o subfamily and is a cornerstone tool for studying these pathways.[9]

Comparative Data

The following tables summarize the key characteristics and quantitative parameters of this compound and Pertussis Toxin.

Table 1: General Properties of this compound and Pertussis Toxin

FeatureThis compoundPertussis Toxin (PTX)
Primary Target Gαq, Gα11, Gα14[1]Gαi, Gαo, Gαt
Mechanism Prevents GDP/GTP exchange on Gαq[3]Catalyzes ADP-ribosylation of Gαi/o[7]
Molecular Type Cyclic Depsipeptide[10]AB5 Exotoxin (Protein)[6]
Cell Permeability Yes, membrane permeable small molecule.[11]Yes, via receptor-mediated endocytosis.[6]
Inhibition Type Reversible (but with slow dissociation)[10]Irreversible (covalent modification)[12]
Typical Application Studies of PLC activation, intracellular calcium mobilization, and other Gq-mediated events.[13]Studies of adenylyl cyclase inhibition, ion channel modulation, and other Gi/o-mediated events.[7][9]

Table 2: Reported Inhibitory Concentrations (IC₅₀)

InhibitorAssay TypeCell/SystemTarget PathwayReported IC₅₀Citation
This compound Intracellular Ca²⁺ MobilizationP2Y₁-expressing C6-15 cellsP2Y₁ Receptor (Gq)31 nM[2]
This compound ADP-induced Platelet AggregationHuman Platelet-Rich PlasmaP2Y₁ Receptor (Gq)0.37 - 0.51 µM[2]
This compound UTP-induced Ca²⁺ SignalingHuman Coronary Artery Endothelial CellsP2Y₂ Receptor (Gq)~1-2 nM[4]
This compound Gs-coupled ERK1/2 ActivationHuman Coronary Artery Endothelial Cellsβ₂-adrenergic, A₂, PGI₂ Receptors (Gs)~1-2 nM[4]
This compound Gi/o-coupled ERK1/2 ActivationHuman Coronary Artery Endothelial CellsCXCR4 Receptor (Gi/o)27 nM[4]
Pertussis Toxin CHO Cell ClusteringChinese Hamster Ovary (CHO) cellsGαi/o0.03 ng/mL[14][15]

Note: The effective concentration of Pertussis Toxin can vary significantly based on cell type, incubation time, and specific endpoint measured. It is often reported in ng/mL rather than molar concentrations.

Signaling Pathways and Inhibition Points

The following diagrams illustrate the canonical signaling pathways for Gαq and Gαi/o proteins and the specific points of inhibition for this compound and Pertussis Toxin.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_q GPCR (Gq-coupled) Gq_inactive Gαq-GDP/βγ GPCR_q->Gq_inactive activates Gq_active Gαq-GTP Gq_inactive->Gq_active GDP→GTP PLC PLC Gq_active->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ DAG DAG Ca_release Ca²⁺ Release (from ER) IP3:e->Ca_release:w triggers Agonist Agonist Agonist->GPCR_q binds YM254890 This compound YM254890->Gq_inactive inhibits exchange

Gαq signaling pathway and this compound inhibition point.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_i GPCR (Gi-coupled) Gi_inactive Gαi-GDP/βγ GPCR_i->Gi_inactive activates AC Adenylyl Cyclase Gi_inactive->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP Agonist Agonist Agonist->GPCR_i binds PTX Pertussis Toxin (PTX) PTX->Gi_inactive ADP-ribosylates (uncouples)

Gαi/o signaling pathway and Pertussis Toxin inhibition point.

Experimental Protocols

Accurate and reproducible results depend on carefully designed experimental protocols. Below are generalized methodologies for key experiments used to assess G protein inhibition.

General Cell Treatment Protocol
  • Cell Culture: Plate cells at an appropriate density in multi-well plates (e.g., 96-well) and grow to 80-90% confluency.

  • Inhibitor Preparation:

    • This compound: Prepare a stock solution (e.g., 1-10 mM) in DMSO.[11] Dilute to the final desired concentration in a serum-free medium or appropriate assay buffer just before use.

    • Pertussis Toxin: Reconstitute lyophilized toxin in sterile water or buffer as per the manufacturer's instructions to a stock concentration (e.g., 50-100 µg/mL).[14] Avoid vigorous vortexing.[8]

  • Pre-incubation:

    • This compound: Replace the culture medium with the this compound-containing buffer. Incubate for 30-60 minutes at 37°C.

    • Pertussis Toxin: Replace the culture medium with the PTX-containing medium. Due to the time required for endocytosis and enzymatic action, a longer pre-incubation period is necessary, typically 16-24 hours at 37°C.[7]

  • Agonist Stimulation: After pre-incubation, proceed directly to the functional assay by adding the specific GPCR agonist.

Key Experimental Assays

A. Calcium Mobilization Assay (Gαq Inhibition)

This assay is the primary method for confirming the activity of this compound.[16]

  • Cell Preparation: Culture cells expressing the Gαq-coupled receptor of interest.

  • Inhibitor Treatment: Pre-incubate cells with this compound (e.g., 10 nM - 1 µM) or vehicle control for 30-60 minutes.

  • Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline reading.

  • Stimulation: Inject the Gαq-coupled agonist and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response or the area under the curve. Compare the response in this compound-treated cells to vehicle-treated cells to determine the percent inhibition.

B. cAMP Accumulation Assay (Gαi/o Inhibition)

This assay is used to measure the inhibitory effect of an activated Gαi/o protein on adenylyl cyclase and is the standard method for confirming PTX activity.[16]

  • Cell Preparation: Culture cells expressing the Gαi/o-coupled receptor of interest.

  • Inhibitor Treatment: Pre-incubate cells with Pertussis Toxin (e.g., 50-200 ng/mL) or vehicle control for 16-24 hours.

  • Assay:

    • Wash cells and incubate in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add an adenylyl cyclase stimulator (e.g., Forskolin) to induce a baseline level of cAMP production.

    • Simultaneously or shortly after, add the Gαi/o-coupled agonist.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, LANCE).

  • Data Analysis: The Gαi/o agonist should decrease Forskolin-stimulated cAMP levels. In PTX-treated cells, this inhibitory effect will be blocked, resulting in higher cAMP levels compared to non-PTX-treated, agonist-stimulated cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Inhibitor Treatment cluster_assay Functional Assay Start Plate Cells in Multi-Well Plate Incubate Incubate (24-48h) Start->Incubate Inhibitor Add Inhibitor or Vehicle Incubate->Inhibitor Preincubation Pre-incubate Inhibitor->Preincubation Agonist Add GPCR Agonist Preincubation->Agonist Assay_Gq Measure Intracellular Ca²⁺ (Gq Pathway) Agonist->Assay_Gq for Gq studies Assay_Gi Measure cAMP Levels (Gi Pathway) Agonist->Assay_Gi for Gi studies Data Data Analysis & Comparison Assay_Gq->Data Assay_Gi->Data

Generalized experimental workflow for comparing G protein inhibitors.

Summary and Recommendations

The choice between this compound and Pertussis Toxin is dictated entirely by the G protein pathway under investigation.

  • Choose this compound for targeted inhibition of Gαq/11-mediated signaling. It is an indispensable tool for studying pathways that result in phospholipase C activation and intracellular calcium mobilization.[10] Its small-molecule nature and rapid action (requiring only short pre-incubation times) make it convenient for many experimental setups.[11] However, researchers should be mindful of potential off-target effects on Gαs and Gαi/o pathways, especially at concentrations above 100 nM, and include appropriate controls.[4]

  • Choose Pertussis Toxin for the specific and irreversible inhibition of Gαi/o-family proteins.[7] It remains the gold standard for elucidating the involvement of Gαi/o in cellular processes, such as the inhibition of adenylyl cyclase.[9] Its primary drawbacks are its protein nature and the long pre-incubation time required for cellular uptake and action, which may not be suitable for all experimental designs.

By understanding the distinct mechanisms, specificities, and experimental considerations for each inhibitor, researchers can more effectively dissect the complex web of G protein signaling and advance the fields of molecular pharmacology and drug discovery.

References

Structure-Activity Relationship of YM-254890 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The cyclic depsipeptide YM-254890, originally isolated from Chromobacterium sp., is a highly potent and selective inhibitor of the Gq/11 subfamily of G proteins.[1][2] Its unique mechanism of action, which involves locking the Gαq subunit in an inactive GDP-bound state, has made it an invaluable tool for studying Gq/11-mediated signaling pathways.[3] However, the structural complexity of this compound presents challenges for its synthesis and further development. This has spurred research into the structure-activity relationships (SAR) of its analogs, with the goal of identifying more synthetically accessible and potent inhibitors.[4][5] This guide provides a comparative analysis of key this compound analogs, summarizing their biological activity and the experimental methods used for their evaluation.

Comparative Biological Activity of this compound Analogs

The inhibitory potency of this compound and its analogs is typically assessed by measuring their effect on Gq/11-mediated intracellular signaling events, such as the mobilization of intracellular calcium ([Ca²⁺]i) or the accumulation of inositol (B14025) monophosphate (IP₁). The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following table summarizes the IC₅₀ values for several key analogs compared to the parent compound, this compound.

CompoundModificationIC₅₀ (nM)AssayReference
This compound -31P2Y₁ receptor-mediated Ca²⁺ mobilization[6]
FR900359 Structurally similar natural product-Potent Gq inhibitor[5]
YM-19 Simplified N-methyldehydroalanine moiety-Most potent among new simplified analogs[4]
YM-13 Novel analog-Potent and selective Gq inhibitory activity[1]
YM-14 Novel analog-Potent and selective Gq inhibitory activity[1]
YM-18 Novel analog-Potent and selective Gq inhibitory activity[1]
YM-385780 Reduced terminal double bond-Gq-inhibitory activity[5]
YM-385781 Reduced terminal double bond-Gq-inhibitory activity[5]

Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.

SAR studies have revealed that even minor structural modifications to the this compound scaffold can significantly impact its inhibitory activity.[1] For instance, the synthesis and evaluation of analogs with modifications to the N-methyldehydroalanine moiety have led to the discovery of potent and simplified inhibitors like YM-19.[4] However, many modifications result in a decrease in potency, highlighting the intricate relationship between the compound's structure and its interaction with the Gαq protein.[1][7] The structurally similar natural product, FR900359, is also a potent Gq/11 inhibitor and is often studied in parallel with this compound.[8]

Experimental Protocols

The evaluation of this compound analogs relies on robust in vitro assays that can quantify their inhibitory effect on Gq/11 signaling. The following are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay is a common method to assess the activity of Gq-coupled receptors and their inhibitors.[9][10] The activation of Gq proteins leads to the production of inositol trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores.[11]

Principle: A calcium-sensitive fluorescent dye is loaded into cells expressing a Gq-coupled receptor of interest. An agonist for the receptor is added to stimulate Ca²⁺ release, leading to an increase in fluorescence. The ability of a this compound analog to inhibit this fluorescence increase is measured.[12][13]

Detailed Protocol:

  • Cell Culture:

    • Seed cells (e.g., HEK293 or CHO) expressing the target Gq-coupled receptor in 96-well or 384-well black-walled, clear-bottom plates.

    • Culture the cells until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.

  • Compound Incubation:

    • After dye loading, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add varying concentrations of the this compound analog to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Signal Detection:

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Add a known concentration of a specific agonist for the Gq-coupled receptor to stimulate intracellular calcium release.

    • Immediately begin kinetic reading of the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is indicative of intracellular calcium mobilization.

    • Calculate the inhibitory effect of the this compound analog by comparing the agonist-induced fluorescence signal in the presence and absence of the compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a sigmoidal dose-response curve.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins. In their active state, G proteins bind GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify G protein activation.

Principle: this compound inhibits the exchange of GDP for GTP on the Gαq subunit.[6] This assay measures the ability of this compound analogs to block the agonist-stimulated binding of [³⁵S]GTPγS to cell membranes containing the Gq-coupled receptor and Gq proteins.

Detailed Protocol:

  • Membrane Preparation:

    • Harvest cells expressing the Gq-coupled receptor of interest.

    • Homogenize the cells in a hypotonic buffer and centrifuge to pellet the cell membranes.

    • Wash the membranes and resuspend them in an appropriate assay buffer.

  • Assay Reaction:

    • In a microplate, combine the cell membranes, varying concentrations of the this compound analog, a specific agonist, and GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Filtration:

    • Stop the reaction by adding ice-cold buffer.

    • Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity detected is proportional to the level of G protein activation.

    • Calculate the percentage of inhibition by the this compound analog relative to the agonist-stimulated signal in the absence of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the analog concentration.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound analogs and the methods used to evaluate them.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gq-coupled Receptor Gq_inactive Gαq-GDP (Inactive) GPCR->Gq_inactive Activates Gq_active Gαq-GTP (Active) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist Agonist Agonist->GPCR Binds YM254890 This compound Analog YM254890->Gq_inactive Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: Gq/11 signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow cluster_cell_based Intracellular Calcium Assay cluster_biochemical [³⁵S]GTPγS Binding Assay cluster_analysis Data Analysis A1 Seed cells expressing Gq-coupled receptor A2 Load cells with Ca²⁺ sensitive dye A1->A2 A3 Incubate with This compound analog A2->A3 A4 Stimulate with agonist A3->A4 A5 Measure fluorescence A4->A5 C1 Calculate % Inhibition A5->C1 B1 Prepare cell membranes B2 Incubate membranes with agonist & analog B1->B2 B3 Add [³⁵S]GTPγS B2->B3 B4 Filter and wash B3->B4 B5 Quantify radioactivity B4->B5 B5->C1 C2 Determine IC₅₀ Value C1->C2

Caption: Experimental workflow for evaluating this compound analog activity.

References

YM-254890: A Comparative Guide to its High Selectivity for Gαq/11 Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-254890's selectivity for the Gαq/11 family of G protein alpha subunits over other Gα families, supported by experimental data and detailed methodologies. This compound is a potent and highly selective inhibitor of Gαq/11, making it an invaluable tool for dissecting Gαq/11-mediated signaling pathways.

Mechanism of Action

This compound is a cyclic depsipeptide that functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1][2] It specifically binds to the Gαq, Gα11, and Gα14 subunits, preventing the release of GDP.[2][3] This action locks the Gα subunit in its inactive state, unable to exchange GDP for GTP, thereby blocking downstream signaling.[1][2][3] Notably, this compound does not show inhibitory activity against other Gα subfamilies such as Gαs, Gαi/o, and Gα12/13.[4][5]

Comparative Selectivity Data

The high selectivity of this compound for Gαq/11 is demonstrated by its potent inhibition of Gαq-mediated signaling pathways with negligible effects on pathways mediated by other Gα subunits.

Gα Subunit FamilyPrimary EffectorEffect of this compoundPotency (IC50)
Gαq/11 Phospholipase Cβ (PLCβ)Potent Inhibition~31 nM (inhibition of Ca²⁺ mobilization)[4]
Gαi/o Adenylyl Cyclase (Inhibition)No significant inhibition> 40 µM (effect on forskolin-stimulated adenylyl cyclase)[4]
Gαs Adenylyl Cyclase (Activation)No significant inhibitionNot reported to be active
Gα12/13 RhoGEFsNo significant inhibitionNot reported to be active

Signaling Pathways Overview

The distinct signaling pathways initiated by different Gα subunit families underscore the importance of selective inhibitors like this compound for targeted research.

G_protein_signaling cluster_Gaq Gαq/11 Pathway cluster_Gas Gαs Pathway cluster_Gai Gαi/o Pathway cluster_Ga12 Gα12/13 Pathway Gaq Gαq/11 PLCb PLCβ Gaq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gas Gαs AC_stim Adenylyl Cyclase Gas->AC_stim Activates ATP_s ATP AC_stim->ATP_s Converts cAMP_s cAMP ↑ ATP_s->cAMP_s PKA_s PKA Activation cAMP_s->PKA_s Gai Gαi/o AC_inhib Adenylyl Cyclase Gai->AC_inhib Inhibits ATP_i ATP AC_inhib->ATP_i Converts cAMP_i cAMP ↓ ATP_i->cAMP_i PKA_i PKA Inhibition cAMP_i->PKA_i Ga12 Gα12/13 RhoGEF RhoGEF Ga12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates

Caption: Overview of major Gα protein signaling pathways.

Experimental Protocols

The selectivity of this compound is typically determined using functional assays that measure the direct or downstream consequences of G protein activation.

GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

GTP_assay_workflow Membrane Membrane Preparation (with GPCR of interest) Incubation Incubation with: - Agonist - this compound (test) - GDP Membrane->Incubation Reaction Add [³⁵S]GTPγS to initiate reaction Incubation->Reaction Termination Terminate reaction (rapid filtration) Reaction->Termination Measurement Measure bound [³⁵S]GTPγS (scintillation counting) Termination->Measurement

Caption: Workflow for a typical GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the G protein-coupled receptor (GPCR) of interest that couples to a specific Gα subunit (e.g., P2Y₁ for Gαq, P2Y₁₂ for Gαi).[4]

  • Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.

  • Reaction Mixture: In a microplate, combine the cell membranes, the GPCR agonist, varying concentrations of this compound, and GDP.

  • Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.[6]

  • Termination: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.[6]

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.[6]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) for each Gα subunit-coupled receptor.

Calcium Mobilization Assay

This assay is specific for Gαq/11-coupled receptors and measures the downstream release of intracellular calcium upon receptor activation.

Calcium_assay_workflow Cell_seeding Seed cells expressing Gαq-coupled GPCR Dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_seeding->Dye_loading Incubation_drug Incubate with varying concentrations of this compound Dye_loading->Incubation_drug Stimulation Stimulate with a Gαq-coupled agonist Incubation_drug->Stimulation Measurement Measure fluorescence change (plate reader) Stimulation->Measurement

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Culture a cell line (e.g., C6-15 cells) stably expressing a Gαq/11-coupled receptor (e.g., human P2Y₁).[4]

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to attach overnight.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage.[9][10] Incubate for approximately one hour at 37°C.[8]

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader.

  • Agonist Stimulation: Inject an agonist for the Gαq-coupled receptor (e.g., 2MeSADP for P2Y₁) into the wells while continuously measuring the fluorescence.[4]

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the IC₅₀ value for this compound by determining the concentration that causes a 50% reduction in the agonist-induced calcium response.[9]

Conclusion

The available experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of the Gαq/11 family of G proteins. Its mechanism as a guanine nucleotide dissociation inhibitor provides a potent and specific means to block Gαq/11-mediated signaling without affecting other major G protein pathways. This high degree of selectivity makes this compound an essential pharmacological tool for researchers investigating the physiological and pathological roles of Gαq/11 signaling.

References

Validating Gq/11-Coupled GPCR Function: A Comparative Guide to YM-254890 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of G protein-coupled receptor (GPCR) signaling, the selective inhibition of specific G protein families is a critical experimental approach. This guide provides a comprehensive review of studies utilizing YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily, to validate GPCR function. We objectively compare its performance with its primary alternative, FR900359 (UBO-QIC), and provide detailed experimental protocols and supporting data to aid in the design and interpretation of robust pharmacological assays.

This compound is a cyclic depsipeptide that acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[1] It selectively binds to Gαq, Gα11, and Gα14 in their GDP-bound state, preventing the exchange for GTP and thereby blocking their activation by GPCRs.[1][2] This mechanism makes it a valuable tool for dissecting Gq/11-mediated signaling pathways.

Comparative Analysis: this compound vs. FR900359

FR900359 is a structurally and mechanistically similar Gαq/11 inhibitor and the most common alternative to this compound.[3][4] While both compounds are potent and selective, they exhibit key differences in their physicochemical and pharmacokinetic properties that can influence experimental design and outcomes.

Physicochemical and Pharmacokinetic Properties
PropertyThis compoundFR900359 (UBO-QIC)Reference(s)
Calculated logP 1.371.86[3][5]
Water Solubility 88 µM189 µM[3][5]
Plasma Protein Binding High (~79%)Lower (~35%)[3]
Metabolic Stability More stableLess stable (faster metabolism by liver microsomes)[3][5]
Target Residence Time Shorter (~3.8 min)Longer, pseudo-irreversible binding (~92.1 min)[3]

FR900359's higher lipophilicity and significantly longer residence time on the Gq protein may result in a more prolonged pharmacological effect in cellular and in vivo models.[3] Conversely, this compound's higher metabolic stability might be advantageous in certain experimental setups.

Potency and Selectivity

Both this compound and FR900359 are highly potent inhibitors of Gq/11-mediated signaling, with IC50 values typically in the low nanomolar range for canonical Gq pathways like calcium mobilization.[4]

Target PathwayInhibitorReported IC50 RangeCell Line/SystemReference(s)
Gq/11-mediated Ca2+ mobilization This compound3 - 50 nMHCAEC, Platelets[6]
Gq/11-mediated IP1 production This compound95 nMCHO-M1 cells[7]
Gq/11-mediated Ca2+ mobilization FR900359Low nM rangeVarious[4]

Controversies on Selectivity: While widely regarded as selective for Gq/11, some studies have reported off-target effects for this compound. One study demonstrated that this compound can inhibit Gs- and Gi/o-mediated signaling, specifically affecting cAMP elevation and ERK1/2 activation downstream of these pathways.[6][8] This suggests that at certain concentrations, this compound may act as a broader G protein inhibitor. Researchers should therefore carefully titrate the concentration of this compound and consider including control experiments to validate the specificity of its effects in their system.

Signaling Pathways and Experimental Workflows

To effectively utilize this compound for validating GPCR function, a clear understanding of the underlying signaling pathways and experimental procedures is essential.

Gq/11 Signaling Pathway

Activation of a Gq/11-coupled GPCR by an agonist initiates a cascade of intracellular events. The activated Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors, culminating in a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq/11 (GDP-bound) GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca2+ Ca->PKC Activates Response Cellular Response PKC->Response ER->Ca Releases Agonist Agonist Agonist->GPCR

Caption: Simplified Gq/11 signaling pathway.
Mechanism of Action of this compound

This compound prevents the activation of the Gq/11 protein by stabilizing its inactive, GDP-bound conformation.

YM254890_Mechanism GPCR_active Active GPCR Gq_inactive Gq/11-GDP GPCR_active->Gq_inactive Promotes GDP/GTP exchange Gq_active Gq/11-GTP Gq_inactive->Gq_active Activation YM This compound YM->Gq_inactive

Caption: Mechanism of this compound inhibition.

Experimental Protocols

Two primary assays are used to quantify Gq/11 activation and the inhibitory effect of compounds like this compound: the calcium mobilization assay and the inositol monophosphate (IP1) accumulation assay.

Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium concentration upon GPCR activation.

Experimental Workflow:

Calcium_Assay_Workflow A 1. Seed cells in a microplate B 2. Incubate overnight A->B C 3. Load cells with Ca2+-sensitive dye B->C D 4. Incubate with this compound (or vehicle) C->D E 5. Add agonist D->E F 6. Measure fluorescence (kinetic read) E->F

Caption: Calcium mobilization assay workflow.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293 or CHO cells stably expressing the GPCR of interest) in a 96-well or 384-well black-walled, clear-bottom microplate at a density of 20,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit reagent) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.[9][10]

  • Inhibitor Incubation: Add this compound or vehicle control (e.g., DMSO) at various concentrations to the wells and incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument.[10] Add the agonist of interest and immediately begin kinetic fluorescence measurements (e.g., excitation at 488 nm, emission at 525 nm) for 60-180 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the IC50 of this compound by plotting the peak fluorescence response against the inhibitor concentration.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a more endpoint-based measurement of Gq/11 activation.

Experimental Workflow:

IP1_Assay_Workflow A 1. Seed cells in a microplate B 2. Incubate overnight A->B C 3. Add this compound (or vehicle) and agonist in stimulation buffer with LiCl B->C D 4. Incubate C->D E 5. Lyse cells and add HTRF detection reagents D->E F 6. Incubate and read HTRF signal E->F

Caption: IP1 accumulation assay workflow.

Detailed Methodology:

  • Cell Seeding: Plate cells in a suitable microplate (e.g., 96-well or 384-well) and incubate overnight.[7]

  • Cell Stimulation: Remove the culture medium and add stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[1] Add this compound (or vehicle) and the agonist to the wells. Incubate for 30-60 minutes at 37°C.[7]

  • Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).[1]

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium. Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells. Calculate the IC50 of this compound from the concentration-response curve.

Conclusion

This compound is a powerful and widely used tool for the validation of Gq/11-coupled GPCR function. Its high potency and selectivity, coupled with the availability of robust assay protocols, make it an invaluable reagent for academic and industrial research. However, researchers should be mindful of its potential off-target effects at higher concentrations and consider its physicochemical and pharmacokinetic properties in relation to its close alternative, FR900359, when designing experiments. By carefully selecting the appropriate inhibitor and employing well-validated experimental protocols, researchers can confidently dissect the role of Gq/11 signaling in their systems of interest.

References

A Researcher's Guide to Gq Modulator Screening: YM-254890 in the High-Throughput Landscape

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics targeting Gq protein-coupled receptors (GPCRs), the ability to efficiently and accurately screen for modulators of Gq signaling is paramount. This guide provides a comprehensive comparison of YM-254890, a potent and selective Gq inhibitor, with its primary alternative, FR900359, for application in high-throughput screening (HTS). We delve into their performance in key HTS assays, provide detailed experimental protocols, and visualize the underlying biological and experimental frameworks.

This compound and its Alternatives: A Head-to-Head Comparison

This compound and FR900359 (also known as UBO-QIC) are natural cyclic depsipeptides that stand as the only widely available, potent, and selective inhibitors of the Gαq/11 subfamily of G proteins.[1][2] Both compounds act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), preventing the release of GDP from the Gα subunit and thereby locking it in an inactive state.[1][2] This direct inhibition of Gq protein activation makes them invaluable tools for dissecting Gq-mediated signaling pathways and for identifying novel modulators in HTS campaigns.

While structurally similar, subtle differences between this compound and FR900359 translate into distinct physicochemical and pharmacokinetic properties that can influence their application in different experimental settings.[3][4]

Quantitative Performance Data

The following tables summarize the comparative performance of this compound and FR900359 in common HTS assays for Gq signaling.

Table 1: Potency (IC50/pIC50) of this compound and FR900359 in Gq Signaling Assays

Assay TypeCell LineReceptorAgonistThis compoundFR900359Reference
IP1 AccumulationCHO-M1RM1 MuscarinicCarbacholpIC50: 7.03pIC50: 7.49[1][2]
Calcium MobilizationVariousVarious Gq-coupledVariousPotency comparable to FR900359Potency comparable to this compound[1][2]
Platelet AggregationHuman PlateletsP2Y1ADPIC50: 0.26 µMNot Determined[1][2]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundFR900359Reference
Molecular Weight (Da)960.091001.53[3][4]
Calculated logP1.371.86[3][4]
Water Solubility88 µM189 µM[1]
Target Residence Time3.8 min92.1 min[3][4]
Metabolic Stability (Liver Microsomes)More stableLess stable[5][6]
Selectivity Profile

Both this compound and FR900359 exhibit high selectivity for Gαq, Gα11, and Gα14 subunits over other G protein families (Gs, Gi/o).[1][7] However, FR900359 has been reported to potentially inhibit Gα15 at high concentrations, while this compound showed no inhibition of Gα15 in the tested range.[1]

Key High-Throughput Screening Assays for Gq Modulation

Two primary assays have become the workhorses for HTS of Gq-coupled receptor modulators: intracellular calcium mobilization assays and inositol (B14025) monophosphate (IP₁) accumulation assays.

1. Intracellular Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration that occurs upon Gq activation and subsequent IP₃-mediated release of calcium from the endoplasmic reticulum. The use of fluorescent calcium indicators and automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR) allows for real-time kinetic measurements in a high-throughput format.[8][9]

2. Inositol Monophosphate (IP₁) Accumulation Assays: As a more downstream and integrated measure of Gq signaling, IP₁ accumulation assays quantify a stable metabolite of the IP₃ signaling cascade.[10][11] Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assays are particularly well-suited for HTS due to their no-wash format, high sensitivity, and reduced interference from fluorescent compounds.[12][13]

Experimental Protocols

The following are generalized, step-by-step protocols for performing calcium mobilization and IP-One HTS assays. Specific parameters may require optimization based on the cell line, receptor, and instrumentation.

Protocol 1: High-Throughput Calcium Mobilization Assay using FLIPR

1. Cell Preparation:

  • Seed cells expressing the Gq-coupled receptor of interest into black-walled, clear-bottom 384- or 1536-well microplates.
  • Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.[8]

2. Dye Loading:

  • Prepare a dye loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transporter inhibitor like probenecid (B1678239) (especially for cell lines like CHO and HEK293 to prevent dye leakage).[9]
  • Remove the cell culture medium and add the dye loading buffer to each well.
  • Incubate the plates for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[8][14]

3. Compound Addition and Signal Detection:

  • Prepare compound plates with serial dilutions of test compounds, including this compound as a control inhibitor.
  • Place both the cell plate and the compound plate into the FLIPR instrument.
  • The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescent signal at sub-second intervals.
  • After a baseline reading, an agonist is added to stimulate the receptor, and the resulting change in fluorescence, indicative of calcium mobilization, is recorded.

Protocol 2: High-Throughput IP-One HTRF Assay

1. Cell Stimulation:

  • Seed cells expressing the Gq-coupled receptor into a suitable microplate (e.g., 384-well low-volume).
  • On the day of the assay, add test compounds and the agonist to the cells in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP₁, allowing it to accumulate.[11]
  • Incubate the plate for a defined period (typically 30-60 minutes) at 37°C.[10]

2. IP₁ Detection:

  • Following stimulation, add the HTRF detection reagents: IP₁-d2 (acceptor) and a terbium cryptate-labeled anti-IP₁ antibody (donor).[12]
  • Incubate the plate at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.[12]

3. Signal Reading:

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
  • The ratio of the acceptor to donor fluorescence is inversely proportional to the amount of IP₁ produced by the cells.

Visualizing the Frameworks

To better understand the biological and experimental contexts, the following diagrams illustrate the Gq signaling pathway, a typical HTS workflow, and a comparative overview of this compound and its primary alternative.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-coupled Receptor Gq Gq Protein (αβγ) GPCR->Gq Activates PLCb Phospholipase C-β (PLCβ) Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Ligand Agonist Ligand->GPCR Binds YM254890 This compound YM254890->Gq Inhibits GDP release

Caption: The Gq signaling pathway initiated by agonist binding to a GPCR.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis cell_plating 1. Cell Plating (384/1536-well) dye_loading 2. Dye Loading (Calcium Assay) or Compound/Agonist Addition (IP-One) cell_plating->dye_loading compound_addition 3. Compound Library Addition dye_loading->compound_addition agonist_stimulation 4. Agonist Stimulation compound_addition->agonist_stimulation signal_detection 5. Signal Detection (FLIPR or HTRF Reader) agonist_stimulation->signal_detection data_processing 6. Data Processing & Normalization signal_detection->data_processing hit_identification 7. Hit Identification & Confirmation data_processing->hit_identification

Caption: A generalized workflow for a high-throughput screening campaign for Gq modulators.

Inhibitor_Comparison cluster_YM This compound cluster_FR FR900359 (UBO-QIC) Gq_Inhibitors Potent & Selective Gq/11 Inhibitors YM_potency High Potency (low nM range) Gq_Inhibitors->YM_potency FR_potency High Potency (low nM range) Gq_Inhibitors->FR_potency YM_residence Shorter Residence Time (~4 min) YM_potency->YM_residence YM_selectivity Highly Selective for Gq/11/14 YM_residence->YM_selectivity YM_metabolism More Metabolically Stable YM_selectivity->YM_metabolism FR_residence Longer Residence Time (~92 min) FR_potency->FR_residence FR_selectivity Highly Selective for Gq/11/14 (may inhibit G15 at high conc.) FR_residence->FR_selectivity FR_metabolism Less Metabolically Stable FR_selectivity->FR_metabolism

Caption: A logical comparison of the key features of this compound and FR900359.

Conclusion

This compound is an indispensable tool for high-throughput screening of Gq modulators. Its high potency and selectivity make it an excellent choice for robust and reliable HTS assays. When compared to its primary alternative, FR900359, the choice between the two may depend on the specific experimental requirements. This compound's shorter residence time may be advantageous for assays requiring a more rapid washout or reversal of inhibition, while its higher metabolic stability could be a consideration for longer-term cellular assays. Conversely, the pseudo-irreversible binding of FR900359 might be beneficial in experimental setups where sustained inhibition is desired. By understanding the nuances of these inhibitors and employing optimized HTS protocols, researchers can effectively advance the discovery of novel drugs targeting Gq-mediated signaling pathways.

References

YM-254890: A Comparative Analysis of In Vitro and In Vivo Efficacy in Gq/11 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of tool compounds is paramount. YM-254890, a cyclic depsipeptide, has emerged as a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data and protocols, to aid in its effective application in research and drug discovery.

This compound, originally isolated from Chromobacterium sp., selectively targets the Gαq, Gα11, and Gα14 proteins.[1][2] Its unique mechanism of action involves the inhibition of the GDP/GTP exchange on the Gα subunit, effectively locking the G protein in its inactive, GDP-bound state.[2][3] This prevents the activation of downstream signaling cascades, most notably the phospholipase C-β (PLC-β) pathway, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[2]

In Vitro Efficacy: Potent and Selective Inhibition

The in vitro activity of this compound has been extensively characterized through various cellular and biochemical assays. It demonstrates high potency in inhibiting Gq/11-mediated cellular responses.

A key indicator of this compound's in vitro efficacy is its ability to block agonist-induced intracellular calcium mobilization. In human coronary artery endothelial cells, this compound inhibited UTP-induced calcium signaling with an IC50 of 3 nM.[4] Similarly, in C6-15 cells expressing the human P2Y1 receptor, it inhibited the increase in intracellular calcium with an IC50 value of 0.031 μM.[5]

Another critical in vitro application of this compound is in studying platelet aggregation. It has been shown to inhibit ADP-induced platelet aggregation in human platelet-rich plasma with IC50 values ranging from 0.37 to 0.51 μM, depending on the ADP concentration.[5] This effect is mediated through the blockade of the P2Y1 receptor signaling pathway, which is coupled to Gq.[5]

While generally highly selective for the Gq/11 family, some studies suggest potential off-target effects at higher concentrations. One report indicated that this compound could suppress cAMP elevation and ERK1/2 phosphorylation induced by Gs-coupled receptors and abolish ERK1/2 activation mediated by Gi/o-coupled receptors, albeit with a lower potency compared to its effects on Gq.[4]

Comparative In Vitro Data
AssayCell Line/SystemAgonistThis compound IC50Alternative Gq/11 InhibitorAlternative Inhibitor IC50/KiReference
Intracellular Calcium MobilizationHuman Coronary Artery Endothelial CellsUTP (100 μM)3 nM--[4]
Intracellular Calcium MobilizationC6-15 cells (human P2Y1 receptor)2MeSADP0.031 μM--[5]
Platelet AggregationHuman platelet-rich plasmaADP (2, 5, 20 μM)0.37, 0.39, 0.51 μM--[5]
[35S]GTPγS BindingPurified Gαq protein-Concentration-dependent inhibition--[3][6]
Gq/11-mediated responsesCHO cellsVarious1 μM (effective inhibition)UBO-QIC (FR900359)1 μM (effective inhibition)[7]

In Vivo Effects: From Preclinical Models to Therapeutic Potential

The in vivo effects of this compound have been investigated in various animal models, demonstrating its potential for therapeutic applications in conditions driven by Gq/11 signaling.

In a rat model of electrically induced carotid artery thrombosis, this compound exhibited both antithrombotic and thrombolytic effects.[3][6][8] Similarly, in cynomolgus monkeys, intravenous administration of this compound dose-dependently inhibited recurrent thrombosis in the femoral artery without significantly affecting systemic blood pressure or prolonging bleeding time.[9] These findings underscore its potential as an antiplatelet agent with a favorable safety profile.

Pharmacokinetic studies have compared this compound with its structural analog, FR900359. While both compounds show low oral bioavailability and brain penetration, this compound is metabolized significantly slower by human and mouse liver microsomes compared to FR900359.[10] This suggests that this compound may have a longer duration of action in vivo, which could be advantageous for certain therapeutic applications.[1] Following intratracheal administration in mice, this compound was found to distribute to various organs, with the highest levels detected in the kidney, lung, and liver.[1]

Recent research has also explored the potential of Gq/11 inhibitors in other therapeutic areas. For instance, systemic administration of this compound in mice produced anti-nociceptive effects and augmented morphine analgesia, suggesting a role for Gq/11 signaling in pain perception.[1] Furthermore, the development of novel small molecule Gq/11 inhibitors like GQ262 has shown promising antitumor efficacy in in vitro and in vivo models of uveal melanoma, a cancer driven by activating mutations in Gαq/11.[11]

Comparative In Vivo Data
Animal ModelEffect of this compoundAlternative Gq/11 InhibitorEffect of Alternative InhibitorReference
Rat (carotid artery thrombosis)Antithrombotic and thrombolytic effects--[3][6][8]
Cynomolgus Monkey (femoral artery thrombosis)Dose-dependent inhibition of thrombosis--[9]
Mouse (pharmacokinetics)Slower metabolism than FR900359FR900359Faster metabolism[10]
Mouse (bronchoconstriction)-FR900359Prolonged pharmacologic effect compared to this compound[10]
Mouse (pain)Anti-nociceptive effects--[1]
Mouse (uveal melanoma xenograft)-GQ262Outstanding antitumor efficacy[11]

Experimental Protocols

In Vitro Calcium Mobilization Assay
  • Cell Culture: Plate cells (e.g., HCAEC or C6-15 cells expressing the receptor of interest) in 96-well black-walled, clear-bottom plates and culture until confluent.

  • Dye Loading: Wash cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer for a specified time (e.g., 1 hour) at 37°C.

  • Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30-60 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the Gq/11 agonist (e.g., UTP or 2MeSADP) and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Thrombosis Model (Rat Carotid Artery)
  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Expose the common carotid artery.

  • Thrombosis Induction: Place a needle electrode on the adventitial surface of the artery and apply a constant electrical current to induce endothelial injury and thrombus formation.

  • Drug Administration: Administer this compound or vehicle intravenously (e.g., via the femoral vein) either before or after the induction of thrombosis.

  • Thrombus Measurement: Monitor blood flow in the carotid artery using a Doppler flow probe. The formation of a thrombus will lead to a decrease in blood flow. The size and stability of the thrombus can be quantified.

  • Data Analysis: Compare the extent of thrombosis and the time to vessel occlusion or reperfusion between the this compound-treated and vehicle-treated groups.

Visualizing the Molecular Mechanism and Experimental Workflow

To better understand the action of this compound, the following diagrams illustrate the Gq/11 signaling pathway and a typical experimental workflow for its evaluation.

Gq_Signaling_Pathway GPCR GPCR Gq Gαq/11 (GDP) GPCR->Gq Agonist Gq_active Gαq/11 (GTP) Gq->Gq_active GTP/GDP Exchange PLC PLC-β Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 This compound YM254890->Gq Inhibits GDP release

Caption: Gq/11 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays ([³⁵S]GTPγS Binding) cellular Cellular Assays (Calcium Mobilization) biochemical->cellular selectivity Selectivity Profiling (vs. Gs, Gi, etc.) cellular->selectivity pk Pharmacokinetics (ADME) selectivity->pk efficacy Efficacy Models (Thrombosis, Pain) pk->efficacy safety Safety/Toxicity Studies efficacy->safety start Compound (this compound) start->biochemical

Caption: A typical experimental workflow for evaluating Gq/11 inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of YM-254890, a potent and selective Gαq/11 protein inhibitor. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.

Quantitative Data Summary for this compound

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of this compound.

PropertyValueSource
Molecular Weight 960.09 g/mol [1]
Molecular Formula C₄₆H₆₉N₇O₁₅[1]
Appearance Solid/Powder[2]
Storage Temperature -20°C[1]
Solubility Soluble in DMSO (up to 10 mM) and ethanol.[1][2][1][2]
Stability Stable in acidic (simulated gastric fluid) and mildly alkaline (pH 9) solutions. Decomposes rapidly at strongly alkaline conditions (pH 11).[2][2]
CAS Number 568580-02-9[1]

Experimental Protocols: Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general laboratory waste management regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[3]

Step 1: Personal Protective Equipment (PPE) and Initial Handling

Before handling any this compound materials, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles

  • A lab coat

  • Chemical-resistant gloves

All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosolized particles.

Step 2: Waste Segregation at the Point of Generation

Proper segregation of waste is critical to ensure safe disposal and to prevent incompatible chemicals from mixing.[3][4][5] Three primary waste streams should be established for this compound disposal:

  • Solid Waste: Contaminated vials, pipette tips, gloves, weighing papers, and any other non-sharp solid materials that have come into contact with this compound.

  • Liquid Waste: Unused or expired this compound solutions (e.g., in DMSO or ethanol) and contaminated solvents.

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.

Step 3: Solid Waste Disposal
  • Unused or Expired Compound:

    • Solid this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed container.

    • The container must be labeled as "Hazardous Waste" and include the full chemical name: this compound.

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.

    • This container should be clearly labeled as "Hazardous Waste - Contaminated Solid Waste with this compound".

Step 4: Liquid Waste Disposal
  • Collection:

    • Solutions of this compound should be collected in a dedicated, sealed, and chemically compatible waste container.

    • The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical (this compound) and the solvent used (e.g., DMSO, ethanol).

  • Important Precautions:

    • Never dispose of solutions containing this compound down the drain.[6]

    • Do not mix with other incompatible waste streams.[5]

Step 5: Sharps Disposal

All sharps contaminated with this compound must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container. These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.

Step 6: Container Management and Storage
  • Ensure all hazardous waste containers are kept securely closed when not in use.

  • Store waste containers in a designated "Satellite Accumulation Area" within the laboratory.[5] This area should have secondary containment to prevent spills from spreading.

  • Regularly inspect storage areas for any signs of leakage or container deterioration.[3]

Step 7: Final Disposal Coordination

All disposal procedures must be conducted in accordance with local, regional, and national environmental regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with a complete and accurate inventory of the waste being disposed of.

Step 8: Emergency Spill Procedures

In the event of a spill of this compound powder or solution:

  • Immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill.

    • For a powder spill , gently cover it with absorbent paper to avoid raising dust, then wet the paper before cleaning.

    • For a liquid spill , cover it with an inert absorbent material.

  • Collect all cleanup materials and place them in the designated hazardous waste container for solid waste.

  • Clean the spill area thoroughly.

Mandatory Visualizations

This compound Signaling Pathway Inhibition

G Inhibition of Gαq/11 Signaling by this compound GPCR GPCR (e.g., P2Y2, M1) G_alpha_q_11 Gαq/11-GDP (Inactive) GPCR->G_alpha_q_11 Activates PLC_beta PLC-β G_alpha_q_11->PLC_beta Activates YM254890 This compound YM254890->G_alpha_q_11 Inhibits GDP dissociation IP3_DAG IP₃ & DAG Production PLC_beta->IP3_DAG Ca_increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_increase

Caption: this compound inhibits Gαq/11-mediated signaling pathways.

Experimental Workflow for this compound Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in Chemical Fume Hood PPE->Fume_Hood Solid_Waste Solid Waste (Vials, Tips, Gloves) Liquid_Waste Liquid Waste (Solutions in Solvents) Sharps_Waste Sharps Waste (Needles, Syringes) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Contact Contact EHS for Pickup Solid_Container->EHS_Contact Liquid_Container->EHS_Contact Sharps_Container->EHS_Contact Waste_Pickup Licensed Hazardous Waste Contractor EHS_Contact->Waste_Pickup

Caption: Step-by-step workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling YM-254890

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Gαq/11 Inhibitor, YM-254890.

This document provides critical safety and logistical information for the laboratory use of this compound, a potent and selective inhibitor of Gαq/11 proteins. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the search results, its nature as a potent biological inhibitor necessitates handling with care. The following recommendations are based on general best practices for handling hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form (solid or in solution).

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves.Provides a robust barrier against skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Eye Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Body Protection Disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs.Prevents contamination of skin and personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Recommended when handling the solid compound to prevent inhalation of aerosolized particles.
Engineering Controls

All handling of solid this compound and preparation of stock solutions should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. A readily accessible safety shower and eyewash station are essential.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and preventing cross-contamination.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C.

Preparation of Stock Solutions

This compound is soluble in DMSO. For example, a 10 mM stock solution can be prepared. All calculations should be based on the specific molecular weight provided on the product's certificate of analysis.

Quantitative Data for this compound:

PropertyValueSource
Molecular Weight 960.09 g/mol Tocris Bioscience
Formula C₄₆H₆₉N₇O₁₅Tocris Bioscience
Storage Temperature -20°CTocris Bioscience
Solubility in DMSO ≥ 9.6 mg/mL (≥ 10 mM)Tocris Bioscience
Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, gloves, and gowns, should be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

While specific, detailed protocols can vary based on the experimental design, the following provides a general workflow for an in vitro cell-based assay using this compound.

General In Vitro Cell-Based Assay Protocol

This protocol outlines the steps for treating cultured cells with this compound to assess its effect on a specific cellular response.

  • Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control. A pre-incubation time of 30-60 minutes is often sufficient for the inhibitor to take effect.

  • Cellular Stimulation: Following pre-incubation, stimulate the cells with an agonist that activates the Gαq/11 signaling pathway.

  • Assay Readout: After the appropriate stimulation time, lyse the cells and perform the desired downstream analysis (e.g., measurement of intracellular calcium, IP-One assay, or Western blot for downstream signaling molecules).

  • Data Analysis: Quantify the results and determine the effect of this compound on the cellular response. The IC₅₀ value can be calculated by plotting the response against the log of the inhibitor concentration.

For pilot experiments in cell-based assays, a starting concentration of 100 nM of this compound is often recommended.[1]

Signaling Pathway and Experimental Workflow Diagrams

Gαq/11 Signaling Pathway Inhibition by this compound

Gq_signaling_pathway GPCR GPCR Gq11 Gαq/11-GDP (Inactive) GPCR->Gq11 Agonist Gq11_active Gαq/11-GTP (Active) Gq11->Gq11_active GDP/GTP Exchange PLCb PLCβ Gq11_active->PLCb Activates PIP2 PIP₂ PLCb->PIP2 IP3 IP₃ PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC YM254890 This compound YM254890->Gq11 Inhibits GDP Dissociation

Caption: Inhibition of the Gαq/11 signaling pathway by this compound.

Experimental Workflow for Handling this compound

experimental_workflow start Start: Receive & Store this compound at -20°C prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) in Chemical Fume Hood start->prep_stock prep_working Prepare Working Dilutions in Cell Culture Medium prep_stock->prep_working cell_treatment Treat Cells with this compound or Vehicle Control prep_working->cell_treatment stimulation Stimulate with Agonist cell_treatment->stimulation assay Perform Downstream Assay (e.g., Ca²⁺ measurement, Western Blot) stimulation->assay disposal Dispose of all Contaminated Waste as Hazardous Chemical Waste assay->disposal

Caption: A typical experimental workflow for using this compound in a cell-based assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.